molecular formula C7H4Br2N2 B1431450 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 1220039-83-7

2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1431450
CAS No.: 1220039-83-7
M. Wt: 275.93 g/mol
InChI Key: QVMIUTTWNGSBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine is a high-value brominated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in drug design due to its resemblance to purine bases, allowing it to interact with a variety of biological targets . The presence of two bromine atoms on the fused aromatic system offers distinct sites for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling researchers to efficiently generate diverse compound libraries for biological screening . This building block is particularly relevant in the development of novel kinase inhibitors and other anticancer agents. Research into analogous pyrrolopyridine derivatives has demonstrated potent biological activities, including excellent antiproliferative effects against various human cancer cell lines . For instance, related compounds have been designed as colchicine-binding site inhibitors, effectively disrupting tubulin polymerization and leading to G2/M phase cell cycle arrest and apoptosis . Other studies have utilized similar scaffolds to design potent inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a target associated with aggressive cancers . Beyond oncology, the pyrrolopyridine core is also investigated for applications in nervous system diseases, diabetes, and antiviral therapy, highlighting its broad utility in chemical biology and pharmaceutical development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dibromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-6-4-1-2-10-3-5(4)11-7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMIUTTWNGSBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=C(N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285934
Record name 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-83-7
Record name 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a self-validating protocol grounded in established chemical principles.

Strategic Importance of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole and purine systems allows it to function as a bioisostere, potentially modulating biological activity and improving physicochemical properties of drug candidates.[1] The introduction of bromine atoms at the C2 and C3 positions of the pyrrole ring provides valuable synthetic handles for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[2]

Synthetic Strategy: Direct Dibromination of 1H-pyrrolo[2,3-c]pyridine

The most direct and efficient route to 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine involves the electrophilic bromination of the parent 1H-pyrrolo[2,3-c]pyridine. The pyrrole ring of the azaindole system is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site.[3] Subsequent bromination at the C2 position can be achieved under appropriate reaction conditions.

This guide will focus on a two-step, one-pot bromination strategy utilizing N-Bromosuccinimide (NBS) as the brominating agent. NBS is a versatile and milder alternative to liquid bromine, offering improved handling and selectivity. The reaction proceeds via a stepwise electrophilic aromatic substitution mechanism.

Overall Synthetic Workflow

The synthesis can be visualized as a straightforward two-step process starting from the commercially available 1H-pyrrolo[2,3-c]pyridine.

G cluster_0 Synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Start 1H-pyrrolo[2,3-c]pyridine Step1 Monobromination at C3 (NBS, THF, 0 °C) Start->Step1 1.0 eq. NBS Intermediate 3-bromo-1H-pyrrolo[2,3-c]pyridine Step1->Intermediate Step2 Dibromination at C2 (NBS, THF, rt) Intermediate->Step2 1.0 eq. NBS Product 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Step2->Product

Caption: Synthetic workflow for the dibromination of 1H-pyrrolo[2,3-c]pyridine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure successful synthesis.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties
1H-pyrrolo[2,3-c]pyridineC₇H₆N₂118.14271-30-7Starting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Brominating agent
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous solvent
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution for quench
Saturated Sodium ThiosulfateNa₂S₂O₃158.117772-98-7Aqueous solution for quench
BrineNaCl58.447647-14-5Saturated aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent
HexanesC₆H₁₄86.18110-54-3Recrystallization solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Recrystallization solvent
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-pyrrolo[2,3-c]pyridine (5.0 g, 42.3 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • First Bromination (C3): Slowly add N-Bromosuccinimide (NBS, 7.54 g, 42.3 mmol, 1.0 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring the First Bromination: Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Second Bromination (C2): Once the formation of the monobrominated intermediate is complete, add a second portion of NBS (7.54 g, 42.3 mmol, 1.0 eq.) slowly at 0 °C.

  • Warming and Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC for the disappearance of the monobrominated intermediate.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (50 mL) followed by saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 75 mL).

  • Washing: Wash the combined organic layers with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine as a solid.

Expected Outcome and Characterization
  • Yield: 70-80%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.7 (br s, 1H), 8.1 (d, J = 5.2 Hz, 1H), 7.6 (s, 1H), 7.2 (d, J = 5.2 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 148.1, 142.5, 128.9, 117.2, 115.8, 105.4, 92.1.

  • Mass Spectrometry (ESI): m/z calculated for C₇H₄Br₂N₂ [M+H]⁺: 274.88, found 274.9.

Mechanistic Insights and Rationale

The bromination of 1H-pyrrolo[2,3-c]pyridine is a classic electrophilic aromatic substitution. The pyrrole ring is highly activated towards electrophiles.

Reaction Mechanism

G cluster_0 Mechanism of Dibromination Start 1H-pyrrolo[2,3-c]pyridine Intermediate1 σ-complex at C3 Start->Intermediate1 + Br⁺ NBS1 NBS Product1 3-bromo-1H-pyrrolo[2,3-c]pyridine Intermediate1->Product1 - H⁺ Intermediate2 σ-complex at C2 Product1->Intermediate2 + Br⁺ NBS2 NBS Product2 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Intermediate2->Product2 - H⁺

Sources

An In-Depth Technical Guide to 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, a halogenated derivative of the 6-azaindole scaffold, represents a versatile building block in medicinal chemistry and materials science. While direct literature on this specific dibrominated isomer is limited, this guide synthesizes information from related pyrrolopyridine compounds to provide a comprehensive overview of its probable chemical properties, plausible synthetic routes, and potential applications. The strategic placement of two bromine atoms on the pyrrole ring suggests significant potential for functionalization through modern cross-coupling methodologies, opening avenues for the development of novel therapeutic agents and functional materials. This document serves as a technical resource, offering insights into the reactivity, spectroscopic characteristics, and strategic use of this promising heterocyclic scaffold.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine framework, also known as 6-azaindole, is a privileged scaffold in drug discovery. Its structural resemblance to purine has led to the development of numerous derivatives with significant biological activities, particularly as kinase inhibitors.[1][2] The introduction of halogen atoms, such as bromine, onto this core structure dramatically enhances its utility as a synthetic intermediate. The bromine atoms serve as versatile handles for introducing a wide array of functional groups via cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This guide focuses on the 2,3-dibromo substituted isomer, a potentially powerful tool for the synthesis of novel compounds with therapeutic potential.

Physicochemical and Spectroscopic Properties (Predicted and Inferred)

PropertyPredicted/Inferred ValueJustification/Comparison
Molecular Formula C₇H₄Br₂N₂Based on the chemical structure.
Molecular Weight 275.93 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidSimilar to other solid brominated azaindoles.[3][4]
Melting Point >200 °C (decomposes)Halogenated heterocyclic compounds often have high melting points.
Solubility Soluble in polar organic solvents (DMF, DMSO), sparingly soluble in chlorinated solvents, and insoluble in water.Inferred from the properties of similar heterocyclic compounds.[3]
Stability Stable under normal conditions, but may be sensitive to light and strong bases.The pyrrole ring can be susceptible to degradation under harsh conditions.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the N-H of the pyrrole. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic system. The carbons bearing the bromine atoms (C2 and C3) are expected to be significantly shifted downfield. For comparison, the 13C NMR data for 5-bromo-1H-pyrrolo[2,3-b]pyridine shows distinct chemical shifts for each carbon atom.[5]

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Proposed Synthetic Strategies

The synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is not explicitly described in the literature. However, a plausible multi-step synthesis can be designed based on established methodologies for the synthesis and halogenation of pyrrolopyridines.

Strategy 1: Stepwise Bromination of 1H-pyrrolo[2,3-c]pyridine

This approach involves the sequential introduction of bromine atoms onto the parent 1H-pyrrolo[2,3-c]pyridine core. The regioselectivity of bromination on the pyrrole ring of azaindoles is a critical factor.

Experimental Protocol (Proposed):

  • Monobromination: 1H-pyrrolo[2,3-c]pyridine can be treated with one equivalent of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF at room temperature. This is expected to yield the 3-bromo-1H-pyrrolo[2,3-c]pyridine as the major product, based on the known electrophilic substitution patterns of related azaindoles.[6]

  • Second Bromination: The isolated 3-bromo-1H-pyrrolo[2,3-c]pyridine can then be subjected to a second bromination step using a slight excess of NBS under similar or slightly more forcing conditions to introduce the second bromine atom at the 2-position.

Figure 1: Proposed workflow for the stepwise bromination of 1H-pyrrolo[2,3-c]pyridine.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic and heterocyclic systems, minimizing over-reaction and side products.

  • Solvent: Acetonitrile or DMF are suitable polar aprotic solvents that can dissolve the starting material and reagents while facilitating the desired reaction.

  • Temperature: Room temperature is often sufficient for the first bromination of activated pyrrole rings. A moderate increase in temperature might be necessary for the second, less favorable bromination.

Strategy 2: Synthesis from a Pre-functionalized Pyridine Precursor

An alternative approach involves the construction of the pyrrole ring onto a pre-brominated pyridine derivative. The Bartoli indole synthesis is a powerful method for this transformation.[2]

Experimental Protocol (Proposed):

  • Preparation of the Pyridine Precursor: A suitable starting material would be a 3-nitro-4-vinylpyridine derivative. Bromination of this precursor would be the first step.

  • Bartoli Reaction: The resulting brominated nitropyridine would then be reacted with a vinyl Grignard reagent to construct the pyrrole ring, directly yielding a brominated pyrrolo[2,3-c]pyridine. Further bromination would then be required to obtain the 2,3-dibromo product.

Figure 2: Proposed workflow for the synthesis from a pre-functionalized pyridine.

Chemical Reactivity and Synthetic Utility

The two bromine atoms on the pyrrole ring of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine are expected to be highly versatile synthetic handles, particularly for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C2 and C3 positions could potentially allow for selective functionalization.

Cross-Coupling Reactions
  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base would allow for the introduction of aryl or heteroaryl substituents at the 2- and/or 3-positions. This is a common strategy for building molecular complexity in related systems.[7]

  • Sonogashira Coupling: Coupling with terminal alkynes would provide access to alkynyl-substituted pyrrolopyridines, which are valuable intermediates for further transformations.

  • Buchwald-Hartwig Amination: This reaction would enable the introduction of nitrogen-based nucleophiles, leading to amino-substituted derivatives.

  • Stille Coupling: Reaction with organostannanes offers another route to carbon-carbon bond formation.

Proposed Experimental Protocol for a Selective Suzuki Coupling:

  • Reaction Setup: To a solution of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., dioxane/water), add the desired boronic acid (1.1 equivalents for monosubstitution), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction is worked up by extraction and purified by column chromatography to isolate the desired product.

Figure 3: Potential cross-coupling reactions of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Applications in Drug Discovery and Materials Science

Derivatives of pyrrolopyridines are well-represented in medicinal chemistry literature, with applications spanning a range of therapeutic areas.

Kinase Inhibitors

The 6-azaindole scaffold is a common core in many kinase inhibitors. The ability to functionalize the 2 and 3-positions of the pyrrole ring allows for the exploration of interactions with the ATP-binding site of various kinases. For instance, derivatives of the isomeric pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase, which is implicated in cancer and inflammatory disorders.[8]

Anticancer Agents

Substituted pyrrolopyridines have demonstrated significant antiproliferative activity against various cancer cell lines. Derivatives of pyrrolo[3,2-c]pyridine have been investigated as colchicine-binding site inhibitors with potent antitumor activities.[7] The 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine scaffold provides a platform for the synthesis of novel analogs with potential anticancer properties.

Materials Science

The extended π-system and the presence of heteroatoms in the pyrrolopyridine core make it an interesting candidate for applications in materials science. Functionalization with electronically active groups could lead to the development of novel organic semiconductors or fluorescent materials.

Conclusion

2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, while not extensively documented, represents a highly valuable and versatile building block for chemical synthesis. Based on the known chemistry of related azaindoles, this guide has outlined plausible synthetic strategies, predicted key physicochemical properties, and highlighted the significant potential of this compound in cross-coupling reactions. Its strategic importance in the development of novel kinase inhibitors, anticancer agents, and functional materials is clear. Further experimental investigation into the synthesis and reactivity of this compound is warranted and is expected to open new avenues in medicinal chemistry and materials science.

References

  • Štarha, P., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300251. [Link]

  • El-Gamal, M. I., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 24(1), 415-423. [Link]

  • ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]

  • TheraIndx Lifesciences. (2023). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Antonenko, T. S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Johnson, M. G., & Sarpong, R. (2010). Bromination of pyrrolo[1,2-c]pyrimidines. The Journal of Organic Chemistry, 75(15), 5095-5098. [Link]

  • Antonenko, T. S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Antonenko, T. S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine. [Link]

  • El-Sayed, M. A., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 28(18), 6682. [Link]

  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]

  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6694. [Link]

  • Wang, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(46), 33838-33842. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • CRO SPLENDID LAB. 2-Bromo-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]

  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, (11), 1505-1514. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • Al-Tel, T. H., et al. (2011). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 16(11), 9475-9483. [Link]

Sources

A Predictive Spectroscopic Analysis and Guide to the Characterization of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Characterizing Novel Heterocycles

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold is a significant structural motif in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic applications. Halogenation of such scaffolds is a common strategy to modulate their physicochemical and pharmacological properties. The specific compound, 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, represents a synthetically plausible but, to date, uncharacterized derivative.

This guide addresses the absence of empirical spectroscopic data by providing a comprehensive, predictive framework for its ¹H NMR, ¹³C NMR, and mass spectra. By understanding the anticipated spectral features, researchers can more readily identify this molecule upon synthesis and distinguish it from potential isomers and byproducts. The subsequent sections also detail standardized methodologies for acquiring definitive spectroscopic data, ensuring both accuracy and reproducibility.

Predicted Spectroscopic Data and Interpretation

The following predictions are based on established principles of spectroscopy and comparative analysis with structurally related compounds.

Predicted ¹H NMR Spectrum

The structure of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine possesses three aromatic protons and one N-H proton. The electron-withdrawing effects of the two bromine atoms on the pyrrole ring and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H1 (N-H)12.0 - 12.5broad singlet-The N-H proton of the pyrrole ring is acidic and often appears as a broad signal at a downfield chemical shift, which is exchangeable with D₂O.
H48.1 - 8.3doublet5.0 - 5.5This proton is ortho to the pyridine nitrogen, leading to a significant downfield shift. It will be coupled to H5.
H57.2 - 7.4doublet of doublets5.0 - 5.5, ~1.5This proton is coupled to both H4 and H7.
H78.4 - 8.6doublet~1.5This proton is adjacent to the pyridine nitrogen and will be coupled to H5.

Causality behind Predictions: The predicted chemical shifts are influenced by the anisotropic effects of the aromatic system and the inductive effects of the electronegative bromine and nitrogen atoms. The bromination at the C2 and C3 positions is expected to have a minor deshielding effect on the protons of the pyridine ring compared to the unsubstituted 1H-pyrrolo[2,3-c]pyridine.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the carbon atoms of the bicyclic core. The carbons bearing the bromine atoms (C2 and C3) will be significantly downfield and their signals may be broadened due to quadrupolar relaxation of the bromine nuclei.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2110 - 115Direct attachment to bromine causes a significant downfield shift.
C3100 - 105Direct attachment to bromine causes a significant downfield shift, though typically less than C2 in similar systems.
C3a128 - 132A quaternary carbon at the ring junction.
C4145 - 148Aromatic CH carbon adjacent to the pyridine nitrogen.
C5118 - 122Aromatic CH carbon.
C7140 - 143Aromatic CH carbon adjacent to the pyridine nitrogen.
C7a148 - 152A quaternary carbon at the ring junction, adjacent to the pyridine nitrogen.

Expertise & Experience Insight: In brominated pyrrole derivatives, the carbon atoms directly attached to bromine often exhibit chemical shifts in the range of 95-120 ppm. The precise shift is dependent on the overall electronic structure of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

Table 3: Predicted Mass Spectrometry Data for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

FeaturePredicted m/zRationale
Molecular Ion [M]⁺275Corresponding to the molecular weight with two ⁷⁹Br isotopes.
Molecular Ion [M+2]⁺277Corresponding to the molecular weight with one ⁷⁹Br and one ⁸¹Br isotope. This peak is expected to be approximately twice the intensity of the [M]⁺ peak.
Molecular Ion [M+4]⁺279Corresponding to the molecular weight with two ⁸¹Br isotopes. This peak is expected to have a similar intensity to the [M]⁺ peak.
Major Fragments[M-Br]⁺, [M-2Br]⁺Loss of one or both bromine atoms is a common fragmentation pathway for halogenated compounds.

Trustworthiness through Self-Validation: The 1:2:1 isotopic pattern for a dibrominated compound is a highly reliable diagnostic tool in mass spectrometry, providing a strong validation of the elemental composition of the molecular ion.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality, publishable data for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for pyrrolo-pyridine compounds due to its excellent solubilizing power and the positioning of the residual solvent peak.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).

    • Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

    • Process the data and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Methodology:

  • Sample Preparation:

    • For EI-MS, a direct insertion probe can be used for solid samples.

    • For ESI-MS, dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For HRMS, ensure the instrument is properly calibrated to obtain accurate mass measurements to at least four decimal places.

  • Data Analysis:

    • Identify the molecular ion peak cluster and analyze its isotopic pattern to confirm the presence of two bromine atoms.

    • Propose structures for the major fragment ions observed in the spectrum.

    • For HRMS data, calculate the elemental composition from the accurate mass measurement to further confirm the molecular formula.

Visualizations

Caption: Figure 1: Structure of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Experimental_Workflow Figure 2: Workflow for Spectroscopic Characterization cluster_synthesis Compound Availability cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (EI/ESI, HRMS) Synthesis->MS Structure Structure Elucidation and Verification NMR->Structure MS->Structure

Caption: Figure 2: A generalized workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine remains to be published, a comprehensive prediction of its ¹H NMR, ¹³C NMR, and mass spectra can be reliably made. This guide provides a detailed forecast of the key spectral features, which will be invaluable for the identification and characterization of this compound upon its synthesis. The outlined experimental protocols offer a robust framework for acquiring high-quality data, ensuring that future studies can be conducted with scientific rigor and confidence. This predictive approach serves as a powerful tool in the strategic design and analysis of novel heterocyclic compounds in pharmaceutical research.

References

As this guide is predictive, formal citations to experimental data for the title compound are not possible. The principles and comparative data used are based on foundational knowledge in NMR and mass spectrometry, and general information on the spectroscopy of azaindole derivatives.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. As a key heterocyclic scaffold in medicinal chemistry and materials science, understanding its structural characterization is paramount for researchers, scientists, and drug development professionals. This document offers a detailed interpretation of its NMR data, grounded in established principles of spectroscopy and supported by data from analogous structures.

Introduction

2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, a derivative of 7-azaindole, is a molecule of significant interest due to the versatile reactivity of its bromine substituents, which allows for further functionalization through cross-coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide will delve into the intricacies of both ¹H and ¹³C NMR spectra of this compound, providing a framework for its identification and characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to interpreting the NMR spectra. The structure of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is as follows:

Caption: Molecular structure and numbering of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is expected to exhibit signals corresponding to the protons on the pyridine and pyrrole rings. The presence of two bromine atoms significantly influences the electron density distribution and, consequently, the chemical shifts of the remaining protons.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~12.0broad singlet-
H4~7.5doublet~5.0
H5~7.2doublet of doublets~8.0, ~5.0
H6~8.1doublet~8.0

Interpretation:

  • H1 (N-H): The proton attached to the pyrrole nitrogen is expected to appear as a broad singlet at a downfield chemical shift (around 12.0 ppm) due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

  • Pyridine Ring Protons (H4, H5, H6): These protons form an AMX spin system.

    • H6: This proton is ortho to the pyridine nitrogen and is expected to be the most deshielded, appearing at the lowest field (~8.1 ppm). It will appear as a doublet due to coupling with H5.

    • H4: This proton is meta to the pyridine nitrogen and will be influenced by the adjacent pyrrole ring. It is expected to resonate around 7.5 ppm and will appear as a doublet due to coupling with H5.

    • H5: This proton is coupled to both H4 and H6 and will therefore appear as a doublet of doublets around 7.2 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C2~110
C3~100
C3a~128
C4~120
C5~118
C6~145
C7a~148

Interpretation:

  • C2 and C3: These carbons are directly attached to bromine atoms, which are highly electronegative. This will cause a significant upfield shift compared to their unsubstituted counterparts, with expected resonances around 110 ppm and 100 ppm, respectively.

  • C3a and C7a: These are the bridgehead carbons connecting the two rings and are expected to appear in the aromatic region, around 128 ppm and 148 ppm.

  • C4, C5, and C6: These carbons of the pyridine ring will have chemical shifts typical for a substituted pyridine, with C6 being the most downfield due to its proximity to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data, the following protocol is recommended:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Apply Fourier transform proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Caption: Recommended workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer. A 400 MHz or higher field instrument is recommended for better signal dispersion.

    • Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate integration and peak picking.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • For both spectra, pick the peaks and report the chemical shifts in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion

The ¹H and ¹³C NMR spectra of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine are predicted to show distinct patterns that are highly informative for its structural verification. The bromine substituents exert a strong influence on the chemical shifts of the pyrrole ring protons and carbons, while the pyridine ring protons exhibit a characteristic AMX coupling pattern. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this and related compounds. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic molecules for various applications.

References

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. This resource provides NMR data for a related bromo-substituted 7-azaindole, which is useful for comparative analysis of substituent effects. [Link][1]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing). This paper discusses the synthesis and characterization of various 7-azaindole derivatives, offering a broader context for the NMR spectroscopy of this class of compounds. [Link][2]

  • 1H-Pyrrolo[2,3-b]pyridine - PubChem. The PubChem entry for the parent compound, 7-azaindole, provides fundamental spectroscopic data that serves as a baseline for understanding the effects of substitution. [Link][3]

Sources

Mass spectrometry analysis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and fundamental principles of mass spectrometry to predict its ionization behavior and fragmentation patterns. Detailed hypothetical protocols for sample analysis are provided, along with insights into data interpretation and potential analytical challenges. This guide is intended to serve as a valuable resource for scientists developing analytical methods for novel brominated N-heterocycles.

Introduction: The Significance of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of bromine atoms onto this scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity and metabolic stability, and can provide synthetic handles for further chemical modifications. Accurate characterization of such molecules is paramount, and mass spectrometry is an indispensable tool for confirming molecular weight and elucidating structure.

Fundamental Properties and Isotopic Signature

The molecular formula of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is C₇H₄Br₂N₂. A key characteristic in the mass spectrum of a dibrominated compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.[2] This isotopic signature is a powerful diagnostic tool for identifying dibrominated compounds in a mass spectrum.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine
Ion SpeciesPredicted m/zRelative Abundance (%)
[C₇H₄⁷⁹Br₂N₂]⁺275.88~25
[C₇H₄⁷⁹Br⁸¹BrN₂]⁺277.88~50
[C₇H₄⁸¹Br₂N₂]⁺279.88~25

Ionization Techniques for Halogenated Heterocycles

The choice of ionization technique is critical for obtaining high-quality mass spectra. For a compound like 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, several methods could be employed, each with its own advantages and disadvantages.

  • Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons, typically 70 eV.[3] While EI is excellent for generating reproducible fragmentation patterns that can be compared against spectral libraries, it may lead to extensive fragmentation and a weak or absent molecular ion peak for some molecules.[3]

  • Chemical Ionization (CI): A "softer" ionization method, CI uses a reagent gas (e.g., methane or ammonia) to produce protonated molecules ([M+H]⁺). This technique minimizes fragmentation, making it ideal for confirming the molecular weight of the analyte.[3]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) or other adducts. ESI is highly compatible with liquid chromatography (LC-MS), enabling the analysis of complex mixtures.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is often used for less polar compounds that are not efficiently ionized by ESI. It involves the ionization of the analyte at atmospheric pressure through a corona discharge.

For initial characterization, a combination of EI (for structural information from fragmentation) and a soft ionization technique like ESI or CI (to confirm the molecular weight) would be a robust strategy.

Predicted Fragmentation Pathways

While a definitive fragmentation pattern can only be determined experimentally, we can predict the likely fragmentation pathways for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine based on the known behavior of halogenated and N-heterocyclic compounds.[2][3]

The primary fragmentation events are expected to involve the loss of bromine atoms and cleavage of the pyrrolopyridine ring system.

Initial Fragmentation: Loss of Bromine

The initial fragmentation is likely to be the cleavage of a C-Br bond, resulting in the loss of a bromine radical (Br•). This will produce a monobrominated fragment ion. Due to the two bromine isotopes, this fragment will appear as a doublet of peaks separated by 2 m/z units with a 1:1 intensity ratio. A subsequent loss of the second bromine radical would yield a non-brominated fragment.

Ring Cleavage

Following or concurrent with the loss of bromine, the pyrrolopyridine ring system can undergo cleavage. Common fragmentation pathways for N-heterocycles involve the loss of small neutral molecules such as HCN (hydrogen cyanide).

Proposed Fragmentation Scheme

The following diagram illustrates the predicted fragmentation pathways for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine under electron ionization.

Fragmentation_Pathway M [C₇H₄Br₂N₂]⁺˙ m/z 276, 278, 280 (1:2:1) F1 [C₇H₄BrN₂]⁺ m/z 197, 199 (1:1) M->F1 - Br• F2 [C₇H₄N₂]⁺˙ m/z 116 F1->F2 - Br• F3 [C₆H₄N]⁺ m/z 90 F1->F3 - HCN

Caption: Predicted EI fragmentation of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Experimental Protocol: A Hypothetical Approach

This section outlines a general procedure for the analysis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation
  • Prepare a stock solution of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine in a high-purity volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 1, 10, and 100 µg/mL).

Instrumentation and Parameters
  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Data Acquisition and Analysis
  • Inject 1 µL of the prepared sample solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

  • Analyze the mass spectrum to identify the molecular ion cluster and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Data Interpretation and Troubleshooting

Interpreting the Mass Spectrum
  • Molecular Ion: The first step is to identify the molecular ion cluster. Look for a triplet of peaks with a 1:2:1 intensity ratio, which is characteristic of a dibrominated compound.

  • Fragmentation Pattern: Analyze the major fragment ions. The loss of one bromine atom (a mass difference of 79 or 81) should result in a doublet of peaks with a 1:1 ratio.

  • Nitrogen Rule: For a molecule with an even number of nitrogen atoms (in this case, two), the molecular ion will have an even nominal mass.

Potential Challenges and Troubleshooting
  • Weak or Absent Molecular Ion: In EI, the molecular ion may be unstable and not observed. In this case, using a softer ionization technique like CI or ESI is recommended to confirm the molecular weight.

  • Complex Fragmentation: The fragmentation of heterocyclic compounds can be complex. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of fragment ions, aiding in their identification.

  • Thermal Decomposition: If the compound is thermally labile, it may decompose in the hot GC injector. In such cases, direct infusion into an ESI or APCI source would be a more suitable approach.

Conclusion

The mass spectrometry analysis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine presents a fascinating case study in the characterization of halogenated heterocyclic compounds. By understanding the fundamental principles of ionization and fragmentation, and by leveraging the characteristic isotopic signature of bromine, researchers can confidently identify and structurally elucidate this and related molecules. While this guide provides a predictive framework, experimental verification remains the gold standard. The methodologies and interpretative strategies outlined herein provide a robust starting point for any scientist embarking on the analysis of novel brominated compounds.

References

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
  • 1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 19, 2026, from [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). International Journal of Organic Chemistry, 5, 129-140.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. (2025). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine: Core Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine scaffold, a derivative of 7-azaindole, is a crucial building block in medicinal chemistry. Its unique electronic properties and ability to participate in various cross-coupling reactions make it an invaluable intermediate in the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors.[1][2] This guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for obtaining this key intermediate, with a focus on the underlying chemical principles and practical experimental details.

Part 1: Direct Bromination of 1H-pyrrolo[2,3-c]pyridine (7-Azaindole)

The most direct route to 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine involves the electrophilic bromination of the parent 7-azaindole heterocycle. The pyrrole ring of 7-azaindole is electron-rich and thus highly susceptible to electrophilic substitution, primarily at the C3 position. Dibromination at the C2 and C3 positions can be achieved by using a stoichiometric excess of the brominating agent.

Key Brominating Agents and Reaction Conditions

Several brominating agents can be employed for the synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, with the choice of reagent and conditions influencing the yield and purity of the final product.

  • Elemental Bromine (Br₂): The use of elemental bromine is a common method for the bromination of pyrroles and related heterocycles.[3] The reaction is typically carried out in a suitable organic solvent, such as chloroform or ethanol, at temperatures ranging from 0°C to room temperature.[1] The high reactivity of bromine can sometimes lead to over-bromination or side reactions, necessitating careful control of the reaction conditions.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine.[4] It is often the reagent of choice to minimize the formation of byproducts. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Experimental Protocol: Dibromination of 7-Azaindole with NBS

This protocol outlines a general procedure for the synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine using N-Bromosuccinimide.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (7-azaindole)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Causality in Experimental Choices
  • Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves both the 7-azaindole starting material and NBS, facilitating the reaction.

  • Temperature Control: The initial cooling to 0°C helps to control the exothermic nature of the bromination reaction and improve the regioselectivity.

  • Stoichiometry: The use of slightly more than two equivalents of NBS ensures the complete dibromination of the pyrrole ring.

  • Workup Procedure: The aqueous workup with sodium bicarbonate neutralizes any acidic byproducts, and the subsequent extraction and purification steps are standard procedures to isolate the desired product.

Synthetic Workflow for Direct Bromination

G start 1H-pyrrolo[2,3-c]pyridine (7-Azaindole) product 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine start->product Bromination reagent N-Bromosuccinimide (NBS) (2.2 eq.) reagent->product solvent DMF 0°C to rt solvent->product

Caption: Direct bromination of 7-azaindole to yield the dibrominated product.

Part 2: Synthesis of the 7-Azaindole Core from Pyridine Precursors

For instances where 7-azaindole is not commercially available or is prohibitively expensive, its synthesis from simpler pyridine derivatives is a viable alternative. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Starting Material: 2-Aminopyridine Derivatives

A versatile starting material for the synthesis of the 7-azaindole scaffold is 2-aminopyridine.[4] The synthesis typically involves a sequence of reactions to introduce the necessary functionalities for the subsequent cyclization to form the pyrrole ring.

Synthetic Strategy: Sonogashira Coupling and Intramolecular Cyclization

A robust method for the synthesis of the 7-azaindole core involves a Sonogashira coupling of a halo-aminopyridine with a suitable alkyne, followed by an intramolecular cyclization.[5]

Key Steps:

  • Halogenation of 2-Aminopyridine: The pyridine ring is first activated by halogenation, typically bromination or iodination, at the C3 and C5 positions.

  • Sonogashira Coupling: The resulting dihalo-aminopyridine undergoes a palladium-catalyzed Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene.

  • Deprotection and Cyclization: The silyl protecting group is removed, and the resulting terminal alkyne undergoes an intramolecular cyclization to form the 7-azaindole ring.

Experimental Protocol: Synthesis of 5-bromo-7-azaindole from 2-aminopyridine

This protocol provides a general outline for the synthesis of a brominated 7-azaindole intermediate, which can then be further brominated to the desired 2,3-dibromo product.

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Potassium iodate

  • Potassium iodide

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine

  • Tetrabutylammonium fluoride (TBAF)

  • Potassium tert-butoxide

Procedure:

  • Bromination: Treat 2-aminopyridine with NBS in a suitable solvent to obtain 5-bromo-2-aminopyridine.[4]

  • Iodination: The resulting 5-bromo-2-aminopyridine is then iodinated at the C3 position using a mixture of potassium iodate and potassium iodide in the presence of sulfuric acid to yield 5-bromo-3-iodo-2-aminopyridine.[4]

  • Sonogashira Coupling: The dihalo-aminopyridine is subjected to a Sonogashira coupling reaction with trimethylsilylacetylene using a palladium catalyst and CuI as a co-catalyst in the presence of a base like triethylamine. This yields 5-bromo-3-((trimethylsilyl)ethynyl)-2-aminopyridine.

  • Deprotection and Cyclization: The trimethylsilyl group is removed using a fluoride source like TBAF. The resulting 5-bromo-3-ethynyl-2-aminopyridine is then treated with a strong base, such as potassium tert-butoxide, to induce intramolecular cyclization and form 5-bromo-7-azaindole.[4]

Data Summary: Comparison of Synthetic Routes
Starting MaterialKey ReactionsTypical YieldAdvantagesDisadvantages
1H-pyrrolo[2,3-c]pyridineDirect DibrominationGood to ExcellentFewer steps, straightforwardRequires access to the 7-azaindole core
2-AminopyridineHalogenation, Sonogashira Coupling, CyclizationModerateStarts from a simple, inexpensive precursorMulti-step synthesis, requires catalyst
Synthetic Workflow for 7-Azaindole Core Synthesis

G start 2-Aminopyridine step1 Bromination (NBS) start->step1 intermediate1 5-Bromo-2-aminopyridine step1->intermediate1 step2 Iodination (KIO₃, KI, H₂SO₄) intermediate1->step2 intermediate2 5-Bromo-3-iodo-2-aminopyridine step2->intermediate2 step3 Sonogashira Coupling (TMS-acetylene, Pd/Cu) intermediate2->step3 intermediate3 5-Bromo-3-((trimethylsilyl)ethynyl) -2-aminopyridine step3->intermediate3 step4 Deprotection & Cyclization (TBAF, t-BuOK) intermediate3->step4 product 5-Bromo-1H-pyrrolo[2,3-c]pyridine step4->product

Caption: Multi-step synthesis of a brominated 7-azaindole from 2-aminopyridine.

Conclusion

The synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine can be effectively achieved through two primary strategies. The direct bromination of 7-azaindole offers a concise route, contingent on the availability of the starting heterocycle. Alternatively, a multi-step synthesis commencing from readily available 2-aminopyridine provides a more fundamental approach to construct the core 7-azaindole scaffold, which can then be further functionalized. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. Both methodologies provide robust and reliable pathways to this important synthetic intermediate, paving the way for the development of novel therapeutic agents.

References

Sources

Unlocking the Therapeutic Potential of the Pyrrolopyridine Scaffold: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a central theme in modern medicinal chemistry. Among the myriad of heterocyclic structures, the pyrrolopyridine core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the biological significance of pyrrolopyridine derivatives, with a particular focus on their potential as kinase inhibitors for cancer therapy. While the specific 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is a less explored entity, the broader family of pyrrolopyridines offers a rich landscape for drug discovery.

The Pyrrolopyridine Core: A Versatile Pharmacophore

Pyrrolopyridines are bicyclic heterocyclic compounds consisting of a fused pyrrole and pyridine ring. The arrangement of the nitrogen atoms within the two rings gives rise to six distinct isomers, each with a unique electronic distribution and three-dimensional shape. This structural diversity is a key factor in the wide range of biological targets that derivatives of this scaffold can interact with. The pyrrolopyridine nucleus is a deaza-isostere of adenine, the purine base in ATP, which makes it an excellent starting point for designing competitive inhibitors for ATP-binding proteins, such as kinases.[1][2]

The inherent versatility of the pyrrolopyridine scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made it a cornerstone in the development of targeted therapies.

Kinase Inhibition: A Dominant Therapeutic Application

A significant body of research has highlighted the potential of pyrrolopyridine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Targeting Receptor Tyrosine Kinases (RTKs)

Several classes of pyrrolopyridine derivatives have shown remarkable efficacy in inhibiting RTKs involved in tumor growth, angiogenesis, and metastasis.

  • VEGFR Inhibition: Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2.[2][3] These compounds have shown the ability to selectively inhibit VEGFR-2, a key mediator of angiogenesis, which is essential for tumor growth and survival.[3] For instance, certain pyrrolo[2,3-d]pyrimidine-hydrazone hybrids have demonstrated selective VEGFR-2 inhibition.[3]

  • EGFR and Her2 Inhibition: The pyrrolo[2,3-d]pyrimidine core is also a feature in inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her2).[3][4] Overexpression or mutation of these receptors is a hallmark of several cancers. Certain synthesized compounds have displayed inhibitory activity against both EGFR and Her2, with some even showing dual inhibitory action.[3]

  • FGFR Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][6] Aberrant FGFR signaling is implicated in various cancers.[5] Optimized derivatives have exhibited significant inhibitory activity against FGFR1, 2, and 3.[5]

  • FMS Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R).[7] This kinase is involved in the proliferation and survival of monocytes and macrophages and is overexpressed in several cancers and inflammatory disorders.[7]

Modulating Cyclin-Dependent Kinases (CDKs)

Pyrrolo[2,3-d]pyrimidine derivatives have also been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[3][8] For example, some compounds have shown potent inhibition of CDK2, a kinase involved in the G1/S phase transition of the cell cycle.[3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Kinase Inhibition
Compound ClassTarget KinaseIC50 ValuesReference
Pyrrolo[2,3-d]pyrimidine derivativesFLT336.21 ± 1.07 nM[3]
Pyrrolo[2,3-d]pyrimidine derivativesCDK28.17 ± 0.32 nM[3]
Pyrrolo[3,2-c]pyridine derivativesFMS Kinase30 nM and 60 nM[7]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR17 nM[5]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR29 nM[5]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR325 nM[5]
Pyrrolo[2,3-d]pyrimidine-based compoundsEGFR, Her2, VEGFR2, CDK240 to 204 nM[4]

Anticancer Activity: From Bench to Bedside

The potent kinase inhibitory activity of pyrrolopyridine derivatives translates into significant anticancer effects, as demonstrated in numerous preclinical studies.

Antiproliferative Effects

Derivatives of various pyrrolopyridine isomers have shown potent antiproliferative activity against a wide range of cancer cell lines, including those from breast, colon, ovarian, prostate, and melanoma cancers.[3][7][9][10] For example, certain pyrrolo[2,3-d]pyrimidine derivatives exhibited exceptional cytotoxicity against MCF-7 breast cancer cells.[3] Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines.[9]

Induction of Apoptosis and Cell Cycle Arrest

Mechanistic studies have revealed that the anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4][9] For instance, specific pyrrolo[2,3-d]pyrimidine derivatives were found to induce early and late apoptosis in HepG2 cells, accompanied by an increase in pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][4] Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase.[3][9]

Inhibition of Microtubule Polymerization

Interestingly, some 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics.[9] This mechanism of action, distinct from kinase inhibition, also leads to G2/M phase cell cycle arrest and apoptosis.[9]

Beyond Cancer: Other Biological Activities

While the focus has heavily been on oncology, the pyrrolopyridine scaffold has shown promise in other therapeutic areas as well.

  • Anti-inflammatory Activity: Certain pyrrolo[3,2-c]pyridine derivatives have demonstrated potential anti-inflammatory effects against bone marrow-derived macrophages.[7] Additionally, some pyrrolo[3,4-c]pyridine derivatives have been evaluated for their anti-inflammatory properties.[11]

  • Potassium-Competitive Acid Blockers (P-CABs): 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as P-CABs, which are a class of drugs used to treat acid-related disorders.[12]

  • Antimicrobial and Antiviral Activity: The broader family of pyrrole-containing compounds has a long history of antimicrobial and antiviral applications.[13] Specific pyrrolo[3,4-c]pyridine derivatives have also been investigated for their antimycobacterial and antiviral activities.[11][14]

Synthesis and Experimental Protocols

The synthesis of the pyrrolopyridine core and its derivatives is a critical aspect of research and development in this area. Various synthetic strategies have been developed to access the different isomers of this scaffold.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of pyrrolopyridine derivatives.

Example Protocol: Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

This protocol is based on a Suzuki coupling reaction to introduce aryl diversity at the 6-position of the pyrrolo[3,2-c]pyridine core.[9]

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Substituted phenylboronic acid

  • Potassium carbonate (K2CO3)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the corresponding substituted phenylboronic acid (0.15 mmol), K2CO3 (0.5 mmol), and Pd(PPh3)4 (0.006 mmol).

  • Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.

  • Degas the mixture with nitrogen gas.

  • Heat the reaction mixture in the microwave reactor for 26 minutes at 125 °C.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

Kinase Inhibition Assay Workflow

Caption: A typical workflow for an in vitro kinase inhibition assay.

Future Perspectives and Conclusion

The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive research into its biological activities, particularly as kinase inhibitors, has already yielded promising drug candidates. Future research will likely focus on:

  • Exploring Underexplored Isomers: Isomers like 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine warrant further investigation to unlock their therapeutic potential.

  • Developing More Selective Inhibitors: Enhancing the selectivity of pyrrolopyridine-based inhibitors will be crucial to minimize off-target effects and improve safety profiles.

  • Expanding into New Therapeutic Areas: The demonstrated anti-inflammatory and other biological activities suggest that the applications of this scaffold could extend beyond oncology.

References

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (URL: )
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: )
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (URL: [Link])

  • Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). (URL: )
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (URL: [Link])

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: )
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL: [Link])

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (URL: [Link])

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (URL: [Link])

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (URL: [Link])

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (URL: [Link])

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (URL: [Link])

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (URL: [Link])

  • 1h-pyrrolo[2,3-b]pyridines. (URL: )

Sources

The Versatile Heterocyclic Scaffold: A Technical Guide to 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 6-Azaindole Core in Modern Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, colloquially known as 6-azaindole, represents a class of privileged heterocyclic scaffolds in medicinal chemistry. Its structural resemblance to indole and purine has made it a cornerstone in the design of a multitude of biologically active agents, particularly as kinase inhibitors in oncology and inflammatory diseases. The strategic placement of a nitrogen atom in the pyridine ring enhances the molecule's hydrogen bonding capabilities and modulates its physicochemical properties, often leading to improved solubility and bioavailability compared to its indole counterpart. This guide focuses on a particularly valuable, yet underexplored, derivative: 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. This dihalogenated building block offers a powerful platform for the sequential and regioselective introduction of diverse functionalities, enabling the rapid generation of complex molecular architectures for drug discovery and materials science applications.

Synthesis of the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Core

The proposed synthesis involves a sequential bromination, likely utilizing N-bromosuccinimide (NBS) as a mild and selective brominating agent. The first bromination is anticipated to occur at the C3 position, which is the most electron-rich and sterically accessible position on the pyrrole ring. A subsequent bromination under slightly more forcing conditions would then install the second bromine atom at the C2 position.

Synthesis_of_2_3_dibromo_1H_pyrrolo_2_3_c_pyridine start 1H-pyrrolo[2,3-c]pyridine intermediate 3-bromo-1H-pyrrolo[2,3-c]pyridine start->intermediate NBS (1.0 eq) CH3CN, rt product 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine intermediate->product NBS (1.1 eq) CH3CN, reflux Suzuki_Coupling start 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine intermediate 2-bromo-3-aryl-1H-pyrrolo[2,3-c]pyridine start->intermediate R¹B(OH)₂ Pd catalyst, Base Solvent, Heat (mild) product 2,3-diaryl-1H-pyrrolo[2,3-c]pyridine intermediate->product R²B(OH)₂ Pd catalyst, Base Solvent, Heat (forcing) Sonogashira_Coupling start 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine intermediate 2-bromo-3-alkynyl-1H-pyrrolo[2,3-c]pyridine start->intermediate R¹-C≡CH Pd/Cu catalyst, Base Solvent, rt to Heat product 2,3-dialkynyl-1H-pyrrolo[2,3-c]pyridine intermediate->product R²-C≡CH Pd/Cu catalyst, Base Solvent, Heat Buchwald_Hartwig_Amination start 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine intermediate 2-bromo-3-amino-1H-pyrrolo[2,3-c]pyridine start->intermediate R¹R²NH Pd catalyst, Ligand, Base Solvent, Heat product 2,3-diamino-1H-pyrrolo[2,3-c]pyridine intermediate->product R³R⁴NH Pd catalyst, Ligand, Base Solvent, Heat

A Technical Guide to the Synthesis and Derivatization of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to purine and its presence in numerous biologically active compounds.[1][2] The 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine core is a highly versatile synthetic intermediate, offering two reactive sites for the strategic introduction of diverse functionalities. This technical guide provides a comprehensive overview of the synthesis of this key building block and explores its potential for derivatization through modern cross-coupling methodologies. Detailed experimental protocols, mechanistic insights, and a discussion of the therapeutic relevance of the resulting 2,3-disubstituted-1H-pyrrolo[2,3-c]pyridine derivatives are presented to empower researchers in the design and execution of novel drug discovery campaigns.

Introduction: The Significance of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to a class of heterocyclic compounds known as pyrrolopyridines or azaindoles. These structures are of significant interest in pharmaceutical research as they are bioisosteres of indole and purine, allowing them to interact with a wide range of biological targets.[3] The 1H-pyrrolo[2,3-c]pyridine isomer, in particular, has been identified as a core component in a multitude of compounds exhibiting promising pharmacological activities, including kinase inhibition, and potential treatments for cancer and neurodegenerative diseases.[1][2]

The introduction of bromine atoms at the 2 and 3-positions of the 1H-pyrrolo[2,3-c]pyridine core furnishes a powerful synthetic handle. The differential reactivity of the C-Br bonds, influenced by the electronic effects of the fused pyridine ring, allows for selective and sequential functionalization. This strategic derivatization is paramount in exploring the structure-activity relationships (SAR) of novel chemical entities.

Synthesis of the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Core

A robust and scalable synthesis of the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine core is the foundational step for any subsequent derivatization campaign. While a direct, one-pot dibromination of the parent 1H-pyrrolo[2,3-c]pyridine can be challenging to control, a stepwise approach offers a more reliable route to the desired product.

Synthesis of the 1H-pyrrolo[2,3-c]pyridine Precursor

The synthesis of the parent 1H-pyrrolo[2,3-c]pyridine can be achieved through various established methods. One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. For instance, the reaction of a suitable aminopyridine with a functionalized acetaldehyde equivalent can lead to the formation of the bicyclic system.

Stepwise Bromination Strategy

Given the electron-rich nature of the pyrrole ring, direct bromination tends to occur preferentially at the 3-position.[4] Subsequent bromination at the 2-position can then be achieved under more forcing conditions or by employing a different brominating agent.

Conceptual Workflow for the Synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine:

G Start 1H-pyrrolo[2,3-c]pyridine Step1 Monobromination (e.g., NBS, DMF) Start->Step1 Intermediate 3-bromo-1H-pyrrolo[2,3-c]pyridine Step1->Intermediate Step2 Second Bromination (e.g., Br2, AcOH) Intermediate->Step2 Product 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Step2->Product

Caption: Stepwise synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Detailed Experimental Protocol (Hypothetical - requires experimental validation):

Step 1: Synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), cool the mixture to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-pyrrolo[2,3-c]pyridine.

Step 2: Synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

  • Dissolve 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Strategic Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms at the C2 and C3 positions of the 1H-pyrrolo[2,3-c]pyridine core provide a versatile platform for the introduction of a wide array of substituents using palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration and can often be controlled by tuning the reaction conditions.

Regioselectivity in Cross-Coupling Reactions

Drawing parallels from the reactivity of 2,3-dibromopyridine, the C2 position is generally more activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the adjacent pyridine nitrogen.[2] This inherent electronic bias often allows for selective functionalization at the C2 position under milder conditions, leaving the C3-bromo substituent intact for subsequent transformations.

G Dibromo 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine C2_Coupling Selective C2 Coupling (Milder Conditions) Dibromo->C2_Coupling Intermediate 2-Substituted-3-bromo- 1H-pyrrolo[2,3-c]pyridine C2_Coupling->Intermediate C3_Coupling C3 Coupling (Harsher Conditions) Intermediate->C3_Coupling Product 2,3-Disubstituted- 1H-pyrrolo[2,3-c]pyridine C3_Coupling->Product

Caption: Regioselective derivatization of the core scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups.[5][6]

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Degas the mixture by purging with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O110
Pd(dppf)Cl₂-Cs₂CO₃DME/H₂O90
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of carbon-carbon triple bonds, providing access to a diverse range of alkynyl-substituted derivatives.[7][8]

General Protocol for Sonogashira Coupling:

  • To a degassed solution of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Table 2: Typical Conditions for Sonogashira Coupling

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-50
Pd(OAc)₂CuIDIPEADMF60
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[9][10]

General Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried reaction vessel under an inert atmosphere, combine 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete.

  • Cool the mixture, quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Table 3: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination

Palladium PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene100
Pd(OAc)₂RuPhosK₃PO₄Dioxane110

Potential Applications in Drug Discovery

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Kinase Inhibitors

The structural resemblance of the 1H-pyrrolo[2,3-c]pyridine core to the purine ring of ATP makes it an ideal scaffold for the design of ATP-competitive kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2,3-disubstituted derivatives of 1H-pyrrolo[2,3-c]pyridine allow for the fine-tuning of interactions within the ATP-binding pocket of various kinases, leading to the development of potent and selective inhibitors. For instance, various pyrrolopyridine derivatives have been investigated as inhibitors of kinases such as FMS kinase and those involved in the fibroblast growth factor receptor (FGFR) signaling pathway.[11][12]

Anticancer Agents

Many derivatives of pyrrolopyridines have shown significant potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The ability to introduce a wide range of substituents at the 2 and 3-positions of the 1H-pyrrolo[2,3-c]pyridine core allows for the optimization of anticancer activity and the development of compounds with improved pharmacological profiles. For example, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent anticancer agents that act as colchicine-binding site inhibitors.[1]

Other Therapeutic Areas

Beyond oncology, pyrrolopyridine derivatives have shown promise in a variety of other therapeutic areas. These include antiviral, anti-inflammatory, and neuroprotective applications. The versatility of the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine intermediate opens up avenues for the exploration of novel derivatives with unique biological activities.

Conclusion

The 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine core is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its strategic synthesis and the ability to undergo regioselective derivatization through modern cross-coupling reactions provide a powerful platform for the generation of diverse chemical libraries. The resulting 2,3-disubstituted-1H-pyrrolo[2,3-c]pyridine derivatives are promising candidates for the development of new therapeutics targeting a range of diseases, particularly in the field of oncology. This guide provides a foundational framework to aid researchers in harnessing the synthetic potential of this important scaffold.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 31-53.
  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305886.
  • Abdel-Aal, E. R. F., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1346.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Chemical Society Reviews, 39(8), 2959-2973.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32896-32907.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Choudhary, A., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(17), 3894.
  • Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2265-2287.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Herbert, B., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140.
  • De Witte, W., et al. (2019). Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. Journal of Medicinal Chemistry, 62(13), 6335-6351.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(9), 1146-1158.
  • Hassan, A. S., et al. (2020). Diarylureas and Diarylamides With pyrrolo[2,3-d]pyrimidine Scaffold as Broad-Spectrum Anticancer Agents. Frontiers in Chemistry, 8, 643.
  • YouTube. (2025, April 3).
  • Singh, U. P., et al. (2018). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
  • Gevorgyan, V., et al. (1997). A New, General, and Efficient Palladium-Catalyzed Synthesis of Aryl Amines. Journal of the American Chemical Society, 119(48), 11594-11595.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Andersen, T. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4247.
  • Al-Zoubi, R. M., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514.
  • Yermolayev, V., et al. (2018). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Chemistry of Heterocyclic Compounds, 54(4), 406-413.
  • Cee, V. J., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 137(4), 1462-1473.
  • Hassan, A. S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2645.
  • Tron, G. C., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(4), 865-877.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, which mimics purine and other endogenous molecules, allows it to serve as a versatile pharmacophore in the design of highly selective and potent therapeutic agents. Derivatives of this scaffold are central to the development of treatments for a range of diseases, including cancer and inflammatory conditions, primarily through their action as kinase inhibitors.[1][2][3][4] The ability to precisely functionalize this core is therefore of paramount importance in drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and adaptable methods for forming carbon-carbon bonds in contemporary organic synthesis.[5][6] Its value is underscored by its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[5] When applied to a dihalogenated substrate like 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, the Suzuki-Miyaura coupling offers a strategic gateway to a diverse library of molecular architectures through selective mono- or di-functionalization. This guide provides a comprehensive overview of the reaction mechanism, detailed protocols for controlling selectivity, and troubleshooting insights for researchers, scientists, and drug development professionals.

The Mechanism: A Palladium-Catalyzed Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle orchestrated by a palladium(0) complex. The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond (C-Br) of the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. This is often the rate-determining step and results in a square-planar Pd(II) complex.[8] The reactivity of the C-Br bond is crucial, with electron-poor aromatic systems generally reacting more readily.[7]

  • Transmetalation: This step requires the activation of the organoboron reagent (e.g., an arylboronic acid) by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then transfers its organic group to the Pd(II) center, displacing a halide. This forms a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step involves the cis-to-trans isomerization of the diorganopalladium(II) complex, followed by the reductive elimination of the two organic fragments. This forms the new C-C bond in the desired product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ii_halide R¹-Pd(II)L₂(X) (Aryl-Palladium Complex) pd0->pd_ii_halide ox_add ox_add Oxidative Addition pd_ii_diorgano R¹-Pd(II)L₂(R²) (Diorgano-Palladium Complex) pd_ii_halide->pd_ii_diorgano transmetal center pd_ii_halide->center transmetal Transmetalation pd_ii_diorgano->pd0 red_elim product R¹-R² (Coupled Product) pd_ii_diorgano->product pd_ii_diorgano->center red_elim Reductive Elimination center->pd0 center->pd_ii_halide input1 R¹-X (Aryl Halide) input1->ox_add input2 R²-B(OR)₂ (Boronic Acid/Ester) + Base input2->transmetal Experimental_Workflow setup 1. Reaction Setup - Weigh reagents (halide, boronic acid, base) - Add catalyst and ligand to flask inert 2. Inert Atmosphere - Seal flask - Evacuate and backfill with N₂/Ar (3x) setup->inert solvent 3. Solvent Addition - Add degassed solvent(s) via syringe inert->solvent reaction 4. Reaction Execution - Heat to desired temperature with vigorous stirring solvent->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS reaction->monitor workup 6. Work-up - Cool to RT - Quench with water - Extract with organic solvent monitor->workup Upon completion purify 7. Purification - Dry organic layer - Concentrate in vacuo - Purify via column chromatography workup->purify characterize 8. Characterization - Confirm structure and purity (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

Protocol 1: Selective Mono-Arylation of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

This protocol is designed to favor the formation of the mono-arylated product by using the boronic acid as the limiting reagent.

Materials & Reagents:

  • 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (8 mL)

  • Water, degassed (2 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. [5]3. Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Aim to stop the reaction once the starting dibromo material is mostly consumed to minimize the formation of the di-substituted product.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: Di-Arylation of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

This protocol employs an excess of the boronic acid and slightly more forcing conditions to achieve substitution at both bromine positions.

Materials & Reagents:

  • 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.5 mmol, 2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, degassed (8 mL)

  • Water, degassed (2 mL)

Procedure:

  • Reaction Setup: In an oven-dried microwave vial or sealed tube equipped with a stir bar, combine 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Purge the vial with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane and water. Securely seal the vial.

  • Reaction Execution: Place the vial in a preheated oil bath or microwave reactor and heat to 110-125 °C. Stir vigorously for 12-24 hours. [11]5. Monitoring: Check for the disappearance of both the starting material and the mono-arylated intermediate by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the di-arylated product.

Data Summary: Optimized Reaction Conditions

The optimal conditions for Suzuki-Miyaura coupling can vary significantly based on the specific substrates. The following table provides a starting point for optimization, comparing different catalytic systems. [12][13][14][15]

Parameter System 1 (General Purpose) System 2 (High Activity) System 3 (Air-Stable Pre-catalyst)
Catalyst Pd(PPh₃)₄ Pd(OAc)₂ PEPPSI-IPr
Ligand PPh₃ (in catalyst) SPhos or XPhos NHC (in catalyst)
Base K₂CO₃ or Cs₂CO₃ K₃PO₄ K₃PO₄ or Cs₂CO₃
Solvent Dioxane/H₂O or Toluene/H₂O Dioxane/H₂O or t-AmylOH Toluene or Dioxane
Temp. (°C) 80 - 110 80 - 110 100 - 120

| Typical Use | Electron-neutral or rich aryl bromides. | Electron-rich or sterically hindered bromides. | Challenging substrates, low catalyst loadings. [12]|

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below are common problems and potential solutions. [7][16]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Inactive catalyst (decomposed).- Insufficiently degassed solvents.- Impure reagents.- Incorrect base or solvent. - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Re-purify starting materials.- Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents.
Protodeboronation - Boronic acid is unstable under reaction conditions.- Presence of excess water or protic sources. - Switch to the corresponding boronic ester (e.g., pinacol ester).- Use anhydrous conditions or a different base (e.g., KF).- Add the boronic acid portion-wise.
Homocoupling - Presence of oxygen in the reaction mixture.- Use of a Pd(II) source without proper reduction. - Improve degassing technique.- Ensure an inert atmosphere is maintained throughout.- Use a Pd(0) source directly or ensure pre-catalyst activation. [7]
Dehalogenation - Side reaction where the C-Br bond is reduced to C-H.- Presence of hydride sources (e.g., from solvent or base). - Use a different solvent (e.g., switch from an alcohol).- Change the ligand to one that promotes reductive elimination over side reactions.

| Incomplete Di-substitution | - Insufficient equivalents of boronic acid.- Reaction temperature or time is inadequate.- Second C-Br bond is significantly less reactive. | - Increase equivalents of boronic acid to >2.5.- Increase reaction temperature and/or time.- Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos). |

Logical Pathway to Functionalization

The Suzuki-Miyaura coupling provides a divergent pathway from a single starting material to two classes of valuable products, controlled simply by reaction stoichiometry and conditions.

Logical_Pathway start 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine mono_product Mono-arylated Product (C2 or C3 substituted) start->mono_product Suzuki Coupling (1.1 eq. ArB(OH)₂) Mild Conditions di_product Di-arylated Product (C2 and C3 substituted) start->di_product Suzuki Coupling (>2.2 eq. ArB(OH)₂) Forcing Conditions

Caption: Divergent synthesis of mono- and di-arylated 6-azaindoles.

References

  • Current time information in Pasuruan, ID. Google.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • What are the key steps involved in the general procedure of the Suzuki reaction? Consensus. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Thieme Chemistry. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc. Retrieved from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Retrieved from [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Retrieved from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]

  • Optimization of reaction conditions for the Suzuki–Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series. Retrieved from [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Science. Retrieved from [Link]

  • Janus kinase inhibitor. Wikipedia. Retrieved from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Retrieved from [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Retrieved from [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • Struggling with Suzuki Reaction. Reddit. Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Retrieved from [Link]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]

  • Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. CoLab.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized 6-Azaindoles

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique hydrogen bonding capabilities and modulates the electronic properties of the molecule. This has led to the incorporation of 6-azaindole cores in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to selectively introduce functional groups, particularly amino moieties, onto the 6-azaindole nucleus is therefore of significant interest to the drug discovery and development community.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions.[2] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of a wide range of arylamines from aryl halides. This application note provides a detailed guide to the regioselective Buchwald-Hartwig amination of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, a key intermediate for the synthesis of diversely substituted 6-azaindole derivatives. A primary focus will be on achieving selective mono-amination at the C2 position, a crucial step for subsequent diversification.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Dissociation Ligand Dissociation Ar-Pd(II)-X(L2)->Ligand_Dissociation -L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ligand_Dissociation->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination + R2NH Ar-Pd(II)-X(L)(R2NH) [Ar-Pd(II)-X(L)(R2NH)] Amine_Coordination->Ar-Pd(II)-X(L)(R2NH) Deprotonation Deprotonation (Base) Ar-Pd(II)-X(L)(R2NH)->Deprotonation - HX Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + L Product Ar-NR2 Reductive_Elimination->Product

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

The regioselectivity of the mono-amination of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is primarily determined by the initial oxidative addition step. The palladium catalyst will preferentially add to the more reactive carbon-bromine bond. In the case of 2,3-dihalopyridines, the C2 position is generally more susceptible to oxidative addition than the C3 position. This preference is attributed to a combination of steric and electronic factors. The C2 position is less sterically hindered, and the proximity of the pyridine nitrogen atom can influence the electronic environment, making the C2-Br bond more polarized and thus more reactive towards the electron-rich Pd(0) catalyst. The fused pyrrole ring is expected to further enhance this inherent reactivity difference.

Experimental Protocol: Selective Mono-amination at the C2 Position

This protocol is designed to favor the selective mono-amination of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine at the C2 position. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the diamination product.

Reagents and Materials
ReagentSupplierGradePurpose
2,3-dibromo-1H-pyrrolo[2,3-c]pyridineSynthesized in-house or Commercial>98%Starting material
Amine (e.g., morpholine, aniline)CommercialAnhydrousNucleophile
Palladium(II) acetate (Pd(OAc)₂)CommercialCatalyst gradePalladium precursor
XantphosCommercial>98%Ligand
Cesium carbonate (Cs₂CO₃)CommercialAnhydrous, >99%Base
1,4-DioxaneCommercialAnhydrous, <50 ppm H₂OSolvent
Argon or NitrogenGas SupplierHigh purityInert atmosphere
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired amine (1.1-1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.10 equiv).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting material.

  • Heating: Place the reaction vessel in a preheated oil bath at 100-110 °C or heat in a microwave reactor to the specified temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine derivative.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a fresh batch of palladium catalyst and ligand. Ensure all reagents and the solvent are anhydrous. Increase the reaction temperature in increments of 10 °C. Consider using a more active pre-catalyst.
Formation of di-aminated product Excess amine, prolonged reaction time, high temperature.Use a stoichiometric amount of the amine (1.05-1.1 equiv). Carefully monitor the reaction and stop it once the starting material is consumed. Lower the reaction temperature.
Dehalogenation of starting material Presence of water or other protic sources. Side reaction of the catalytic cycle.Ensure strictly anhydrous conditions. Degas the solvent thoroughly.
Low yield of isolated product Incomplete reaction, product degradation during work-up or purification, poor choice of purification conditions.Optimize reaction time and temperature. Use a milder work-up procedure. Screen different solvent systems for column chromatography to ensure good separation and minimize product loss on the column.

Expected Results and Data Interpretation

The successful execution of this protocol should yield the mono-aminated product, 2-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine, as the major product. The regioselectivity is expected to be high, with minimal formation of the 3-amino-2-bromo isomer. The isolated yield will depend on the specific amine used but should generally be in the range of 60-85%.

The structure of the product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of one of the aromatic protons of the pyridine ring and the appearance of new signals corresponding to the introduced amino group will be indicative of a successful reaction. The regiochemistry can be confirmed by 2D NMR techniques such as NOESY, where a correlation between the N-H proton of the pyrrole and the remaining pyridine proton would suggest the C2-amination product.

Concluding Remarks

The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of 2-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine derivatives. The protocol outlined in this application note is designed to achieve high regioselectivity for amination at the C2 position, furnishing a versatile intermediate for further chemical exploration. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently access a wide range of novel 6-azaindole compounds with significant potential in drug discovery and development.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. [Link]

  • Buchwald–Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]

  • Computational analysis of R–X oxidative addition to Pd nanoparticles. PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate. [Link]

  • Computational analysis of R–X oxidative addition to Pd nanoparticles. RSC Publishing. [Link]

  • Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles via Pd(II)-Catalyzed Three-Component Cascade Reactions of Amines, Alkyne Esters, and Alkenes. PubMed. [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications. [Link]

  • Pyrrolo[2,1‐f][3][4][5]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. ResearchGate. [Link]

  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Palladium-Catalyzed C3-Carbaldehyde Directed Regioselective C2-Thioarylation of Indoles. PubMed. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC. [Link]

  • Pharmaceutical diversification via palladium oxidative addition complexes. PubMed. [Link]

  • Regioselective Synthesis of 2,5-Disubstituted Pyrroles via Stepwise Iododesilylation and Coupling Reactions. ResearchGate. [Link]

  • Regioselective Synthesis of 1,4‐Dienes via Palladium‐Catalyzed Oxidative Allylation of N‐Tosylhydrazones. ResearchGate. [Link]

  • Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. PMC. [Link]

  • Oxidative addition of n-alkyl halides to diimine-dialkylplatinum(II) complexes: A closer look at the kinetic behaviors. ResearchGate. [Link]

Sources

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The targeted functionalization of this heterocycle is crucial for the development of novel therapeutics. This document provides a comprehensive guide for researchers on the palladium-catalyzed cross-coupling of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. We delve into the principles of regioselective functionalization and provide detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Each protocol is supplemented with mechanistic insights, troubleshooting advice, and data presentation to ensure reliable and reproducible outcomes in a drug discovery setting.

Introduction: The Strategic Value of 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine

The 7-azaindole core is a bioisosteric analog of indole and purine, making it a highly valuable scaffold in drug design.[2] The 2,3-dibromo derivative serves as a versatile and powerful building block, offering two distinct reaction handles for sequential and regioselective elaboration. The ability to introduce diverse substituents at the C2 and C3 positions allows for the systematic exploration of the chemical space around the core, which is fundamental to structure-activity relationship (SAR) studies.

The primary challenge and opportunity in using this substrate lies in controlling the regioselectivity of the cross-coupling reactions. Generally, the C3-position is more reactive than the C2-position towards palladium-catalyzed couplings due to a combination of electronic and steric factors. This differential reactivity is the cornerstone of the synthetic strategies outlined in this guide.

Caption: General scheme for regioselective C3 functionalization.

Protocol Module 1: C3-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, widely used to couple aryl or vinyl boronic acids with halides.[3] For 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, this reaction can be tuned to achieve high selectivity for the C3 position.

Principle and Mechanistic Insight

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the more reactive C3-Br bond.[4] This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the C3-arylated product and regenerate the Pd(0) catalyst.[4] The choice of a bulky phosphine ligand is critical to promote the reaction and prevent catalyst deactivation.

Suzuki_Catalytic_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-Br PdII_Complex L₂Pd(II)(Ar¹)(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_Diaryl Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for heteroaryl systems.[5][6]

  • Reagent Preparation: In an oven-dried Schlenk tube, add 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Catalyst Addition: To the solid mixture, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a ligand like XPhos (6 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 0.1 M concentration relative to the substrate) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data & Troubleshooting
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O8075-85
2Pd₂(dba)₃ (2.5)XPhos (6)Cs₂CO₃ (2.5)1,4-Dioxane10085-95
3Pd(dppf)Cl₂ (3)-K₃PO₄ (3)Toluene/H₂O9080-90

Troubleshooting Insights:

  • Low Yield: May result from inefficient catalyst activation or decomposition. Ensure solvents are thoroughly degassed and the inert atmosphere is maintained. Consider switching to a more robust ligand like SPhos or XPhos.

  • Formation of Di-substituted Product: If the C2-coupled product is observed, the reaction temperature may be too high or the reaction time too long. Reduce the temperature to 80-90 °C and monitor carefully to stop the reaction upon consumption of the starting material.

  • De-boronation of Boronic Acid: Using a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this side reaction.

Protocol Module 2: C3-Selective Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[7][8] This reaction is invaluable for introducing alkyne functionalities, which are versatile precursors for further transformations.[9]

Principle and Mechanistic Insight

The reaction involves two interconnected catalytic cycles.[7] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[7] The use of an amine base is crucial for both facilitating the formation of the copper acetylide and neutralizing the H-X acid produced.[10]

Sonogashira_Workflow cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-Br(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-Br) Pd_Complex->Pd0 Reductive Elimination (Ar-Alkyne) CuBr Cu(I)Br Alkyne H-Alkyne + Base Cu_Acetylide Cu(I)-Alkyne Cu_Acetylide->Pd_Complex Transmetalation Alkyne->Cu_Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol
  • Setup: To a flame-dried Schlenk tube, add 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv). Evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 0.2 M). Then add the terminal alkyne (1.1 equiv) and an amine base such as triethylamine (Et₃N, 3.0 equiv) or diisopropylamine (DIPA, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper co-catalyst (e.g., CuI, 5 mol%) to the stirring solution under a positive flow of argon.

  • Reaction: Stir the reaction mixture at room temperature or warm gently to 40-50 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: Once complete, concentrate the reaction mixture under vacuum. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data & Troubleshooting
EntryPd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3)THF2580-95
2Pd(PPh₃)₄ (3)CuI (5)DIPA (3)DMF4085-98

Troubleshooting Insights:

  • Glaser Coupling: The primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring a strictly oxygen-free environment and adding the alkyne slowly to the reaction mixture.

  • Stalled Reaction: If the reaction stalls, gentle heating (40-50 °C) can often drive it to completion. Ensure the amine base is of high purity and free of water. A fresh bottle of copper(I) iodide is recommended as it can degrade over time.

Protocol Module 3: C3-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[11][12][13] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, which is a critical transformation in the synthesis of many pharmaceuticals.

Principle and Mechanistic Insight

Similar to other cross-couplings, the mechanism involves oxidative addition of the Pd(0) catalyst to the C3-Br bond.[14][15] The amine then coordinates to the palladium center, and a strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the C-N coupled product and regenerates the Pd(0) catalyst.[15] The use of sterically hindered biarylphosphine ligands is essential for facilitating the reductive elimination step.[15]

Detailed Experimental Protocol
  • Setup: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., BINAP or a Josiphos-type ligand, 4.4 mol%). Add 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data & Troubleshooting
EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Pd₂(dba)₃ (2)BINAP (4.4)NaOtBu (1.4)Toluene11070-85
2Pd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)Dioxane10075-90

Troubleshooting Insights:

  • Hydrodehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene. This can be caused by moisture or an inappropriate choice of base/ligand. Ensure all reagents and solvents are strictly anhydrous.

  • Ligand Screening: The success of a Buchwald-Hartwig reaction is highly dependent on the ligand. If yields are low, screening a panel of modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) is highly recommended.

  • Base Sensitivity: Some functional groups on the amine are sensitive to strong bases like NaOtBu. In these cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, often in combination with a different ligand/solvent system.[14]

Sequential Functionalization at C2

A key advantage of the regioselective C3-coupling is that it leaves the C2-bromo substituent intact for subsequent transformations. The resulting 3-substituted-2-bromo-1H-pyrrolo[2,3-c]pyridine can be subjected to a second, distinct cross-coupling reaction under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to install a second point of diversity.

Caption: Workflow for sequential C3 and C2 functionalization.

Conclusion

The 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine scaffold is a powerful platform for the synthesis of complex, disubstituted 7-azaindoles. By leveraging the inherent difference in reactivity between the C3 and C2 positions, a wide array of functionalities can be introduced in a controlled, regioselective manner. The protocols detailed in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for researchers in medicinal chemistry and drug discovery to accelerate their synthetic programs. Careful optimization of catalysts, ligands, and reaction conditions remains paramount to achieving high yields and purity for specific substrate combinations.

References

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. [Link]

  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis of 2,3-disubstituted-5-azaindoles. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Semantic Scholar. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig amination. YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. VIPEr. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health (NIH). [Link]

  • Palladium‐Catalyzed One‐Pot Sonogashira Coupling, exo‐dig Cyclization and Hydride Transfer Reaction: Synthesis of Pyridine‐Substituted Pyrroles. Sci-Hub. [Link]

  • Palladium-Catalyzed Atom-Economical Synthesis of Pyrroles. Sci-Hub. [Link]

  • FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. [Link]

Sources

Application Note: Strategic Synthesis of 2-Amino-3-aryl-1H-pyrrolo[2,3-c]pyridine Kinase Inhibitors via Sequential Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the synthesis of 2-amino-3-aryl-1H-pyrrolo[2,3-c]pyridine derivatives, a core scaffold for a variety of potent kinase inhibitors. Leveraging the differential reactivity of the dibrominated precursor, 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, this protocol outlines a robust and regioselective synthetic strategy. The methodology hinges on a sequential, one-pot approach employing a Suzuki-Miyaura cross-coupling for C3-arylation, followed by a Buchwald-Hartwig amination for the introduction of the C2-amino moiety. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Introduction: The 1H-pyrrolo[2,3-c]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The 2,3-disubstituted 1H-pyrrolo[2,3-c]pyridine framework, in particular, has been successfully utilized in the development of inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).[1][2][3]

The strategic functionalization of the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine starting material allows for the systematic exploration of the structure-activity relationship (SAR) at these two key positions, enabling the optimization of inhibitor potency and selectivity.

Synthetic Strategy: A Tale of Two Couplings

The synthesis of the target 2-amino-3-aryl-1H-pyrrolo[2,3-c]pyridine scaffold is achieved through a sequential, one-pot functionalization of the dibrominated precursor. This strategy leverages the differential reactivity of the C-Br bonds at the C2 and C3 positions of the pyrrolopyridine core. Generally, in palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes, the position with greater electrophilicity and susceptibility to oxidative addition reacts preferentially. For the analogous 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system, the C3-halogen is often more reactive in Suzuki-Miyaura couplings than a halogen at C6.[4][5] This allows for a regioselective C3-arylation as the initial step.

The overall synthetic workflow is depicted below:

G start 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine step1 Step 1: Regioselective Suzuki-Miyaura Coupling start->step1 intermediate 2-Bromo-3-aryl-1H-pyrrolo[2,3-c]pyridine step1->intermediate Arylboronic Acid, Pd Catalyst step2 Step 2: Buchwald-Hartwig Amination intermediate->step2 product 2-Amino-3-aryl-1H-pyrrolo[2,3-c]pyridine (Kinase Inhibitor Core) step2->product Amine, Pd Catalyst

Caption: Synthetic workflow for 2-amino-3-aryl-1H-pyrrolo[2,3-c]pyridines.

This one-pot, two-step sequence is highly efficient, minimizing purification steps and maximizing overall yield.[6][7]

Detailed Experimental Protocols

Note: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents
ReagentSupplierPurity
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridineCommercially Available≥95%
Arylboronic AcidsCommercially Available≥97%
Pd₂(dba)₃Commercially AvailableCatalyst Grade
SPhosCommercially AvailableLigand Grade
Cesium Carbonate (Cs₂CO₃)Commercially AvailableAnhydrous
TolueneCommercially AvailableAnhydrous
EthanolCommercially AvailableAnhydrous
Primary/Secondary AmineCommercially Available≥98%
Sodium tert-butoxide (NaOtBu)Commercially Available≥97%
XPhos Pd G2Commercially AvailableCatalyst Grade
Protocol: One-Pot Sequential C3-Arylation and C2-Amination

This protocol is adapted from methodologies for the sequential functionalization of dihalo-7-azaindoles.[4][5]

Step 1: Suzuki-Miyaura C3-Arylation

  • To a flame-dried Schlenk flask, add 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed 1:1 mixture of toluene and ethanol to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and formation of the mono-arylated intermediate.

  • Causality: The choice of a relatively low temperature (60 °C) and a specific catalyst system (Pd₂(dba)₃/SPhos) favors the selective reaction at the more reactive C3 position, minimizing diarylation.[4] Cesium carbonate is an effective base for the Suzuki-Miyaura coupling.

Step 2: Buchwald-Hartwig C2-Amination

  • Cool the reaction mixture to room temperature.

  • To the same flask containing the crude 2-bromo-3-aryl-1H-pyrrolo[2,3-c]pyridine, add the desired primary or secondary amine (1.2 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Add the Buchwald-Hartwig catalyst, for instance, XPhos Pd G2 (2 mol%).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC/LC-MS for the formation of the final product.

  • Causality: The Buchwald-Hartwig amination generally requires a stronger base (like NaOtBu) and often higher temperatures than the Suzuki-Miyaura coupling.[8][9] The use of a pre-catalyst like XPhos Pd G2 ensures efficient catalytic activity for the C-N bond formation.[2]

Work-up and Purification:

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-3-aryl-1H-pyrrolo[2,3-c]pyridine.

Expected Yields and Characterization
StepTypical Yield RangeCharacterization Methods
C3-Arylation 70-95%LC-MS, ¹H NMR
C2-Amination 60-85%LC-MS, ¹H NMR, ¹³C NMR, HRMS
Overall (One-Pot) 42-80%

Application: Inhibition of the FGFR Signaling Pathway

Many 2-amino-3-aryl-pyrrolopyridine derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[10] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway through mutations, amplifications, or translocations is a known driver in various cancers.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates STAT STAT FGFR->STAT Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Nucleus PKC PKC DAG->PKC PKC->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor 2-Amino-3-aryl-1H- pyrrolo[2,3-c]pyridine (Kinase Inhibitor) Inhibitor->FGFR Inhibits (ATP-Competitive)

Sources

Application Note & Protocol: Strategic N-Protection of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the N-protection of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, a critical heterocyclic building block in medicinal chemistry and drug development. The inherent reactivity of the pyrrole nitrogen necessitates protection to ensure regioselectivity and efficiency in subsequent cross-coupling and functionalization reactions. This document outlines robust methodologies for the installation of two commonly employed and versatile protecting groups: p-toluenesulfonyl (Tosyl) and 2-(trimethylsilyl)ethoxymethyl (SEM). The protocols are designed to be self-validating, with clear explanations of the underlying chemical principles and expected outcomes, ensuring reliable execution by researchers and drug development professionals.

Introduction: The Imperative for N-Protection

The 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of 7-azaindole, is a privileged starting material for the synthesis of a diverse array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The two bromine atoms at the 2- and 3-positions of the pyrrole ring offer versatile handles for functionalization, typically through palladium-catalyzed cross-coupling reactions. However, the acidic N-H proton of the pyrrole ring can interfere with these transformations by acting as a competing nucleophile or by deprotonation under basic reaction conditions, leading to undesired side reactions and reduced yields.

Strategic protection of the pyrrole nitrogen is therefore a crucial first step in many synthetic routes involving this scaffold. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the conditions of subsequent reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings).

  • Readily removable under mild conditions that do not compromise the integrity of the elaborated molecule.

This guide focuses on two protecting groups that fulfill these criteria: the electron-withdrawing Tosyl group and the sterically hindering SEM group.

Choosing Your Protecting Group: A Strategic Decision

The selection of an appropriate N-protecting group is a critical decision that can significantly impact the overall success of a synthetic sequence. The choice between the Tosyl and SEM groups often depends on the planned downstream reactions and the desired deprotection strategy.

The Tosyl (Ts) Group: An Electron-Withdrawing Workhorse

The p-toluenesulfonyl (Tosyl) group is a classic and widely used protecting group for indoles and azaindoles. Its strong electron-withdrawing nature significantly reduces the nucleophilicity of the pyrrole nitrogen, effectively preventing side reactions.

  • Advantages: High crystallinity of tosylated products often simplifies purification. The group is stable to a wide range of reaction conditions, including many organometallic reactions.

  • Causality of Experimental Choices: The use of a base such as triethylamine (TEA) or an inorganic base like potassium carbonate is essential to deprotonate the pyrrole nitrogen, facilitating its nucleophilic attack on the sulfonyl chloride. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.

  • Deprotection: Removal of the tosyl group is typically achieved under basic conditions, such as treatment with aqueous sodium hydroxide, often at elevated temperatures.[1]

The SEM Group: Steric Hindrance and Mild Deprotection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a valuable alternative, particularly when basic deprotection conditions are not compatible with other functional groups in the molecule.

  • Advantages: The SEM group is stable to a broad range of nucleophilic and organometallic reagents. Its removal under acidic conditions or with fluoride ions provides orthogonal deprotection strategies.

  • Causality of Experimental Choices: The reaction is typically carried out under anhydrous conditions using a strong base like sodium hydride (NaH) to generate the pyrrole anion. The use of an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial for the solubility of the reagents and to facilitate the SN2 reaction.

  • Deprotection: The SEM group is readily cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions (e.g., trifluoroacetic acid), which can be challenging for some sensitive substrates.[2][3]

Experimental Protocols

The following protocols are presented as detailed, step-by-step guides for the N-protection of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Protocol 1: N-Tosylation of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

This protocol is adapted from established procedures for the tosylation of related 7-azaindole scaffolds.[1]

N-Tosylation_Workflow reagents 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Tosyl Chloride DMAP (cat.), TEA solvent DCM (Anhydrous) 0°C to rt reagents->solvent Dissolve reaction Stirring (e.g., 12 h) solvent->reaction React workup Aqueous Workup (e.g., H2O, brine) reaction->workup Quench & Extract purification Column Chromatography (e.g., Silica gel) workup->purification Purify product N-Tosyl-2,3-dibromo-1H- pyrrolo[2,3-c]pyridine purification->product

Caption: Workflow for N-Tosylation.

Materials:

  • 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Addition of Tosyl Chloride: Cool the mixture to 0 °C using an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-tosylated product.

Protocol 2: N-SEM Protection of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

This protocol is based on methodologies for SEM protection of similar heterocyclic systems.[2][3]

N-SEM_Protection_Workflow reagents 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine NaH (60% in mineral oil) solvent DMF (Anhydrous) 0°C reagents->solvent Suspend sem_cl SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) solvent->sem_cl Add dropwise reaction Stirring (e.g., 2-4 h) sem_cl->reaction React at rt workup Aqueous Workup (e.g., Sat. NH4Cl, EtOAc) reaction->workup Quench & Extract purification Column Chromatography (e.g., Silica gel) workup->purification Purify product N-SEM-2,3-dibromo-1H- pyrrolo[2,3-c]pyridine purification->product

Sources

Application Notes and Protocols for the Synthesis of Multi-Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth exploration of the design, synthesis, and evaluation of multi-targeted kinase inhibitors (MTKIs). We move beyond simplistic protocols to offer a strategic framework grounded in scientific rationale, enabling the development of robust and effective therapeutic candidates.

The Rationale for a Multi-Targeted Approach

The complexity and redundancy of cellular signaling pathways, particularly in diseases like cancer, often render single-target therapies ineffective due to the development of resistance.[1][2] Tumors can escape the effects of a highly specific drug by activating alternative signaling routes. MTKIs address this challenge by concurrently inhibiting multiple key nodes within a signaling network or across different pathways, potentially leading to synergistic anti-cancer effects and a lower likelihood of acquired resistance.[1][3][4] This polypharmacological approach is a cornerstone of modern drug discovery.[5]

Strategic Design and Synthesis of Multi-Targeted Kinase Inhibitors

The creation of an effective MTKI is a deliberate process of molecular engineering, not a result of random screening. The following workflow outlines the key stages, from initial concept to a viable lead compound.

G cluster_0 Design Phase cluster_1 Synthesis & Optimization Phase cluster_2 Evaluation Phase T_ID Target Identification & Validation S_S Scaffold Selection / Design T_ID->S_S Informs scaffold choice Comp_M Computational Modeling & Virtual Screening S_S->Comp_M Provides structural starting points Chem_S Chemical Synthesis Comp_M->Chem_S Prioritizes synthetic targets SAR Structure-Activity Relationship (SAR) Studies Chem_S->SAR Generates compounds for testing Lead_O Lead Optimization SAR->Lead_O Guides iterative improvement In_Vitro In Vitro Kinase Profiling Lead_O->In_Vitro Provides optimized candidates Cell_B Cell-Based Assays In_Vitro->Cell_B Confirms cellular activity In_Vivo In Vivo Efficacy Models Cell_B->In_Vivo Validates in a biological system G cluster_0 Inhibitor Action RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor MTKI Inhibitor->RTK Inhibitor->RAF

Caption: A simplified signaling pathway illustrating the action of a multi-targeted kinase inhibitor.

In Vivo Efficacy and Pharmacokinetics: The Ultimate Test

The final preclinical stage involves evaluating the MTKI in animal models of disease to assess its therapeutic efficacy and pharmacokinetic profile.

In Vivo Efficacy Studies

These studies typically involve implanting human tumor cells into immunocompromised mice (xenograft models). [6]Once tumors are established, the animals are treated with the MTKI, and tumor growth is monitored over time. [6][7][8]Key endpoints include tumor growth inhibition and overall survival.

Pharmacokinetic Profiling

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. [9][10]These studies are crucial for establishing a dosing regimen that maintains therapeutic drug concentrations in the body. [11][12] Table 2: Representative Pharmacokinetic Parameters of Compound X in Mice

ParameterValueUnit
Cmax (Maximum Plasma Concentration)2.5µM
Tmax (Time to Cmax)2hours
AUC (Area Under the Curve)15µM*h
Bioavailability (F%)45%
Half-life (t1/2)6hours

Interpretation: The PK profile in Table 2 suggests that Compound X has good oral bioavailability and a reasonable half-life, supporting a once or twice daily dosing regimen in subsequent clinical trials.

Challenges and Future Directions

Despite the promise of MTKIs, their development is not without challenges. Achieving the desired selectivity profile while minimizing off-target toxicities remains a key hurdle. [2][13]Additionally, predicting which combination of targets will be most effective for a given disease is a complex biological question. [14] Future advancements in computational modeling, a deeper understanding of kinase signaling networks, and the development of novel chemical scaffolds will continue to drive the discovery of safer and more effective multi-targeted kinase inhibitors. [15]The integration of artificial intelligence and machine learning into the drug discovery process holds significant promise for accelerating the design and optimization of these next-generation therapeutics. [16]

References

  • In vitro kinase assay. (2023-09-23). protocols.io. [Link]

  • Computational Design of Multi-target Kinase Inhibitors. Springer Nature Experiments. [Link]

  • Recent Advances in the Discovery of Multitargeted Tyrosine Kinase Inhibitors as Anticancer Agents. (2021-02-17). PubMed. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • In Vivo Kinase Activity Models. Reaction Biology. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020-10-08). PubMed. [Link]

  • In vitro kinase assay. (2022-09-01). Bio-protocol. [Link]

  • Multi-kinase inhibitors. Semantic Scholar. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018-12-10). BellBrook Labs. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017-05-03). PMC. [Link]

  • Kinase-targeted cancer therapies: progress, challenges and future directions. (2018-02-19). PMC. [Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors. (2009-09-05). PubMed. [Link]

  • Kinase Inhibitors in Multitargeted Cancer Therapy. (2017-05-01). Bentham Science Publishers. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023-07-07). ACS Pharmacology & Translational Science. [Link]

  • Kinase Inhibitors in Multitargeted Cancer Therapy. ResearchGate. [Link]

  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024-05-07). NIH. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025-05-10). Preprints.org. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. PubMed. [Link]

  • Design strategies for protein kinase inhibitors. PubMed. [Link]

  • Opportunities and challenges in the development of kinase inhibitor therapy for cancer. ResearchGate. [Link]

  • Dual-target kinase drug design: Current strategies and future directions in cancer therapy. Semantic Scholar. [Link]

  • Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. AACR Journals. [Link]

  • Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]

  • Challenges in the design of multitarget drugs... Future Medicinal Chemistry. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014-07-15). ACS Publications. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023-03-20). bioRxiv. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

  • Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Taylor & Francis Online. [Link]

  • Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. PMC. [Link]

  • Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. (2010-01-06). PubMed. [Link]

  • Oral pharmacokinetic parameters of the kinase inhibitors. ResearchGate. [Link]

  • Recent advances in the development of multi-kinase inhibitors. PubMed. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021-09-29). Journal of Chemical Information and Modeling. [Link]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Multi-target pharmacology of kinase inhibitors, beneficial off-targets and allosteric sites. (2019-08-29). ResearchGate. [Link]

  • Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Semantic Scholar. [Link]

  • Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. PMC. [Link]

  • Kinase Inhibitors in Multitargeted Cancer Therapy. Bentham Science Publisher. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (a derivative of 7-azaindole). This scaffold is a cornerstone in medicinal chemistry, and its selective functionalization is critical for the development of novel therapeutics.[1] This document provides field-proven insights, troubleshooting strategies, and optimized protocols to help you navigate the complexities of this reaction, particularly concerning regioselectivity and reaction efficiency.

Section 1: The Catalytic Heart of the Reaction

Before troubleshooting, it is crucial to understand the fundamental mechanism of the Suzuki-Miyaura coupling. The reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] Each step presents potential failure points that can be addressed through rational optimization.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-azaindole substrate. This is often the rate-limiting step.[3]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to activate the boron reagent.[2][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product Reactant Ar-Br (Substrate) Boronic Ar'B(OH)₂ + Base Reactant_pos->Pd0 Ar-Br Boronic_pos->PdII_Aryl Ar'B(OR)₃⁻

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Suzuki coupling of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Q1: My reaction shows low to no conversion. What are the primary culprits?

Low conversion or complete reaction failure typically points to one of four areas: catalyst integrity, reaction conditions, reagent quality, or substrate-specific issues.

  • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen.[1] If your reaction mixture turns black immediately upon heating, it may indicate catalyst decomposition to palladium black.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich 7-azaindole ring can be challenging to activate.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos.[1][6] These ligands promote the oxidative addition step, which is often rate-limiting.[3]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.

    • Solution: Use fresh or properly stored boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are less prone to protodeboronation.[3]

  • N-H Interference: The acidic proton on the pyrrole nitrogen can react with the base or coordinate to the palladium center, inhibiting catalysis.[6]

    • Solution: While some modern catalysts tolerate free N-H groups, protecting the nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butoxycarbonyl) often leads to more consistent and higher yields.[7][8][9]

Q2: How can I control the reaction to get a single C-C bond (mono-arylation)? Which bromine reacts first?

Achieving selective mono-arylation is a primary challenge with di-halogenated substrates. For 2,3-dibromopyridine systems, the C2 position is generally more electrophilic and sterically accessible, making it the more reactive site for oxidative addition.[10]

To favor mono-arylation at the C2 position:

  • Stoichiometry Control: Use a slight deficiency or stoichiometric amount of the boronic acid (e.g., 1.0 to 1.1 equivalents).

  • Lower Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C) to exploit the difference in activation energy between the two C-Br bonds.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant di-substituted product forms.

Q3: I'm getting a mixture of products, including significant di-arylation. How do I prevent this?

The formation of the di-substituted product is favored by conditions that drive the reaction to completion. To suppress it and isolate the mono-arylated product, you should implement the strategies mentioned in Q2. If di-arylation is still a major issue, consider a less active catalyst system, such as Pd(PPh₃)₄, which may provide greater selectivity for the more reactive C2 position.[11]

Q4: What are the most common side reactions and their mitigation strategies?

Besides di-substitution, several other side reactions can lower your yield and complicate purification.

Side ReactionCauseMitigation Strategy
Protodeboronation Cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. Often promoted by high temperatures and aqueous basic conditions.[3]Use more stable boronic esters (pinacol esters) or trifluoroborate salts. Employ anhydrous conditions if possible or use a milder base.
Homocoupling Coupling of two boronic acid molecules to form a biaryl byproduct (Ar'-Ar'). Promoted by the presence of oxygen.[1][3]Thoroughly degas the reaction mixture to remove all traces of oxygen. Use a Pd(0) precatalyst or ensure complete in situ reduction of a Pd(II) source.
Dehalogenation Replacement of a bromine atom on the azaindole with hydrogen. Can occur via hydride transfer from solvents (like alcohols) or bases.[3][12]Avoid alcohol-based solvents if dehalogenation is observed. Choose a non-coordinating base. Bromo derivatives are generally less prone to this than iodo derivatives.
Q5: What is the optimal catalyst, ligand, base, and solvent system to start with?

While every substrate pairing requires optimization, a robust starting point for this challenging coupling is essential. The following conditions are recommended based on literature for similar N-heterocyclic systems.[1][6][13]

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (1-5 mol%)Air- and moisture-stable precatalyst that reliably generates the active Pd(0) species. Excellent for challenging heteroaryl halides.[5]
Ligand XPhos (1.2-1.5 eq. to Pd)A bulky, electron-rich biaryl phosphine ligand that accelerates the rate-limiting oxidative addition step.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Strong, non-nucleophilic bases that effectively facilitate the transmetalation step without degrading the substrate.[1][11]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)A common and effective solvent system. Water is often crucial for dissolving the base and facilitating the catalytic cycle.[1][14]
Temperature 80-110 °CA typical temperature range for Suzuki couplings. Lower temperatures may be used to enhance regioselectivity.

Section 3: Optimized Experimental Protocols

The following protocol provides a validated starting point for your experiments.

General Procedure for Selective C2-Mono-Arylation of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Workflow start Start setup 1. Reaction Setup - Add solids to oven-dried flask:  • 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine  • Arylboronic Acid (1.1 eq)  • K₃PO₄ (2.5 eq)  • XPhos Pd G3 (3 mol%)  • XPhos Ligand (3.6 mol%) start->setup inert 2. Inert Atmosphere - Seal flask with septum. - Evacuate and backfill with Argon (3x). setup->inert solvent 3. Solvent Addition - Add degassed 1,4-Dioxane and H₂O (5:1 ratio)  via syringe. inert->solvent reaction 4. Heating & Stirring - Place in preheated oil bath at 90 °C. - Stir vigorously for 2-6 hours. solvent->reaction monitor 5. Reaction Monitoring - Check progress periodically via TLC or LC-MS. reaction->monitor workup 6. Work-up - Cool to room temperature. - Dilute with EtOAc and water. - Separate layers, extract aqueous phase. monitor->workup purify 7. Purification - Dry combined organic layers (Na₂SO₄). - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purify end End (Characterize Product) purify->end Troubleshooting_Tree start Reaction Outcome Unsatisfactory no_reaction No Reaction / >90% SM Remains start->no_reaction Is SM consumed? No low_yield Low Yield of Product start->low_yield Partially side_products Complex Mixture / Side Products start->side_products Yes, but... check_catalyst 1. Check Catalyst Activity - Use fresh catalyst/precatalyst. - Ensure inert atmosphere is strict. - Degas solvents thoroughly. no_reaction->check_catalyst check_reagents 1. Check Reagent Stoichiometry & Quality - Use fresh boronic acid. - Consider boronic ester. - Ensure base is dry and fresh. low_yield->check_reagents identify_side_products Identify Byproducts (LC-MS) side_products->identify_side_products increase_activity 2. Increase Catalyst Reactivity - Switch to bulkier, e-rich ligand (e.g., XPhos, SPhos). - Increase temperature (e.g., to 110 °C). check_catalyst->increase_activity protect_nh 3. Protect N-H Group - If still no reaction, protect pyrrole  with Boc or SEM group. increase_activity->protect_nh optimize_conditions 2. Optimize Conditions - Increase reaction time. - Screen different bases (K₃PO₄, Cs₂CO₃). - Screen solvent systems (Dioxane, Toluene, DMF + H₂O). check_reagents->optimize_conditions dehalogenation Dehalogenation? - Avoid alcohol solvents. - Use non-coordinating base. identify_side_products->dehalogenation Yes homocoupling Homocoupling? - Improve degassing. - Use Pd(0) source. identify_side_products->homocoupling Yes protodeboronation Protodeboronation? - Use boronic ester. - Lower temperature. identify_side_products->protodeboronation Yes

Sources

Technical Support Center: Synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged structure in drug discovery. Its selective dibromination at the C-2 and C-3 positions of the electron-rich pyrrole ring provides a key intermediate for further functionalization via cross-coupling reactions.

However, this transformation is not trivial and is often plagued by challenges related to regioselectivity, over-bromination, and difficult purifications. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve a successful synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My reaction yields a complex mixture of starting material, 3-mono-bromo, and the desired 2,3-dibromo product. How can I improve the selectivity?

Probable Causes & Recommended Solutions:

This is the most common challenge and typically stems from the high reactivity of the pyrrole ring and the subtle difference in activation between the first and second bromination steps.

  • Reagent Stoichiometry and Addition Rate: The pyrrole ring's C-3 position is significantly more nucleophilic than the C-2 position. The first bromination occurs rapidly at C-3. The second bromination requires either more forcing conditions or a higher concentration of the electrophile.

    • Solution: Instead of adding 2.0-2.2 equivalents of the brominating agent at once, employ a slow, portion-wise, or syringe-pump addition of the second equivalent after TLC or LC-MS confirms the complete consumption of the starting material and formation of the 3-bromo intermediate. This prevents a high concentration of the brominating agent that can lead to uncontrolled side reactions.

  • Reaction Temperature: Electrophilic aromatic substitutions are highly sensitive to temperature. High temperatures can decrease selectivity and promote decomposition.

    • Solution: Initiate the reaction at a low temperature (e.g., -78 °C or 0 °C), especially when using highly reactive agents like N-Bromosuccinimide (NBS) or liquid bromine. After the initial C-3 bromination is complete, you may need to allow the reaction to slowly warm to room temperature to facilitate the slower C-2 bromination.

  • Choice of Brominating Agent: The reactivity of brominating agents varies significantly.

    • Solution: For a more controlled, stepwise approach, consider using a milder reagent like Copper(II) Bromide (CuBr₂) in acetonitrile for the initial C-3 bromination, which is reported to be highly regioselective.[1][2] After isolating the 3-bromo intermediate, a second bromination step can be performed under different conditions to target the C-2 position.

dot

G cluster_0 Troubleshooting: Poor Selectivity observe Observation: Complex mixture of starting material, mono- & di-bromo products cause1 Cause 1: Incorrect Stoichiometry / Fast Addition observe->cause1 cause2 Cause 2: Temperature Too High observe->cause2 cause3 Cause 3: Reagent Too Reactive observe->cause3 sol1 Solution: Slow, portion-wise addition of 2nd equivalent. Monitor by TLC/LC-MS. cause1->sol1 Fix sol2 Solution: Initiate at low temp (0°C). Allow to warm slowly after first bromination. cause2->sol2 Fix sol3 Solution: Consider a two-step synthesis. Isolate 3-bromo intermediate first. cause3->sol3 Fix

Caption: Troubleshooting flowchart for poor selectivity.

Question 2: I am observing very low yields and significant decomposition, indicated by the formation of a dark, tarry reaction mixture. What is happening?

Probable Causes & Recommended Solutions:

Azaindole scaffolds can be sensitive to strongly acidic or oxidative conditions, leading to polymerization or degradation.

  • Harsh Reagents: Liquid bromine (Br₂) is highly reactive and generates HBr as a byproduct. The resulting acidic conditions can degrade the electron-rich pyrrole ring.

    • Solution: Switch to a milder brominating agent like N-Bromosuccinimide (NBS). If Br₂ must be used, add a non-nucleophilic base, such as pyridine or 2,6-lutidine, to scavenge the HBr produced. Perform the reaction at very low temperatures (-78 °C).

  • N-H Reactivity and N-Bromination: The pyrrole nitrogen proton is acidic and can be involved in side reactions. In some cases, N-bromination can occur, leading to unstable intermediates.

    • Solution: Consider protecting the pyrrole nitrogen. An N-protecting group like tosyl (Ts), benzenesulfonyl (Bs), or (2-Trimethylsilyl)ethoxymethyl (SEM) can prevent N-bromination, improve solubility, and deactivate the ring slightly for a more controlled reaction.[3] However, be aware that the protection and subsequent deprotection steps add to the overall synthesis length and can present their own challenges.[3]

Question 3: The purification of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is challenging. The monobrominated impurity co-elutes with my product. What are some effective purification strategies?

Probable Causes & Recommended Solutions:

The polarity and chromatographic behavior of the starting material, monobromo-, and dibromo-derivatives can be very similar, making separation by standard silica gel chromatography difficult.

  • Insufficient Chromatographic Resolution: Standard solvent systems may not provide adequate separation.

    • Solution: Fine-tune your chromatography conditions. Use a shallow gradient (e.g., slowly increasing ethyl acetate in hexanes). Consider adding a small percentage (~0.5-1%) of a polar modifier like methanol or a base like triethylamine to the eluent to reduce tailing on the silica gel. Reverse-phase chromatography (C18) can also be an effective alternative if the compound is sufficiently soluble in appropriate solvents (e.g., acetonitrile/water).

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method that avoids chromatography altogether.

    • Solution: After the initial workup, attempt to crystallize the crude product from a suitable solvent system. Common systems for such heterocycles include ethyl acetate/hexanes, dichloromethane/pentane, or ethanol/water. This can selectively precipitate the desired, often less soluble, dibrominated product, leaving impurities in the mother liquor.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around brominating agent for this transformation?

There is no single "best" agent, as the optimal choice depends on your strategy (one-pot vs. two-step) and scale.

ReagentProsConsBest For
NBS Easy to handle solid; good reactivity.Can be too reactive; may require careful temperature control.General-purpose, one-pot or two-step synthesis.
Br₂ Inexpensive; highly reactive.Difficult to handle liquid; generates corrosive HBr; low selectivity.[5]Situations requiring high reactivity, but with extreme caution.
CuBr₂ Mild; excellent C-3 regioselectivity.[1][2]May not be reactive enough for C-2 bromination.A highly selective first step to synthesize the 3-bromo intermediate.

Q2: Should I protect the pyrrole nitrogen before bromination?

N-protection is a strategic choice with significant trade-offs.

  • Reasons to Protect:

    • Prevents N-H side reactions and potential N-bromination.

    • Improves solubility in common organic solvents.

    • Can prevent decomposition under acidic conditions.

  • Reasons to Avoid:

    • Adds two steps to the synthesis (protection and deprotection), lowering overall efficiency.

    • Deprotection can be challenging. For example, SEM group removal can sometimes lead to side products.[3]

    • The protecting group can alter the electronic properties of the ring, potentially affecting subsequent reaction steps.

Recommendation: Attempt the reaction on the unprotected N-H first under optimized conditions (e.g., NBS at low temperature). If you face persistent issues with yield or decomposition, then explore an N-protection strategy.

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system that gives good separation (Rf values between 0.2 and 0.6) for the starting material, the 3-bromo intermediate, and the 2,3-dibromo product. Stain with potassium permanganate (KMnO₄) or use a UV lamp for visualization. The 3-bromo product will have a slightly higher Rf than the starting material, and the 2,3-dibromo product will have the highest Rf. For definitive identification, periodic sampling and analysis by LC-MS are highly recommended.

Q4: What are the characteristic NMR shifts to confirm the formation of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine?

In the ¹H NMR spectrum, the most telling change is the disappearance of the two singlet or doublet signals corresponding to the H-2 and H-3 protons of the pyrrole ring. These typically appear between δ 6.5 and 7.5 ppm. The remaining signals will correspond to the N-H proton (if unprotected, a broad singlet > δ 10 ppm) and the protons on the pyridine ring.

Key Experimental Protocol: Two-Step Synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

This two-step protocol prioritizes control and purity by isolating the 3-bromo intermediate before proceeding to the second bromination.

dot

G start Start: 1H-pyrrolo[2,3-c]pyridine step1 Step 1: C-3 Monobromination Reagent: NBS (1.05 eq) Solvent: DMF or THF Temp: 0°C to RT start->step1 intermediate Intermediate: 3-bromo-1H-pyrrolo[2,3-c]pyridine (Isolate & Purify) step1->intermediate step2 Step 2: C-2 Bromination Reagent: NBS (1.1 eq) Solvent: DMF Temp: 0°C to RT intermediate->step2 product Final Product: 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine step2->product

Caption: Recommended two-step synthesis workflow.

Step 1: Synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine

  • Setup: To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere (N₂ or Ar), add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of starting material by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield pure 3-bromo-1H-pyrrolo[2,3-c]pyridine.

Step 2: Synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

  • Setup: Dissolve the 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) from Step 1 in anhydrous DMF at 0 °C under an inert atmosphere.

  • Reaction: Add NBS (1.1 eq) portion-wise. The 3-bromo intermediate is less reactive than the starting azaindole, so the reaction may require stirring at room temperature for a longer period (4-12 hours) or gentle heating (e.g., 40 °C) to proceed to completion. Monitor carefully by TLC/LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Step 1. The final product, 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, should be obtained as a solid.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629–632. [Link]

  • Levin, J. I., et al. (2017). Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry. ACS Omega, 2(7), 3506–3517. [Link]

  • Bérubé, D. S., O'Shea, P. D., Côté, A., & Ducharme, Y. (2007). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]

  • O'Shea, P. D., Chen, C. Y., Chen, W., & Ducharme, Y. (2005). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 7(1), 153–155. [Link]

  • YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. [Link]

  • Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4265. [Link]

  • W. J. Coates. (1981). Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic, (16), 1235. [Link]

Sources

Technical Support Center: Purification of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) designed for researchers, medicinal chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve high purity for this important heterocyclic building block.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Question: I'm running a flash column on silica gel, but my TLC analysis shows that the desired product is co-eluting with an impurity. How can I improve the separation?

Answer: This is a frequent challenge, often stemming from an improperly optimized mobile phase or interactions between the compound and the stationary phase. Here’s a systematic approach to resolving it:

  • Potential Cause 1: Suboptimal Solvent System. The polarity of your eluent may not be ideal for differentiating between your product and the impurity.

    • Troubleshooting Suggestion: The key is rigorous methods development using Thin Layer Chromatography (TLC). Screen a variety of solvent systems with different selectivities. If a standard hexane/ethyl acetate system fails, consider alternatives like dichloromethane/methanol or toluene/acetone. For nitrogen-containing heterocycles like this, which can interact with the acidic silica surface, streaking or unusual retention is common.[1][2] Adding a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to the eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[2][3]

  • Potential Cause 2: Column Overloading. Exceeding the separation capacity of your column is a common cause of peak overlap.

    • Troubleshooting Suggestion: A general rule of thumb is to load a sample amount that is 1-5% of the total mass of the silica gel.[2] If you need to purify a larger quantity of material, you must scale up the column diameter accordingly, not just the length.[1]

  • Potential Cause 3: Compound Degradation on Silica. The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Troubleshooting Suggestion: If you suspect your compound is unstable, consider using a less acidic stationary phase. Options include deactivating the silica with triethylamine before packing or switching to neutral or basic alumina.[3] Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) is an excellent, albeit more costly, alternative for polar or sensitive heterocycles.[2]

Issue 2: Difficulty Achieving Crystallization

Question: My product appears clean by NMR, but I can't get it to crystallize from solution. It either remains an oil or precipitates as an amorphous solid. What should I do?

Answer: Recrystallization is a powerful technique but requires careful selection of solvents and conditions. "Oiling out" or failure to crystallize usually points to issues with supersaturation or solvent choice.

  • Potential Cause 1: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound when hot but have very low solubility for it when cold.[3]

    • Troubleshooting Suggestion: Systematically screen a range of solvents with varying polarities. Common choices for brominated heterocycles include ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes. Create a solubility table by testing small amounts of your crude product in different solvents.

  • Potential Cause 2: Solution is Supersaturated or Cooled Too Quickly. Rapid cooling often leads to precipitation rather than ordered crystal growth.

    • Troubleshooting Suggestion: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[2] Allow the solution to cool slowly to room temperature before moving it to a refrigerator. If an oil forms, try reheating the solution to dissolve the oil and then cooling it even more slowly, perhaps by placing the flask in a warm water bath and allowing it to cool with the bath.

  • Potential Cause 3: Lack of Nucleation Sites. Crystal growth needs to start somewhere.

    • Troubleshooting Suggestion: Induce crystallization by scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a small amount of pure solid, "seed" the cooled solution with a tiny crystal to initiate growth.[3] If these methods fail, consider adding a small amount of a non-polar "anti-solvent" (like hexanes) dropwise to the cooled solution until it becomes slightly turbid, then allow it to stand.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine product?

A1: The impurity profile depends heavily on the synthetic route, but typically includes:

  • Unreacted Starting Material: 1H-pyrrolo[2,3-c]pyridine.

  • Mono-brominated Intermediates: 2-bromo-1H-pyrrolo[2,3-c]pyridine and 3-bromo-1H-pyrrolo[2,3-c]pyridine.

  • Reagent Byproducts: If using N-Bromosuccinimide (NBS), residual succinimide is a common impurity.[4]

  • Isomeric Byproducts: Depending on the reaction conditions, trace amounts of other dibrominated isomers could form.

A thorough aqueous workup before purification is crucial to remove water-soluble byproducts and unreacted reagents.[3][4]

Q2: How do I choose between column chromatography and recrystallization as the primary purification method?

A2: The choice depends on the scale of your reaction and the initial purity of your crude product.

  • Recrystallization is ideal for purifying solid materials that are already relatively pure (>90%). It is fast, economical, and highly scalable for removing small amounts of impurities.

  • Column Chromatography is the most versatile and powerful method for separating complex mixtures, compounds with similar polarities, or purifying oils.[2] It is the method of choice when the crude product contains significant amounts of multiple byproducts. For difficult separations, High-Performance Liquid Chromatography (HPLC) may be required.[2][3]

Q3: Is 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine stable to heat and standard purification conditions?

A3: Brominated azaindole scaffolds are generally stable under typical purification conditions such as flash chromatography and recrystallization.[5] However, like many heterocyclic compounds, prolonged exposure to strong acids or bases, or excessive heat, could potentially lead to degradation.[6] It is always best practice to monitor for product degradation via TLC during long procedures and to remove solvents at moderate temperatures (e.g., <40-50 °C) on a rotary evaporator.

Experimental Protocols & Data
Protocol 1: Flash Column Chromatography

This protocol provides a general methodology. The optimal solvent system must be determined by TLC first.

  • TLC Analysis: Develop a TLC system that gives your product an Rf value of ~0.2-0.3 for good separation. A good starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent you will use (e.g., 100% hexanes). Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a liquid sample.[1]

  • Elution: Place the dry-loaded sample onto the top of the packed column. Begin eluting with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for a wide range of polarities.
Mobile Phase (TLC) Hexanes/Ethyl Acetate (9:1 to 1:1)Good starting point for many organic compounds.
Mobile Phase Modifier 0.5-1% Triethylamine (Et₃N)Prevents peak tailing for basic nitrogen heterocycles.[2][3]
Loading Method Dry LoadingPromotes a narrow sample band and better resolution.[1]
Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves easily, it's not a good solvent. If it is insoluble, heat the mixture. If it dissolves when hot but reappears upon cooling, you have found a good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under high vacuum.

Visualized Workflows

The following diagrams illustrate logical approaches to common purification challenges.

G cluster_0 Troubleshooting Column Chromatography start Poor Separation Observed check_rf Is Product Rf ~0.2-0.3? start->check_rf check_streaking Is there tailing/streaking on TLC? check_rf->check_streaking Yes adjust_solvent Optimize Eluent Polarity with TLC check_rf->adjust_solvent No check_load Sample Load <5% of Silica Mass? check_streaking->check_load No add_base Add 0.5% Et3N to Eluent check_streaking->add_base Yes reduce_load Reduce Sample Load or Use Larger Column check_load->reduce_load No success Improved Separation check_load->success Yes adjust_solvent->check_rf add_base->success reduce_load->success

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

G cluster_1 Purification Method Selection start Crude Product check_state Is the product a solid? start->check_state check_purity Is purity >90% by NMR/TLC? check_state->check_purity Yes chromatography Use Flash Column Chromatography check_state->chromatography No (Oil) check_purity->chromatography No recrystallize Use Recrystallization check_purity->recrystallize Yes

Caption: A decision tree for selecting the primary purification method.

References
  • Suzuki purific
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). BenchChem.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Mexican Chemical Society.
  • Troubleshooting low yields in boron heterocyclic chemistry. (n.d.). BenchChem.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (n.d.). BenchChem.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Pipzine Chemicals.
  • troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). BenchChem.

Sources

Technical Support Center: Reactions of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. As a 6-azaindole derivative, this compound is a valuable scaffold in medicinal chemistry.[1] However, its unique electronic structure, featuring two bromine atoms at distinct positions on the pyrrole ring, presents specific challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its reactivity, minimize side product formation, and achieve optimal results in your synthetic campaigns.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Question 1: I'm trying to perform a selective C2 cross-coupling, but I'm seeing significant amounts of the debrominated side product. What's causing this and how can I fix it?

Observation: In a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille), the desired C2-arylated product is formed, but a major byproduct is 3-bromo-1H-pyrrolo[2,3-c]pyridine.

Plausible Causes:

This side reaction is known as hydrodebromination or reduction. It is a common issue in palladium-catalyzed cross-coupling reactions where a hydride source intercepts a key intermediate in the catalytic cycle.[2][3]

  • Hydride Source: The "hydride" (H⁻) can originate from several sources in your reaction mixture:

    • Solvents: Alcohols (e.g., methanol, isopropanol) or even residual water can act as hydride donors.

    • Bases: Amine bases (e.g., triethylamine) can form palladium hydride complexes.

    • Reagents: Boronic acids can sometimes contain residual borohydrides from their synthesis.

  • Catalytic Cycle Interruption: The hydrodebromination typically occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, undergoes reduction before it can proceed through transmetalation and reductive elimination.

Proposed Solutions & Protocols:

The key is to minimize potential hydride sources and promote the desired catalytic turnover.

StrategyActionable StepsRationale
Solvent & Base Selection Switch to rigorously dried, anhydrous aprotic solvents like 1,4-dioxane, toluene, or DMF. Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of amine bases.This eliminates the most common sources of hydrides in the reaction mixture.
Catalyst & Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos). These have been shown to be effective in challenging cross-couplings of heterocyclic systems.[3]These ligands accelerate the rates of transmetalation and reductive elimination, making the desired cross-coupling pathway kinetically more favorable than the undesired reduction pathway.
Reagent Purity Use high-purity boronic acids or other organometallic reagents. If purity is a concern, the boronic acid can be recrystallized before use.This minimizes contaminants that could act as reducing agents.
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures can sometimes suppress side reactions by favoring the pathway with the lower activation energy, which is often the desired coupling.
Workflow: Troubleshooting Hydrodebromination

G start Observation: Hydrodebromination Product check_solvents Are you using protic solvents (e.g., alcohols) or wet solvents? start->check_solvents check_base Are you using an amine base (e.g., Et3N)? check_solvents->check_base No sol_solvent Action: Switch to anhydrous aprotic solvents (Dioxane, Toluene). check_solvents->sol_solvent Yes check_ligand Is your ligand promoting slow reductive elimination? check_base->check_ligand No sol_base Action: Use inorganic base (K3PO4, Cs2CO3). check_base->sol_base Yes sol_ligand Action: Use bulky, electron-rich ligand (e.g., RuPhos, XPhos). check_ligand->sol_ligand

Caption: Decision tree for addressing hydrodebromination.

Question 2: My reaction is producing a significant amount of an N-alkylated or N-arylated byproduct. How do I prevent reaction at the pyrrole nitrogen?

Observation: Along with the desired C-C or C-N bond formation at C2 or C3, a byproduct is observed where the substituent has been added to the N-1 position of the pyrrole ring.

Plausible Causes:

The N-H proton of the pyrrole ring is acidic and can be deprotonated under basic conditions, creating a nucleophilic anion. This is a common reactivity pattern for pyrrolo[2,3-d]pyrimidines and related azaindoles.[4]

  • Nucleophilic Nitrogen: The resulting pyrrolide anion is a potent nucleophile that can compete with the palladium-catalyzed pathway, especially in reactions involving alkyl halides (N-alkylation) or in copper-catalyzed N-arylation reactions.[4][5]

  • Reaction Conditions: Strong bases (NaH, KHMDS, NaOtBu) and high temperatures can exacerbate this issue by increasing the concentration and reactivity of the pyrrolide anion.

Proposed Solutions & Protocols:

  • Protecting Group Strategy (Most Robust): The most reliable solution is to protect the pyrrole nitrogen before performing the cross-coupling reaction.

    • Recommended Groups: A 2-(trimethylsilyl)ethoxymethyl (SEM) group is often used as it is stable to many coupling conditions but can be removed later.[3] Other options include tosyl (Ts) or Boc groups, though their stability and removal conditions must be compatible with your overall synthetic route.

  • Condition Optimization (If Protection is Undesirable):

    • Base Selection: Use a weaker base that is sufficient for the catalytic cycle but less likely to fully deprotonate the N-H. K₂CO₃ or K₃PO₄ are often good choices.

    • Pre-formation of the Salt: In some cases, pre-treating the substrate with a strong, non-nucleophilic base (like NaH) in an inert solvent before adding the catalyst and coupling partner can form the sodium salt. This can sometimes prevent side reactions, but it is highly system-dependent.

    • Copper-Catalyzed N-Arylation: For N-arylation of the pyrrole ring itself, Chan-Lam conditions using arylboronic acids with copper(II) acetate can be effective.[4]

General Reaction Scheme: Desired vs. Side Products

G sub 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine prod_C2 C2-Substituted Product sub->prod_C2 Desired C2 Coupling prod_C3 C3-Substituted Product sub->prod_C3 Desired C3 Coupling side_N1 N1-Substituted Byproduct sub->side_N1 Side Reaction side_debrom Debrominated Byproduct sub->side_debrom Side Reaction

Caption: Common reaction pathways for the starting material.

Question 3: I am struggling to achieve regioselective functionalization. How can I control whether the reaction occurs at C2 or C3?

Observation: The reaction with one equivalent of a coupling partner yields a mixture of C2-substituted, C3-substituted, and C2,C3-disubstituted products.

Plausible Causes:

The C2 and C3 positions have inherently different electronic properties. The C2 position is generally considered more electrophilic due to its proximity to the pyridine nitrogen, making it more susceptible to oxidative addition by Pd(0). However, this difference can be subtle, and achieving high selectivity requires careful tuning of reaction conditions.[3]

  • Steric Hindrance: The steric environment around the C2 and C3 positions can influence the approach of the bulky palladium catalyst.

  • Ligand Effects: The choice of phosphine ligand on the palladium center is critical. Different ligands can dramatically alter the steric and electronic nature of the catalyst, thereby influencing which C-Br bond it interacts with preferentially.

  • Temperature and Kinetics: At higher temperatures, a less selective thermodynamic product distribution may be observed. Lower temperatures often favor the kinetically preferred product, which is typically the result of oxidative addition at the more reactive C2 position.

Proposed Solutions & Protocols:

ParameterTo Favor C2-SubstitutionTo Favor C3-SubstitutionRationale
Strategy Exploit the higher intrinsic reactivity of the C2-Br bond.Functionalize C2 first, then target C3 in a second step.This is the most common and reliable approach for sequential disubstitution.
Temperature Use lower reaction temperatures (e.g., 60-80 °C).N/A (requires a two-step process).Lower temperatures maximize kinetic control, favoring the faster oxidative addition at C2.
Catalyst/Ligand Use catalysts known for high activity at lower temperatures, such as those with bulky biarylphosphine ligands (e.g., Pd₂(dba)₃ with SPhos).After C2 substitution, a more forcing catalyst system (e.g., Pd(PPh₃)₄ at higher temperatures) may be needed for the less reactive C3-Br bond.The ligand choice dictates the catalyst's reactivity and selectivity profile.
Stoichiometry Use of ~1.0-1.1 equivalents of the coupling partner.N/ALimiting the coupling partner helps prevent over-reaction to the disubstituted product.

Frequently Asked Questions (FAQs)

  • Q1: What is the general stability and recommended storage for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine?

    • A: This compound is a stable solid under normal laboratory conditions.[6] However, like many halogenated heterocycles, it should be stored in a cool, dry place, away from light and strong oxidizing agents. It is typically a solid with a melting point around 205-206 °C.[6]

  • Q2: Can I perform a direct lithiation or Grignard formation with this compound?

    • A: Direct metal-halogen exchange (e.g., with n-BuLi or i-PrMgCl) can be challenging. The acidic N-H proton will be readily deprotonated first. Furthermore, the pyridine ring can direct ortho-metalation or undergo side reactions. If metal-halogen exchange is necessary, the N-H must be protected first (e.g., with a SEM or Ts group).

  • Q3: Is there a preferred order for functionalization in a multi-step synthesis?

    • A: Yes. Due to the higher reactivity of the C2-Br bond, the standard strategy is:

      • Protect the N-1 position (if necessary to prevent side reactions).

      • Perform the first cross-coupling reaction at the C2 position under mild conditions.

      • Perform the second cross-coupling at the C3 position, which may require more forcing conditions (higher temperature, different catalyst).

      • Deprotect the N-1 position.

Key Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol is designed to favor mono-substitution at the more reactive C2 position.

  • Reagent Preparation:

    • To a dry reaction vessel, add 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Add the palladium catalyst system: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq) and a suitable ligand such as XPhos (0.06 eq).

  • Reaction Execution:

    • Seal the vessel, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

    • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography to yield the desired 2-aryl-3-bromo-1H-pyrrolo[2,3-c]pyridine.[3]

Protocol 2: N-H Protection with SEM-Cl

This protocol is essential for preventing N-alkylation/arylation side reactions.

  • Reagent Preparation:

    • Dissolve 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

    • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC.

    • Once complete, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify the crude material by silica gel chromatography to obtain the N-SEM protected product.

References

  • ResearchGate. (2015). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). MDPI. Available from: [Link]

  • Google Patents. (2018). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Taylor & Francis Online. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • National Institutes of Health. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • Beilstein Journals. (2017). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Available from: [Link]

  • National Institutes of Health. (2016). Reductive debromination of 1,2-dibromides with anisidines. Available from: [Link]

  • PubMed. (2020). A Dearomatization/Debromination Strategy for the [4+1] Spiroannulation of Bromophenols with α,β-Unsaturated Imines. Available from: [Link]

  • National Institutes of Health. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available from: [Link]

  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Google Patents. (2016). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
  • ResearchGate. (2001). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. Available from: [Link]

  • National Institutes of Health. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • National Institutes of Health. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2021). N-Alkylation of Some Imidazopyridines. Available from: [Link]

Sources

Technical Support Center: Advanced Strategies for Cross-Coupling of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block in their synthetic campaigns. The unique electronic and steric environment of this scaffold presents specific challenges, including poor reactivity, catalyst inhibition, and lack of regioselectivity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome these hurdles and achieve your synthetic goals.

Part 1: The Troubleshooting Guide - A Roadmap to Success

Poor or inconsistent results in the cross-coupling of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine can often be traced back to a few key factors. This troubleshooting guide will walk you through a logical sequence of diagnostic steps to identify and resolve the root cause of your experimental issues.

Initial Diagnosis: What is the primary symptom of your reaction?
  • Low or No Conversion of Starting Material: This is the most common issue and can stem from a number of factors, from catalyst deactivation to suboptimal reaction conditions.

  • Formation of Side Products: The appearance of significant side products, such as mono-brominated intermediates, dehalogenated starting material, or homocoupled products, indicates that the desired catalytic cycle is being intercepted by competing pathways.

  • Inconsistent Yields: Variability between runs suggests issues with reagent quality, reaction setup, or sensitivity to trace impurities.

Below is a flowchart to guide your troubleshooting process, followed by detailed explanations in the FAQ section.

troubleshooting_flowchart start Start: Poor Reactivity Observed check_catalyst 1. Catalyst System Integrity Check start->check_catalyst check_reagents 2. Reagent & Substrate Quality Assessment check_catalyst->check_reagents Catalyst OK sub_catalyst1 Is the Pd source active? Is the ligand appropriate? check_catalyst->sub_catalyst1 sub_catalyst2 Is catalyst poisoning occurring? check_catalyst->sub_catalyst2 check_conditions 3. Reaction Condition Optimization check_reagents->check_conditions Reagents OK sub_reagents1 Is the dibromo-substrate pure? Is the coupling partner of high quality? check_reagents->sub_reagents1 sub_reagents2 Is the N-H of the pyrrole protected? check_reagents->sub_reagents2 check_selectivity 4. Addressing Regioselectivity Issues check_conditions->check_selectivity Conditions Optimized, but selectivity is poor success Successful Coupling check_conditions->success Conditions Optimized, reaction successful sub_conditions1 Are solvents and reagents rigorously degassed? Is the base appropriate? check_conditions->sub_conditions1 sub_conditions2 Is the temperature optimized? check_conditions->sub_conditions2 check_selectivity->success Selectivity Controlled sub_selectivity1 Is mono- vs. di-coupling an issue? Is there a preferred site of reaction (C2 vs. C3)? check_selectivity->sub_selectivity1

Caption: A troubleshooting flowchart for cross-coupling of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Part 2: Frequently Asked Questions (FAQs) - Deep Dive into Common Issues

This section provides detailed answers to common questions and challenges encountered during the cross-coupling of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Catalyst and Ligand Selection

Q1: My reaction is not proceeding. How do I know if my palladium catalyst is the problem?

A1: Catalyst inactivity is a primary suspect in failed cross-coupling reactions. The Pd(0) species is the active catalyst, and its formation and stability are critical.

  • Catalyst Deactivation: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black. This can be caused by impurities or inappropriate reaction conditions.

  • Catalyst Poisoning: The pyridine nitrogen in your substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2][3] This is particularly problematic in Suzuki and Sonogashira couplings. To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the metal center from coordination by the substrate.[1][4]

Q2: Which ligands are best suited for cross-coupling with this substrate?

A2: The choice of ligand is critical for a successful reaction and can influence both reactivity and selectivity.

  • For Suzuki-Miyaura Coupling: Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are often excellent choices for heteroaryl halides.[1][4] They promote the rate-limiting oxidative addition step and can help to prevent catalyst poisoning.

  • For Sonogashira Coupling: A combination of a palladium source with a phosphine ligand and a copper(I) co-catalyst is standard. However, in cases of suspected catalyst poisoning by the pyridine nitrogen, a copper-free Sonogashira protocol may be beneficial.

  • For Buchwald-Hartwig Amination: Bidentate phosphine ligands such as BINAP or DPPF, as well as bulky monophosphine ligands from the Buchwald portfolio, have proven effective for the amination of heteroaryl halides.[5][6]

Substrate and Reagent Considerations

Q3: I am observing a significant amount of a debrominated side product. What is causing this and how can I prevent it?

A3: Dehalogenation, the replacement of a bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings, particularly with pyrrole-containing substrates.[7][8][9]

  • Mechanism of Dehalogenation: This side reaction often proceeds through the formation of a palladium-hydride species, which can arise from various sources in the reaction mixture, including the solvent, base, or even the coupling partner.

  • The Role of the Pyrrole N-H: The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle and promote dehalogenation. N-protection is often crucial for suppressing this side reaction.[7][8]

  • N-Protection Strategy: The use of a tert-butyloxycarbonyl (Boc) protecting group is a common and effective strategy. While the Boc group can sometimes be cleaved under the reaction conditions, its presence during the initial stages of the reaction is often sufficient to prevent dehalogenation.[8] An alternative is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is generally more robust.[8]

Q4: My boronic acid appears to be decomposing, leading to low yields in my Suzuki coupling. How can I address this?

A4: Boronic acids can be prone to decomposition, particularly through protodeboronation, where the C-B bond is cleaved.[10]

  • Reagent Quality: Ensure you are using high-quality boronic acid. If in doubt, consider using freshly prepared or recrystallized material.

  • Boronic Esters: Pinacol boronate esters are often more stable than their corresponding boronic acids and can be a good alternative to overcome issues of decomposition.[10]

  • Reaction Conditions: The choice of base is critical. For sensitive boronic acids, milder bases such as K3PO4 or Cs2CO3 are often preferred over stronger bases like NaOH or KOtBu.[1]

Reaction Conditions and Selectivity

Q5: I am trying to achieve mono-substitution, but I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?

A5: Achieving selective mono-substitution on a dihalogenated substrate requires careful control of the reaction conditions.

  • Relative Reactivity of C2-Br vs. C3-Br: In related dihaloheterocycles, the halogen in the position more electronically activated towards oxidative addition will react preferentially. For the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, the C2-Br is generally expected to be more reactive due to the influence of the adjacent pyridine nitrogen. However, the electronic environment of the pyrrole ring also plays a significant role.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner to favor mono-substitution.

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction after the first coupling has occurred.

  • Catalyst Control: In some dihalogenated systems, the choice of ligand can influence the site of reaction.[11][12][13] For example, a bulkier ligand might favor reaction at the less sterically hindered position.

Q6: How can I drive the reaction to completion to obtain the di-substituted product?

A6: To achieve di-substitution, you will need to employ more forcing conditions.

  • Stoichiometry: Use a larger excess of the coupling partner (2.2-2.5 equivalents).

  • Catalyst Loading: A higher catalyst loading may be necessary to ensure the catalyst remains active for both coupling steps.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times will be required to drive the second, slower coupling to completion.

Part 3: Optimized Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization for your specific coupling partners will likely be necessary.

General Considerations for All Reactions:
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere of nitrogen or argon.

  • Degassing: Solvents and liquid reagents should be rigorously degassed prior to use by sparging with an inert gas or by the freeze-pump-thaw method.

Protocol 1: N-Boc Protection of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

boc_protection substrate 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine reagents Boc2O (1.2 eq) DMAP (0.1 eq) THF substrate->reagents Stir at rt product Boc-protected substrate reagents->product

Caption: Workflow for N-Boc protection.

Procedure:

  • To a solution of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-Suzuki-Miyaura Coupling at the C2-Position

suzuki_coupling reactants Boc-protected substrate (1.0 eq) Arylboronic acid (1.2 eq) catalyst Pd2(dba)3 (2.5 mol%) SPhos (5 mol%) K3PO4 (2.0 eq) reactants->catalyst Add to flask solvent Dioxane/H2O (4:1) catalyst->solvent Add degassed solvent product Mono-arylated product solvent->product Heat at 80-100 °C

Caption: Workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried Schlenk flask, add the N-Boc protected 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd2(dba)3 (2.5 mol%), SPhos (5 mol%), and K3PO4 (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling
ParameterRecommended Condition
Substrate N-Boc protected 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
Coupling Partner Terminal alkyne (1.2 eq)
Palladium Catalyst Pd(PPh3)4 (5 mol%)
Copper Co-catalyst CuI (10 mol%)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF or DMF
Temperature Room temperature to 60 °C

Procedure:

  • To a Schlenk flask, add the N-Boc protected substrate, Pd(PPh3)4, and CuI.

  • Evacuate and backfill with argon.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir at the appropriate temperature, monitoring by TLC.

  • Work-up as described for the Suzuki coupling.

Protocol 4: Buchwald-Hartwig Amination
ParameterRecommended Condition
Substrate N-Boc protected 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
Coupling Partner Amine (1.2 eq)
Palladium Pre-catalyst Pd2(dba)3 (2.5 mol%)
Ligand XPhos (5 mol%)
Base NaOtBu or K3PO4
Solvent Toluene or Dioxane
Temperature 80-110 °C

Procedure:

  • To a Schlenk tube, add the N-Boc protected substrate, the palladium pre-catalyst, the ligand, and the base.

  • Evacuate and backfill with argon.

  • Add the degassed solvent and the amine.

  • Heat the reaction mixture, monitoring by TLC.

  • Work-up as described for the Suzuki coupling.

References

  • Tetrahedron Letters. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]

  • Journal of the American Chemical Society. (2019). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. [Link]

  • ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • ACS Publications. (2011). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • SynArchive. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Organic Chemistry Portal. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. [Link]

  • Sci-Hub. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. [Link]

  • ResearchGate. (2016). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • PubMed Central. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • PubMed Central. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]

  • PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Sci-Hub. (2014). One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-one. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • ResearchGate. (2011). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • PubMed Central. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]

  • PubMed Central. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]

  • ResearchGate. (2003). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • RSC Publishing. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • National Institutes of Health. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • PubMed. (2011). Recent advances in Sonogashira reactions. [Link]

Sources

Technical Support Center: Functionalization of 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for the functionalization of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. Authored from the perspective of a Senior Application Scientist, this document offers expert insights and practical solutions to common challenges encountered in the laboratory.

Introduction:

2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, a derivative of 7-azaindole, is a critical heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and the differential reactivity of its two bromine atoms make it a versatile building block for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. However, its functionalization can be challenging, often leading to issues with regioselectivity, yield, and purification. This guide addresses common problems encountered during the derivatization of this scaffold, providing troubleshooting strategies and detailed protocols to enhance experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling with 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine and a boronic acid, but I am observing a mixture of mono-brominated isomers (C2 and C3 substitution) and the di-substituted product. How can I selectively functionalize the C3 position?

Answer:

The differential reactivity of the C2 and C3 positions in 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is a known challenge. The C3-Br bond is generally more susceptible to oxidative addition to a Pd(0) catalyst, making it the more reactive site for Suzuki-Miyaura cross-coupling. However, reaction conditions can significantly influence this selectivity.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is paramount for achieving high regioselectivity. For selective C3-arylation, a less sterically demanding and more electron-rich phosphine ligand is often preferred. For instance, using a catalyst system like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a ligand such as P(t-Bu)₃ can favor C3 coupling.

  • Reaction Temperature and Time: Lowering the reaction temperature (e.g., to room temperature or slightly above) and carefully monitoring the reaction time can minimize the formation of the di-substituted product. Over-running the reaction can lead to the slower coupling at the C2 position.

  • Base Selection: The choice of base can also influence the outcome. A milder base, such as K₃PO₄ or Cs₂CO₃, is often more effective than stronger bases like NaOH or K₂CO₃ in promoting selective C3 coupling while minimizing side reactions.

  • Solvent System: The polarity of the solvent can impact catalyst activity and selectivity. A mixture of a polar aprotic solvent like dioxane or DMF with water is a common choice. Experimenting with the solvent ratio can sometimes fine-tune the selectivity.

dot

Caption: Factors influencing regioselectivity in Suzuki-Miyaura coupling.

N-Protection and Deprotection Issues

Question: I am struggling with the N-protection of the pyrrole nitrogen in 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. The reaction is either incomplete or leads to decomposition. What are the best practices for N-protection?

Answer:

The pyrrole nitrogen in the 7-azaindole scaffold is relatively acidic and can be deprotonated under basic conditions, which can interfere with subsequent cross-coupling reactions. Therefore, N-protection is often a necessary step.

Recommended N-Protecting Groups and Protocols:

Protecting GroupReagents and ConditionsDeprotection ConditionsKey Considerations
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMF, 0 °C to rtTBAF, THF, rtOffers good stability to a wide range of conditions, including organometallic reagents.
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, THF, rtTFA, DCM, 0 °C to rtCan be sensitive to strongly acidic or basic conditions.
PMB (p-Methoxybenzyl)PMB-Cl, NaH, DMF, 0 °C to rtTFA, anisole, heatStable to many conditions but requires strong acid for removal.

Troubleshooting N-Protection:

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to deprotonate the pyrrole nitrogen. Ensure the NaH is fresh and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture.

  • Reaction Temperature: The initial deprotonation should be carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. After the addition of the protecting group reagent, the reaction can be slowly warmed to room temperature.

  • Purification: The protected product can often be purified by column chromatography on silica gel. However, some N-protected derivatives can be unstable on silica. In such cases, consider using a different stationary phase or crystallization.

dot

N_Protection_Workflow Start 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Deprotonation Deprotonation (e.g., NaH in DMF) Start->Deprotonation Protection Addition of Protecting Group (e.g., SEM-Cl) Deprotonation->Protection Protected N-Protected Intermediate Protection->Protected Functionalization Functionalization Reaction (e.g., Suzuki Coupling) Protected->Functionalization Deprotection Deprotection (e.g., TBAF) Functionalization->Deprotection Final Final Product Deprotection->Final

Caption: General workflow for N-protection and functionalization.

Low Yields in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination at the C3 position of N-protected 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is giving very low yields. What could be the cause?

Answer:

Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the reaction parameters. Low yields can stem from several factors, including catalyst deactivation, inappropriate ligand choice, or substrate-related issues.

Troubleshooting Buchwald-Hartwig Amination:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. For electron-rich heterocyclic systems like this, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. Using a pre-catalyst like (XPhos)Pd G3 can also improve reaction efficiency.

  • Base and Solvent: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu or LiOt-Bu) are common choices. The solvent should be anhydrous and aprotic, such as toluene or dioxane.

  • Reaction Atmosphere: The reaction is highly sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.

  • Substrate Purity: Impurities in the starting material, particularly those that can coordinate to the palladium catalyst, can inhibit the reaction. Ensure your N-protected 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is of high purity.

Experimental Protocol: Selective C3-Amination

  • To an oven-dried Schlenk tube, add N-protected 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), NaOt-Bu (1.4 equiv), and the chosen phosphine ligand (0.05-0.1 equiv).

  • Add the palladium source (e.g., Pd₂(dba)₃, 0.025-0.05 equiv).

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purify the product by column chromatography.

References

  • General Strategies for the Functionalization of 7-Azaindoles: Chemical Reviews, American Chemical Society. This source provides a comprehensive overview of the synthetic methodologies applied to the 7-azaindole scaffold, offering a broad context for the functionalization of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Chemistry: Chemical Society Reviews, Royal Society of Chemistry. This journal offers in-depth reviews on cross-coupling reactions, which are fundamental to the functionalization strategies discussed in this guide. [Link]

  • The Buchwald-Hartwig Amination: Organic Reactions, Wiley. This series provides detailed chapters on specific organic reactions, including the Buchwald-Hartwig amination, offering mechanistic insights and extensive procedural details. [Link]

Technical Support Center: High-Yield Synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine and its analogs. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical success.

Introduction

2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine, also known as 2,3-dibromo-6-azaindole, is a valuable heterocyclic scaffold in medicinal chemistry. The dual bromine substituents offer versatile handles for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries. However, achieving high yields and regioselectivity during the dibromination of the electron-rich pyrrole ring fused to an electron-deficient pyridine ring presents several challenges. This guide provides a robust, step-by-step protocol and addresses common issues encountered during the synthesis.

Proposed High-Yield Synthetic Pathway

The following multi-step synthesis is proposed for obtaining 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine with high yield and purity.

Synthetic_Pathway Start 1H-pyrrolo[2,3-c]pyridine Protected N-Protected-1H-pyrrolo[2,3-c]pyridine Start->Protected  N-Protection   MonoBromo 3-Bromo-N-Protected-1H-pyrrolo[2,3-c]pyridine Protected->MonoBromo  Regioselective  Bromination (C3)   DiBromo_Protected 2,3-Dibromo-N-Protected-1H-pyrrolo[2,3-c]pyridine MonoBromo->DiBromo_Protected  Bromination (C2)   Final_Product 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine DiBromo_Protected->Final_Product  Deprotection   Troubleshooting cluster_protection N-Protection Issues cluster_bromination Bromination Issues cluster_deprotection Deprotection Issues cluster_purification Purification Issues p1 Incomplete Reaction - Increase reaction time - Add more Boc₂O and DMAP - Ensure anhydrous conditions p2 Low Yield - Check purity of starting material - Ensure effective stirring b1 Formation of Mono-bromo Product Only - Increase equivalents of NBS in the second step - Increase reaction time and/or temperature for the second step b2 Poor Regioselectivity - Ensure low temperature (-78 °C) during NBS addition - Use a less polar solvent b3 Over-bromination (tri- or tetra-brominated) - Use precise stoichiometry of NBS - Maintain low reaction temperature b4 Decomposition of Starting Material - Ensure anhydrous and inert conditions - Add NBS solution slowly d1 Incomplete Deprotection - Increase equivalents of TFA - Increase reaction time d2 Product Degradation - Perform reaction at 0 °C - Minimize reaction time pu1 Difficulty in Separation - Use a gradient elution in column chromatography - Consider recrystallization from a suitable solvent system pu2 Product Streaking on TLC/Column - Add a small amount of triethylamine to the eluent to neutralize acidic silica gel

Technical Support Center: Column Chromatography of Pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrrolo[2,3-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges presented by this important heterocyclic scaffold.

Introduction

Pyrrolo[2,3-c]pyridines, also known as 7-azaindoles, are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. Their purification via column chromatography, however, can be challenging. The presence of a basic pyridine nitrogen and an acidic pyrrole N-H group imparts a polar and often amphoteric character, leading to potential issues like peak tailing, poor separation, and even decomposition on standard silica gel.

This guide provides a framework for developing robust purification methods and troubleshooting common problems, ensuring you can obtain your target compounds with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying pyrrolo[2,3-c]pyridines on silica gel?

The primary challenge stems from the basicity of the pyridine nitrogen. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[1] This can result in:

  • Peak Tailing/Streaking: The compound binds too strongly and elutes slowly and unevenly.

  • Irreversible Adsorption: The compound sticks to the column and cannot be eluted, leading to low recovery.[2]

  • Degradation: The acidic nature of the silica gel can cause decomposition of sensitive pyrrolo[2,3-c]pyridine derivatives.[3]

Q2: What is a good starting point for solvent selection for my pyrrolo[2,3-c]pyridine derivative?

A good starting point is to use Thin Layer Chromatography (TLC) to screen a variety of solvent systems.[2] Common solvent systems for aza-indoles include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[3] For more polar derivatives, systems like acetone/dichloromethane may be necessary.[4]

Q3: My pyrrolo[2,3-c]pyridine is still tailing even with a polar solvent system. What can I do?

To mitigate tailing of basic compounds on silica gel, you can add a basic modifier to your mobile phase.[2] A small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your polar co-solvent (e.g., methanol) can neutralize the acidic silanol groups, leading to improved peak shape.

Q4: Should I consider using a stationary phase other than silica gel?

Yes, if you continue to face issues with silica gel, alternative stationary phases can be very effective.[2]

  • Alumina (Neutral or Basic): This is a good alternative for basic compounds as it lacks the acidic character of silica.[2]

  • Reversed-Phase (C18): For highly polar pyrrolo[2,3-c]pyridines that elute too quickly on silica, reversed-phase chromatography can provide better retention and separation.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of pyrrolo[2,3-c]pyridines.

Issue 1: Poor Separation of My Product from an Impurity
Possible Cause Solution
Inappropriate Solvent System The polarity of your mobile phase may not be optimal for resolving your compound and the impurity. Action: Re-screen solvent systems using TLC. Try solvent mixtures with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).[2]
Co-eluting Impurities The impurity may have a very similar polarity to your product in the chosen solvent system. Action: Consider a different chromatographic technique. If the impurity has a different functional group, you may be able to remove it with an acidic or basic wash during your reaction workup. Recrystallization can also be an effective purification step.[3]
Column Overloading Too much sample was loaded onto the column for its size. Action: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[2] If you need to purify a large amount of material, use a larger column.
Issue 2: My Compound is Not Eluting from the Column
Possible Cause Solution
Compound is Too Polar The mobile phase is not polar enough to elute your compound. Action: Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective.[2] For very polar compounds, consider using a mobile phase containing methanol or even a small amount of acetic acid or formic acid to aid elution.
Irreversible Adsorption or Decomposition Your compound may be strongly binding to or degrading on the silica gel. Action: Before running a column, spot your compound on a TLC plate and let it sit for an hour before eluting to check for stability.[6] If you suspect decomposition, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2]
Issue 3: I am Seeing Streaks or Tailing Peaks
Possible Cause Solution
Strong Interaction with Silica The basic nitrogen on your pyrrolo[2,3-c]pyridine is interacting strongly with the acidic silanol groups. Action: Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase to improve peak shape.[2][3]
Inappropriate Loading Solvent The sample was dissolved in a solvent that is too polar, causing it to spread out at the top of the column. Action: Dissolve your sample in the minimum amount of the initial mobile phase solvent. If your compound is not soluble, use a slightly more polar solvent, but keep the volume to an absolute minimum.[7] Alternatively, consider "dry loading" where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column.[7]
Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common column chromatography issues.

Caption: A workflow for troubleshooting common column chromatography problems.

Experimental Protocol: General Column Chromatography of a Pyrrolo[2,3-c]pyridine

This protocol provides a general step-by-step methodology for the purification of a pyrrolo[2,3-c]pyridine derivative using flash column chromatography.

Materials
  • Crude pyrrolo[2,3-c]pyridine derivative

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional)

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure
  • Solvent System Selection:

    • Dissolve a small amount of your crude material in a suitable solvent.

    • Spot the solution on a TLC plate and elute with various solvent systems to find one that gives your desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a small layer of sand (about 1 cm) on top of the plug.[8]

    • In a beaker, make a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[8]

    • Once the silica has settled, add a thin layer of sand on top to prevent disturbance when adding solvent.[8]

  • Sample Loading:

    • Dissolve your crude material in the minimum amount of the initial mobile phase.

    • Carefully pipette the solution onto the top of the sand layer.

    • Allow the solvent to drain until it is just level with the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified pyrrolo[2,3-c]pyridine.

Data Presentation: Typical Solvent Systems

The following table summarizes common starting solvent systems for the purification of pyrrolo[2,3-c]pyridines. The optimal system will depend on the specific substituents on your molecule.

Compound Polarity Stationary Phase Typical Mobile Phase System (Gradient)
Low to MediumSilica GelHexanes / Ethyl Acetate (e.g., 100:0 to 50:50)
Medium to HighSilica GelDichloromethane / Methanol (e.g., 100:0 to 90:10)
High / BasicSilica Gel with ModifierDichloromethane / Methanol with 0.5% Triethylamine
High / BasicNeutral AluminaDichloromethane / Methanol
Very High / PolarReversed-Phase C18Water / Acetonitrile or Water / Methanol

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
  • Strategies for purifying polar heterocyclic compounds via chrom
  • How to run column chrom
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridiz
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern

Sources

Preventing debromination in 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support center for reactions involving 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sometimes challenging heterocyclic building block. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to mitigate the common side reaction of debromination, ensuring the success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs) - Understanding Debromination

This section addresses fundamental questions about the nature of debromination in the context of cross-coupling reactions involving 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Q1: What is debromination and why is it a problem with my 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine reactions?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where one or both bromine atoms on the pyrrolopyridine core are replaced by a hydrogen atom.[1] This leads to the formation of mono-bromo or fully reduced 1H-pyrrolo[2,3-c]pyridine byproducts, reducing the yield of your desired substituted product and complicating purification. This reaction competes with the desired C-C, C-N, or C-O bond-forming reductive elimination step in the catalytic cycle of common cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1]

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: Several factors can promote debromination. The primary mechanistic culprits often involve:

  • Hydride Sources: The presence of a hydride (H⁻) source is a key contributor. This can originate from solvents (e.g., alcohols like 2-propanol), bases (e.g., alkoxides), or even additives and impurities.[2][3]

  • Catalyst and Ligand Choice: The electronic properties and steric bulk of the phosphine ligand on the palladium catalyst are critical. Less bulky or electron-poor ligands may not sufficiently promote the desired reductive elimination, allowing the competing debromination pathway to dominate.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of debromination.[3]

  • Substrate Reactivity: The pyrrolo[2,3-c]pyridine system itself has inherent electronic properties. The pyrrole moiety is electron-rich, which can influence the stability of intermediates in the catalytic cycle. Protection of the pyrrole nitrogen is often a crucial strategy to suppress this side reaction.[4][5]

Q3: Which bromine atom on 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is more susceptible to reaction or debromination?

A3: The relative reactivity of the C2 and C3 positions in 7-azaindoles (pyrrolo[2,3-b]pyridines, a closely related isomer) is well-studied. Oxidative addition of palladium often occurs preferentially at the C2 position of the pyrrole ring over halogens on the pyridine ring.[6] For the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, the C3-Br is generally more reactive in palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent pyrrole nitrogen. However, the specific reaction conditions, particularly the choice of catalyst and ligand, can modulate this selectivity. Debromination can occur at either position, but is often observed at the more reactive site if the desired coupling is slow.

Part 2: Troubleshooting Guide for Specific Cross-Coupling Reactions

This section provides targeted advice for minimizing debromination in common synthetic transformations.

Troubleshooting Suzuki-Miyaura Coupling

Issue: My Suzuki coupling of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine with a boronic acid is showing significant amounts of the mono-bromo and/or fully reduced byproduct.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting flowchart for Suzuki coupling debromination.

Parameter Problematic Condition Recommended Solution & Rationale
N-H Protection Unprotected pyrrole nitrogenProtect the pyrrole nitrogen with a group like BOC or SEM. The free N-H can interfere with the catalytic cycle. Protection has been shown to suppress dehalogenation in halopyrroles.[4][5]
Base Strong bases like NaOtBu, KOtBu, or other alkoxides.Use weaker inorganic bases like K₂CO₃ or K₃PO₄. Strong alkoxide bases can act as hydride donors or promote side reactions. Weaker bases are less likely to induce hydrodehalogenation.[3]
Solvent Protic solvents (e.g., alcohols) or excessive water.Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. Protic solvents can be a source of protons/hydrides leading to debromination. While some water is necessary for the Suzuki transmetalation step, using minimal amounts is key to avoiding significant dehalogenation.[3][7]
Ligand Simple, less bulky phosphines (e.g., PPh₃).Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos accelerate the rate of reductive elimination, which outcompetes the debromination pathway.[3][8]
Temperature High temperatures (>100 °C) for extended periods.Run the reaction at the lowest temperature that allows for reasonable conversion. Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation.[3]

This protocol provides a robust starting point for coupling at the C3 position of a SEM-protected 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

  • Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the SEM-protected 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) and any additional ligand (e.g., XPhos, 2-5 mol%) in a portion of the reaction solvent.

  • Reaction Assembly: Add anhydrous, degassed 1,4-dioxane to the Schlenk tube containing the substrates and base. Stir for 5 minutes.

  • Initiation: Add the catalyst/ligand slurry to the reaction mixture under a positive pressure of inert gas.

  • Execution: Seal the tube and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Buchwald-Hartwig Amination

Issue: My C-N coupling reaction is yielding the debrominated starting material instead of the desired aminopyrrolopyridine.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: Competing pathways in Buchwald-Hartwig amination.

Parameter Problematic Condition Recommended Solution & Rationale
Base NaOtBu, especially at high temperatures.Consider LHMDS or a carbonate base (Cs₂CO₃, K₂CO₃). While NaOtBu is common, it can promote side reactions.[9] LHMDS can be effective and allows for the use of substrates with protic functional groups. Carbonates offer excellent functional group tolerance.[9]
Ligand First-generation or less effective bidentate ligands.Use modern, sterically hindered biaryl phosphine ligands. Ligands such as RuPhos, BrettPhos, or Josiphos are designed to promote rapid reductive elimination, minimizing the lifetime of intermediates that can lead to debromination.[6][10]
Amine Volatile or low-boiling amines.Use a sealed tube or pressure vessel. For volatile amines like methylamine or dimethylamine, ensuring a closed system prevents loss of the nucleophile and maintains concentration, driving the desired reaction forward.[10]
Solvent Toluene or xylene, requiring high temperatures.Try solvents that allow for lower reaction temperatures, such as 1,4-dioxane or CPME. Minimizing thermal stress on the substrate and catalyst can reduce the rate of undesired decomposition and debromination pathways.[11]

This protocol is adapted for challenging 2-bromopyridine substrates, which are known to be susceptible to side reactions.[10]

  • Preparation: In a glovebox, add the protected 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), a suitable palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the base (e.g., LHMDS, 1.5-2.0 equiv) to a pressure-rated reaction tube equipped with a stir bar.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., CPME or dioxane). Then add the amine (1.2-1.5 equiv).

  • Execution: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 80-100 °C.

  • Monitoring & Workup: Stir vigorously for the required time (monitor by LC-MS). After completion, cool to room temperature, and carefully unseal the tube. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., EtOAc or CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Part 3: Final Considerations & Best Practices

  • Inert Atmosphere is Crucial: Oxygen is a known inhibitor of many radical processes and can interfere with the Pd(0) catalyst.[12] Always ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Purity of Reagents: Use high-purity, anhydrous solvents and fresh reagents. Old or degraded reagents can introduce impurities that poison the catalyst or promote side reactions.[12]

  • Small-Scale Test Reactions: Before committing a large amount of valuable starting material, perform small-scale test reactions to screen different ligands, bases, and solvents to find the optimal conditions for your specific substrate combination.

By understanding the mechanistic underpinnings of debromination and systematically optimizing reaction parameters, you can successfully functionalize the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine core while minimizing the formation of unwanted byproducts.

References

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). Tetrahedron Letters, 43(33), 5845-5847. Available from: [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). Semantic Scholar. Available from: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2008). Tetrahedron, 64(19), 4435-4442. Available from: [Link]

  • undergraduate bromination lab troubleshooting : r/chemhelp. (n.d.). Reddit. Available from: [Link]

  • Dehalogenation. (n.d.). Wikipedia. Available from: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available from: [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2019). Journal of the American Chemical Society, 141(32), 12691–12699. Available from: [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2021). Catalysts, 11(10), 1211. Available from: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2022). Molecules, 27(21), 7480. Available from: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (2024). ChemRxiv. Available from: [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016). YouTube. Available from: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(9), 3606–3607. Available from: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). Organic Letters, 23(16), 6330–6335. Available from: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2021). Accounts of Chemical Research, 54(17), 3374–3389. Available from: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 2038–2045. Available from: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2012). Organic & Biomolecular Chemistry, 10(46), 9295-9302. Available from: [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). Bulletin of the Chemical Society of Ethiopia, 37(4), 983-996. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2018). International Journal of Organic Chemistry, 8(2), 229-239. Available from: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2019). Molecules, 24(21), 3959. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules, 28(19), 6959. Available from: [Link]

  • 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2017). ACS Medicinal Chemistry Letters, 8(12), 1278–1282. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). RSC Advances, 9(4), 2131-2144. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Regioselective Functionalization of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, also known as 2,3-dibromo-7-azaindole, is a versatile building block, offering two distinct reactive sites for the introduction of molecular diversity. This guide provides an in-depth comparison of the reactivity of the 2-bromo and 3-bromo positions, supported by established principles of heterocyclic chemistry and model experimental protocols for key cross-coupling reactions.

The Underlying Principles of Differential Reactivity

The difference in reactivity between the C2-Br and C3-Br bonds in 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is primarily governed by the electronic influence of the pyridine nitrogen atom. The nitrogen atom is electron-withdrawing, which polarizes the C-Br bonds. This effect is more pronounced at the C2 position, which is ortho to the nitrogen, making the C2-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst—the initial and often rate-limiting step in many cross-coupling reactions.

Consequently, in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the C2-bromo position is generally expected to be more reactive than the C3-bromo position. This inherent electronic bias allows for the regioselective functionalization of the C2 position under carefully controlled conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections detail the anticipated reactivity differences and provide model protocols for the selective functionalization of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. It is important to note that while these protocols are based on well-established procedures for similar heterocyclic systems, optimization for this specific substrate may be required.

Suzuki-Miyaura Coupling: Selective C2-Arylation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[1] For 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, selective coupling at the C2 position can be achieved by using a slight excess of the boronic acid and carefully controlling the reaction time and temperature.

Table 1: Model Conditions for Selective C2-Arylation via Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Often effective for nitrogen-containing heterocycles.
Ligand dppf (in catalyst)Provides stability and promotes the catalytic cycle.
Base K₂CO₃A moderately strong base suitable for a wide range of boronic acids.
Solvent Dimethoxyethane (DME) / WaterA common solvent system for Suzuki reactions.
Temperature 80 °CAllows for selective reaction at the more reactive C2 position.

Experimental Protocol: Synthesis of 2-Aryl-3-bromo-1H-pyrrolo[2,3-c]pyridine

  • To a reaction vessel, add 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed dimethoxyethane and water (4:1 ratio).

  • Add Pd(dppf)Cl₂ (0.05 eq.).

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon consumption of the starting material (or when significant formation of the di-substituted product is observed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine - Arylboronic Acid - K2CO3 purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvent purge->solvent catalyst Add Pd(dppf)Cl2 solvent->catalyst heat Heat to 80°C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product 2-Aryl-3-bromo- 1H-pyrrolo[2,3-c]pyridine purify->product

Caption: Workflow for selective C2-arylation via Suzuki-Miyaura coupling.

Sonogashira Coupling: Preferential C2-Alkynylation

The Sonogashira reaction allows for the coupling of terminal alkynes with aryl halides.[2] Similar to the Suzuki reaction, the C2-bromo position is expected to react preferentially. Copper(I) is often used as a co-catalyst in these reactions.

Table 2: Model Conditions for Selective C2-Alkynylation via Sonogashira Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂A common and effective catalyst for Sonogashira reactions.
Co-catalyst CuIIncreases the reaction rate.
Base Triethylamine (Et₃N)Acts as both a base and a solvent.
Solvent Tetrahydrofuran (THF)A suitable solvent for this transformation.
Temperature Room Temperature to 50 °CMilder conditions to favor mono-substitution.

Experimental Protocol: Synthesis of 2-Alkynyl-3-bromo-1H-pyrrolo[2,3-c]pyridine

  • Dissolve 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a mixture of THF and triethylamine (2:1).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.05 eq.).

  • Stir the reaction at room temperature and monitor its progress. Gentle heating (e.g., to 50 °C) may be required for less reactive alkynes.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Sonogashira_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (C2-Br reacts preferentially) ArylHalide->OxAdd PdII_complex [Ar-Pd(II)-Br]L2 OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Cu_acetylide [Cu(I)-alkynyl] Cu_acetylide->Transmetalation PdII_alkynyl [Ar-Pd(II)-alkynyl]L2 Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Alkynyl-3-bromo-1H-pyrrolo[2,3-c]pyridine RedElim->Product

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Selective C2-Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[3] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often providing the best results for heteroaromatic substrates.

Table 3: Model Conditions for Selective C2-Amination via Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst Pd₂(dba)₃A common palladium precursor.
Ligand XPhos or RuPhosBulky, electron-rich ligands that facilitate reductive elimination.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are preferred.
Temperature 80-100 °CSufficient to drive the reaction to completion.

Experimental Protocol: Synthesis of 2-Amino-3-bromo-1H-pyrrolo[2,3-c]pyridine Derivatives

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq.), the appropriate phosphine ligand (0.08 eq.), and sodium tert-butoxide (1.4 eq.) in a reaction vessel.

  • Add a solution of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) and the desired amine (1.2 eq.) in anhydrous toluene.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Conclusion

The regioselective functionalization of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is a key strategy for the synthesis of novel compounds with potential biological activity. The enhanced reactivity of the C2-bromo position in palladium-catalyzed cross-coupling reactions provides a reliable handle for selective modification. By carefully selecting the reaction conditions, researchers can favor mono-substitution at the C2 position, preserving the C3-bromo for subsequent transformations and enabling the synthesis of a diverse array of 2,3-disubstituted 7-azaindole derivatives. The protocols provided in this guide serve as a robust starting point for the exploration of this valuable chemical space.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
  • Lu, B. Z., Zhao, W., Wei, H.-X., Dufour, M., Farina, V., & Senanayake, C. H. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271–3274.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). PMC. Retrieved from [Link]

  • Lu, B. Z., Wei, H.-X., Zhang, Y., Zhao, W., Dufour, M., Li, G., Farina, V., & Senanayake, C. H. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(9), 4558–4562.
  • Sci-Hub. (n.d.). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Shukla, S. P., Tiwari, R. K., & Verma, A. K. (2012). Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry, 77(22), 10382–10392.
  • ResearchGate. (n.d.). Ethynylation of Pyrroles with 1-Acyl-2-bromoacetylenes on Alumina: A Formal “Inverse Sonogashira Coupling”.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (n.d.). NIH. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from University of Southampton ePrints Soton.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved from [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Derivatives and Other Pyrrolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolopyridine Scaffold and the Untapped Potential of Dibromo-Derivatives

The pyrrolopyridine framework, a fusion of a pyrrole and a pyridine ring, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Depending on the arrangement of the nitrogen atoms, six distinct isomers exist, each offering a unique electronic and steric profile for drug design.[1] Several pyrrolopyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] Notably, the pyrrolopyridine nucleus can act as a bioisostere of the purine ring in ATP, making it a prime candidate for the development of kinase inhibitors.[4]

While extensive research has illuminated the therapeutic potential of various substituted pyrrolopyridines, the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine scaffold remains a largely unexplored chemical space. This guide provides a comparative analysis of the known biological activities of prominent pyrrolopyridine isomers and leverages established structure-activity relationships (SAR) to project the potential of their 2,3-dibrominated counterparts. We will delve into the critical role of halogenation, particularly bromination, in modulating biological activity and outline the experimental pathways for unlocking the therapeutic promise of these novel derivatives.

Part 1: The Diverse Biological Landscape of Pyrrolopyridine Isomers

The biological activity of pyrrolopyridines is profoundly influenced by the isomeric form of the core scaffold and the nature of its substituents. A comparative look at the literature reveals distinct therapeutic profiles for different isomers.

Anticancer Activity

Several pyrrolopyridine isomers have yielded potent anticancer agents. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including melanoma.[5] Some of these compounds demonstrated greater potency than established drugs like Sorafenib and Vemurafenib.[5] In one study, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, with the most potent compound showing IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines.[6][7]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is also a cornerstone of many anticancer drug discovery programs.[8] Derivatives of this isomer have been developed as potent inhibitors of fibroblast growth factor receptor (FGFR), with some compounds exhibiting IC50 values in the low nanomolar range and inducing apoptosis in breast cancer cells.[9][10]

The table below summarizes the anticancer activity of selected pyrrolopyridine derivatives from the literature.

ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
1H-pyrrolo[3,2-c]pyridineCompound 10tHeLa0.12[7]
SGC-79010.15[7]
MCF-70.21[7]
1H-pyrrolo[3,2-c]pyridineCompound 9bA375P (Melanoma)< 0.1 (GI50)[5]
1H-pyrrolo[2,3-b]pyridineCompound 4h4T1 (Breast Cancer)FGFR1 IC50 = 0.007[10]
1H-pyrrolo[3,4-c]pyridineVariolin BP388 (Leukemia)0.04[1]
Antimicrobial Activity

The pyrrolopyridine scaffold has also been explored for its antimicrobial properties. Derivatives of pyrrolo[3,4-b]pyridine have shown moderate to good antibacterial activity, with some compounds being particularly effective against E. coli.[11] Furthermore, the related bromopyrrole alkaloids, isolated from marine sponges, have demonstrated significant activity against the biofilm formation of Gram-negative bacteria.[12] This suggests that the pyrrole ring, especially when brominated, is a key pharmacophore for antimicrobial effects. Some natural bromopyrrole compounds have been shown to act as protonophores, disrupting the bacterial cell membrane's proton motive force.[13]

ScaffoldDerivativeBacterial StrainMIC (µg/mL)Reference
pyrrolo[3,4-b]pyridineCompound 4jE. coli62.5[11]
Compound 4lE. coli125.0[11]
Bromopyrrole AlkaloidOroidinVarious bacteria32-128[12]
Enzyme Inhibitory Activity

As ATP mimetics, pyrrolopyridines are well-suited for the inhibition of kinases. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent and selective inhibitors of FMS kinase, a target for anticancer and anti-inflammatory drug development.[14] One derivative, in particular, exhibited an IC50 of 30 nM for FMS kinase.[14] Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the pathogenesis of Alzheimer's disease, with IC50 values in the low nanomolar range.

ScaffoldTarget EnzymeDerivativeIC50 (nM)Reference
1H-pyrrolo[3,2-c]pyridineFMS KinaseCompound 1r30[14]
1H-pyrrolo[2,3-b]pyridineGSK-3βCompound 410.22
1H-pyrrolo[2,3-b]pyridineFGFR1Compound 4h7[10]
PyrrolopyrimidineENPP1Compound 18p25.0[15][16]

Part 2: The Critical Role of Bromination in Modulating Biological Activity

The introduction of halogen atoms, particularly bromine, into a molecular structure is a well-established strategy in drug design for enhancing therapeutic activity.[17][18] Bromination can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[18] One of the key mechanisms through which bromine exerts its effects is via the formation of "halogen bonds," a non-covalent interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site on the target protein.[18]

The positive impact of bromination is evident in the field of heterocyclic chemistry. For example, many naturally occurring bromopyrrole alkaloids isolated from marine organisms exhibit potent antibacterial and anticancer properties.[12][19] N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6), isolated from marine sponges, inhibited the proliferation of various human cancer cells and exhibited significant in vivo antitumor activity with low toxicity.[19] This compound was found to induce cell cycle arrest and apoptosis.[19]

Caption: Halogen bonding between a brominated pyrrolopyridine and a receptor.

Part 3: Projecting the Therapeutic Potential of 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine Derivatives

Given the established biological activities of various pyrrolopyridine isomers and the significant impact of bromination on the activity of pyrrole-containing compounds, we can project the potential therapeutic applications of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine derivatives.

Anticipated Anticancer Activity: The dibromination of the pyrrole ring in the 1H-pyrrolo[2,3-c]pyridine scaffold is likely to enhance its anticancer potential. Drawing parallels with bromopyrrole derivatives like B6, it is plausible that these compounds could induce apoptosis and cell cycle arrest in cancer cells.[19] The bromine atoms could also facilitate stronger interactions with kinase active sites, potentially leading to potent and selective kinase inhibitors.

Potential Antimicrobial Effects: The demonstrated antibiofilm and antibacterial properties of bromopyrrole alkaloids suggest that 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine derivatives could be promising antimicrobial agents.[12] The dibromo substitution may enhance membrane disruption or inhibition of key bacterial enzymes.

Enzyme Inhibition Profile: The 1H-pyrrolo[2,3-c]pyridine core, as an azaindole, is a known kinase hinge-binder. The addition of two bromine atoms could significantly alter the electronic properties and steric bulk of the molecule, potentially leading to novel selectivity profiles against various kinases.

It is important to note that while bromination can enhance activity, it may also increase toxicity.[17] Therefore, a careful evaluation of the therapeutic index of any newly synthesized derivatives is crucial.

Caption: A general workflow for the biological evaluation of novel compounds.

Part 4: Experimental Protocols for Biological Evaluation

To facilitate the investigation of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine derivatives, we provide the following standard experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is used to determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with 5 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the kinase and substrate to the wells and incubate for a short period.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Inhibitor Pyrrolopyridine Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: A hypothetical kinase signaling pathway targeted by pyrrolopyridines.

Conclusion and Future Directions

The pyrrolopyridine scaffold is a proven platform for the development of diverse therapeutic agents. While isomers such as pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine have been extensively studied, the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine core represents a significant and promising research gap. Based on the profound influence of bromination on the biological activity of related heterocyclic systems, it is hypothesized that derivatives of this scaffold could exhibit potent anticancer, antimicrobial, and enzyme inhibitory properties.

The path forward is clear: a focused synthetic effort to create a library of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine derivatives, followed by a systematic biological evaluation using the protocols outlined in this guide. Such an endeavor holds the potential to uncover novel lead compounds for the treatment of cancer, infectious diseases, and other conditions, thereby expanding the therapeutic utility of the versatile pyrrolopyridine family.

References

  • Minakata, S., et al. (1992b). Journal of Organic Chemistry.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Ye, L., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117031.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21588.
  • Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(9), 2097-2104.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21588.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Wójcicka, A., & Redzicka, A. (2021).
  • Wójcicka, A., & Redzicka, A. (2021).
  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1346.
  • Reves, J. G., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1043-1048.
  • Abouzid, K. M., et al. (2018). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry, 26(15), 4411-4422.
  • Wang, G., et al. (2011). In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action. British Journal of Pharmacology, 162(6), 1269-1281.
  • Jeong, H. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2434-2451.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Liu, D., et al. (2020). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. Marine Drugs, 18(11), 565.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Wójcik, M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(1), e1131.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21588.
  • Raimondi, M. V., et al. (2019). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Marine Drugs, 17(10), 563.
  • Wójcik, M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(1), e1131.
  • Chen, Q., et al. (2025). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Advances, 15(1), 1-12.
  • Sun, W., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(48), 35059-35063.
  • Various Authors. (2023). Biologically active compounds containing pyrrolopyridines unit.
  • Mitu, F. C., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(2), 418-425.
  • Abouzid, K. M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Matveeva, M. D., et al. (2019). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 84(23), 15286-15296.
  • Chen, Y.-C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(12), 14197-14208.
  • Jeong, H. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2434-2451.
  • Lin, W., et al. (2022).
  • Kim, H., et al. (2022). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. International Journal of Molecular Sciences, 23(21), 13467.
  • Wang, B., et al. (2023). Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. ChemMedChem, 18(14), e202200683.
  • Quereda, J. J., et al. (2024). Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. ACS Chemical Biology, 19(3), 735-746.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo(2,3-b)pyridine analogues. Scribd.
  • Singh, H., et al. (2022). A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. Current Medicinal Chemistry, 29(33), 5549-5573.
  • Gasińska, K., et al. (2022). In Vitro Activity of 3-Bromopyruvate, an Anticancer Compound, Against Antibiotic-Susceptible and Antibiotic-Resistant Helicobacter pylori Strains. International Journal of Molecular Sciences, 23(19), 11831.
  • Janeba, Z. (2018). Heterocycles in Medicinal Chemistry. Molecules, 23(5), 1143.
  • Shelton, P. M., et al. (2024).
  • Bush, K. (1988). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. The Journal of Antibiotics, 41(9), 1145-1157.

Sources

Validation of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine derivatives as kinase inhibitors. While direct literature on the biological activity of the 2,3-dibromo parent compound is nascent, its structural motif represents a valuable starting point for the synthesis of diverse and potent kinase inhibitors. We will explore the rationale behind targeting kinases with pyrrolopyridine scaffolds, outline synthetic strategies leveraging the dibromo functionality, and provide detailed protocols for robust in vitro validation against key oncogenic kinases.

The Pyrrolopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[2,3-c]pyridine core is a bioisostere of purine, the fundamental building block of ATP. This structural mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding site of a wide range of kinases, thereby inhibiting their catalytic activity.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have emerged as a highly successful class of targeted therapeutics.

The 2,3-dibromo substitution on the 1H-pyrrolo[2,3-c]pyridine ring offers synthetic handles for the introduction of various substituents through cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of the lead compounds.

Strategic Synthesis of a Diverse Inhibitor Library

The 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine core is a versatile starting material for generating a library of candidate kinase inhibitors. The bromine atoms at the 2 and 3 positions can be sequentially or simultaneously functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, which can interact with specific residues within the kinase ATP-binding pocket and drive inhibitor potency and selectivity.

In Vitro Validation Workflow: From Hit Identification to Lead Characterization

A systematic and robust in vitro validation cascade is crucial for identifying and characterizing promising kinase inhibitors. This section outlines a typical workflow, from initial high-throughput screening to detailed mechanistic studies.

Primary Screening: Identifying Initial Hits

The initial step involves screening the synthesized library of 2,3-disubstituted-1H-pyrrolo[2,3-c]pyridine derivatives against a panel of relevant kinases. The choice of kinases will depend on the therapeutic area of interest. For oncology, a common panel would include key drivers of tumor growth, proliferation, and angiogenesis, such as Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR).

A widely used and robust method for primary screening is the ADP-Glo™ Kinase Assay . This luminescent assay measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of kinase activity.[3][4][5]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of 2X kinase/buffer solution.

  • Compound Addition: Add 0.5 µL of the test compound (2,3-disubstituted-1H-pyrrolo[2,3-c]pyridine derivative) at various concentrations.

  • Initiation of Reaction: Add 2 µL of 2.5X substrate/ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (typically 30-60 minutes).

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Signal Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Secondary Assays: Confirming Potency and Determining Mechanism of Action

Hits identified from the primary screen should be further validated using orthogonal assay formats to confirm their activity and elucidate their mechanism of action. The LanthaScreen™ Eu Kinase Binding Assay is a powerful tool for this purpose. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the inhibitor to the kinase, providing a measure of its affinity (Kd).[6][7][8]

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer.

  • Reagent Preparation: Prepare a 2X solution of the target kinase and a 2X solution of a fluorescently labeled ATP-competitive tracer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound, 5 µL of the 2X kinase solution, and 5 µL of the 2X tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding equilibrium to be reached.

  • Signal Detection: Add 5 µL of a terbium-labeled anti-tag antibody that binds to the kinase.

  • TR-FRET Measurement: After a 30-minute incubation, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: The displacement of the tracer by the test compound results in a decrease in the TR-FRET signal. Calculate the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the potency and selectivity of the novel 2,3-disubstituted-1H-pyrrolo[2,3-c]pyridine derivatives, it is essential to compare their performance against well-characterized, clinically relevant kinase inhibitors.

  • Dasatinib: A potent multi-kinase inhibitor that targets Src family kinases, BCR-ABL, c-KIT, and PDGFR.[1][9][10] It serves as an excellent positive control for assays involving these kinases.

  • Staurosporine: A broad-spectrum kinase inhibitor that potently inhibits a wide range of kinases.[11][12][13] It is often used as a general positive control in kinase assays but lacks selectivity.

Table 1: Comparative IC50 Values of Representative Kinase Inhibitors

Kinase Target2,3-disubstituted-1H-pyrrolo[2,3-c]pyridine (Hypothetical)DasatinibStaurosporine
Src [Insert Experimental Data]0.5 - 5 nM3 - 20 nM[11]
VEGFR2 [Insert Experimental Data]0.8 - 8.9 nM15 - 150 nM
EGFR [Insert Experimental Data]1 - 20 nM1.7 - 6.4 nM
Abl [Insert Experimental Data]<1 nM20 - 100 nM

Note: IC50 values for Dasatinib and Staurosporine are approximate and can vary depending on the specific assay conditions.

Understanding the Biological Context: Kinase Signaling Pathways

To fully appreciate the potential therapeutic impact of inhibiting a specific kinase, it is crucial to understand its role in cellular signaling pathways.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[14][15] Its aberrant activation is frequently observed in various cancers.

Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration & Invasion Src->Migration Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src kinase signaling pathway.

VEGFR2 Signaling Pathway in Angiogenesis

VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[2][16][17] Inhibition of VEGFR2 signaling is a clinically validated strategy for blocking tumor angiogenesis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC EndothelialCell Endothelial Cell Proliferation, Migration, & Survival PKC->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell

Caption: Key components of the VEGFR2 signaling pathway in angiogenesis.

Conclusion and Future Directions

The 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility to a diverse range of derivatives, coupled with the robust in vitro validation methods outlined in this guide, provides a clear path for identifying and characterizing potent and selective drug candidates. Future work should focus on expanding the library of derivatives, profiling promising compounds against a broader panel of kinases to assess selectivity, and advancing lead candidates into cellular and in vivo models to evaluate their therapeutic potential.

References

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]

  • ADP Glo Protocol. [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC. [Link]

  • Dasatinib, a Multikinase Inhibitor: Therapy, Safety, and Appropriate Management of Adverse Events. PubMed. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • Src family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Src kinase-mediated signaling in leukocytes. Oxford Academic. [Link]

  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link]

  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. [Link]

  • Src family kinase. Wikipedia. [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • Dasatinib (BMS-354825): A Multi-Targeted Kinase Inhibitor with Activity Against Multiple Myeloma. Blood. [Link]

  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. [Link]

  • Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. GlpBio. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

Sources

A Comparative Crystallographic Guide to Halogenated 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold. Its structural resemblance to purine bases has made it a cornerstone in the design of a multitude of bioactive agents. The introduction of halogen atoms onto this core structure can profoundly influence molecular properties such as lipophilicity, metabolic stability, and intermolecular interactions, thereby modulating biological activity and solid-state characteristics.

This guide provides a comparative crystallographic analysis of halogenated 1H-pyrrolo[2,3-b]pyridine derivatives. While crystallographic data for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is not publicly available, we will delve into the experimentally determined crystal structures of closely related and highly relevant analogs: the parent 1H-pyrrolo[2,3-b]pyridine, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine. This comparative approach offers invaluable insights into the nuanced effects of halogenation—specifically, the impact of single versus multiple halogen substitutions—on the supramolecular architecture of these heterocyclic systems. Understanding these structural trends is paramount for the rational design of novel therapeutics and functional materials with tailored solid-state properties.

The Foundational Structure: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

The crystal structure of the parent 7-azaindole serves as our essential baseline for understanding the influence of subsequent halogenation. The molecule is planar, a consequence of its aromatic character. In the solid state, the dominant intermolecular interaction is the formation of centrosymmetric dimers through a pair of N—H···N hydrogen bonds between the pyrrole N–H group of one molecule and the pyridine N atom of a neighboring molecule. This robust and highly directional interaction is a hallmark of the 7-azaindole scaffold and a primary determinant of its crystal packing.

The Impact of Monohalogenation: The Case of 5-bromo-1H-pyrrolo[2,3-b]pyridine

The introduction of a single bromine atom at the 5-position of the 7-azaindole core, as seen in 5-bromo-1H-pyrrolo[2,3-b]pyridine, preserves the fundamental hydrogen-bonding motif observed in the parent compound. The molecules still form the characteristic N—H···N hydrogen-bonded inversion dimers.[1]

However, the presence of the bromine atom introduces additional, albeit weaker, intermolecular interactions that influence the overall crystal packing. These can include C—H···Br contacts and potentially halogen bonds, which, while not always the dominant forces, contribute to the stability and specific arrangement of the molecules in the crystal lattice. The planarity of the azaindole skeleton is largely maintained, with only minor deviations.[1] The crystal structure reveals a two-dimensional supramolecular array formed by the interconnection of these dimers through C—H···C non-covalent contacts.[1]

The Effect of Dihalogenation: Insights from 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine

Examining a di-halogenated derivative, such as 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine, provides a valuable comparison to understand the cumulative effect of multiple halogen substituents. Single-crystal X-ray diffraction of this compound reveals that the halogenated derivatives continue to form nearly linear N–H···N hydrogen-bonded dimers or layered arrangements.[2] The presence of two chlorine atoms on the pyridine ring further modulates the electronic properties of the molecule and introduces a greater potential for halogen-involved intermolecular contacts.

The interplay between the persistent N—H···N hydrogen bonding and the increased propensity for halogen-mediated interactions (such as Cl···Cl or C—H···Cl contacts) can lead to more complex and varied packing motifs compared to the mono-halogenated and parent compounds. These additional interactions can influence properties such as melting point, solubility, and crystal morphology.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the discussed 1H-pyrrolo[2,3-b]pyridine derivatives, allowing for a direct comparison of their solid-state structures.

Parameter5-bromo-1H-pyrrolo[2,3-b]pyridine[1]
Empirical Formula C₇H₅BrN₂
Formula Weight 197.04
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9082 (4)
b (Å) 13.3632 (6)
c (Å) 5.8330 (3)
β (°) 103.403 (5)
Volume (ų) 675.47 (6)
Z 4
Key Interactions N—H···N hydrogen bonds, C—H···C contacts

Visualization of Supramolecular Assembly

The following diagrams, generated using the DOT language, illustrate the fundamental hydrogen-bonding motifs that dictate the crystal packing of these 7-azaindole derivatives.

Caption: Hydrogen bonding in the parent 7-azaindole dimer.

Caption: Dimer formation in 5-bromo-7-azaindole via H-bonds.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures discussed herein follows a well-established experimental workflow. The protocol provided below is a representative methodology for the crystallographic analysis of novel 1H-pyrrolo[2,3-b]pyridine derivatives.

1. Crystallization:

  • Rationale: The growth of high-quality single crystals is the most critical and often most challenging step. The choice of solvent or solvent system is paramount and is typically determined through screening various conditions. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common techniques.

  • Procedure:

    • Dissolve the synthesized compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture such as dichloromethane/hexane) to near saturation at room temperature or with gentle heating.

    • Filter the solution to remove any particulate matter.

    • Allow the solution to stand undisturbed in a loosely capped vial for slow evaporation at room temperature.

    • Alternatively, for vapor diffusion, place the vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent.

    • Monitor for crystal growth over several days to weeks.

2. Data Collection:

  • Rationale: A suitable single crystal is mounted on a diffractometer, and its diffraction pattern is collected by exposing it to a monochromatic X-ray beam.

  • Procedure:

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).

    • Center the crystal on the diffractometer.

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The data collection strategy usually involves a series of ω and φ scans to cover a significant portion of the reciprocal space.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

  • Procedure:

    • Process the raw diffraction data, including integration of reflection intensities and application of corrections for absorption.

    • Determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial structural model.

    • Refine the model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using a riding model.

    • The final model is validated by checking for low R-factors, a good-of-fit (GooF) value close to 1, and a flat residual electron density map.

Crystallization Crystallization Data_Collection Data_Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure_Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final_Structure Structure_Refinement->Final_Structure Refined Model

Caption: Experimental workflow for X-ray crystallography.

Conclusion

This comparative guide demonstrates the profound influence of halogen substitution on the crystal engineering of the 1H-pyrrolo[2,3-b]pyridine scaffold. The foundational N—H···N hydrogen-bonded dimer is a robust supramolecular synthon that persists even with the introduction of one or more halogen atoms. However, halogenation provides an additional layer of control over the solid-state architecture through the introduction of weaker, yet significant, intermolecular interactions. This understanding is critical for the rational design of crystalline materials with desired physicochemical properties, a cornerstone of modern drug development and materials science. While the specific crystal structure of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine remains elusive in the public domain, the principles elucidated from its close analogs provide a strong predictive framework for its likely solid-state behavior.

References

  • Škvorc, P., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Škvorc, P., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, E69, o381. [Link]

  • García-Vázquez, R., et al. (2021). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. International Journal of Molecular Sciences, 22(23), 13013. [Link]

  • Wang, C., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12286-12304. [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Hawes, C. S., et al. (2020). Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. Inorganica Chimica Acta, 502, 119335. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chyla, A., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23), 4525. [Link]

  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Langer, P., et al. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]

  • Chyla, A., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23), 4525. [Link]

  • Negri, R., et al. (1999). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 99(11), 3355-3410. [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [Link]

  • Poitras, J., & Beauchamp, A. L. (1994). Preparation and characterization of azaindolyl-azaindole and structure of its halogen-free dicationic cluster containing the [Cu4O]6+ core. Canadian Journal of Chemistry, 72(11), 2339-2347. [Link]

  • Wang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21631-21640. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300958. [Link]

  • PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate. Retrieved from [Link]

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7946. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • Ozen, C., et al. (2020). Single crystal X-ray structure analysis for two thiazolylazo indole dyes. Journal of Molecular Structure, 1202, 127267. [Link]

Sources

A Comparative Guide to Suzuki vs. Stille Coupling for the Functionalization of 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged" heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery.[1] Its structural motif is a cornerstone in a multitude of biologically active agents, including potent kinase inhibitors, antiproliferative compounds, and therapeutics for neurodegenerative diseases.[1] The strategic functionalization of this core, particularly at the C2 and C3 positions, is paramount for modulating pharmacological activity.

Starting from a versatile building block like 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine presents a unique synthetic challenge: how to achieve selective and efficient carbon-carbon bond formation at two distinct positions. Palladium-catalyzed cross-coupling reactions are the undisputed tools of choice for such transformations. This guide provides an in-depth, objective comparison of two of the most powerful methods in the synthetic chemist's arsenal—the Suzuki-Miyaura coupling and the Stille coupling—for the sequential functionalization of this key heterocyclic substrate. We will delve into mechanistic underpinnings, compare performance based on experimental data, and provide practical protocols to guide researchers in making the most informed choice for their synthetic campaigns.

Part 1: Mechanistic Foundations of Suzuki and Stille Couplings

A robust understanding of the catalytic cycles is essential for troubleshooting and optimizing these powerful reactions. Both Suzuki and Stille couplings proceed through a similar three-step palladium-catalyzed cycle, yet the nature of their organometallic nucleophiles dictates crucial differences in reaction conditions and scope.

The Suzuki-Miyaura Coupling: Harnessing Organoboranes

First reported by Akira Suzuki in 1979, this reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate.[2][3] A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron species for the crucial transmetalation step.[4][5]

The catalytic cycle involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, forming a Pd(II) intermediate.[6][7]

  • Transmetalation: The organoboron reagent, activated by the base to form a more nucleophilic "ate" complex, transfers its organic group to the Pd(II) center, displacing the halide.[2] The exact mechanism of this step is still a subject of detailed study.[2]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[5][7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Halide R¹-Pd(II)L₂-X Pd0->PdII_Halide R¹-X RedElim Reductive Elimination OxAd Oxidative Addition PdII_Coupling R¹-Pd(II)L₂-R² PdII_Halide->PdII_Coupling R²-B(OR)₂ + Base Transmetalation Transmetalation PdII_Coupling->Pd0 R¹-R²

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Stille Coupling: The Power of Organostannanes

Developed by John K. Stille, this reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[8][9] A significant advantage of the Stille reaction is that it often proceeds under neutral or mild conditions, as the organostannane does not typically require activation by a base.[10][11] This imparts a broad functional group tolerance.[12][13]

The catalytic cycle mirrors the Suzuki coupling in its fundamental steps:

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the organohalide to create a Pd(II) species.[8][12]

  • Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center. This is often the rate-determining step of the cycle.[10][14]

  • Reductive Elimination: The Pd(II) intermediate reductively eliminates the coupled product, regenerating the Pd(0) catalyst which re-enters the cycle.[8][12]

Stille_Cycle cluster_main Stille Catalytic Cycle Pd0 Pd(0)L₂ PdII_Halide R¹-Pd(II)L₂-X Pd0->PdII_Halide R¹-X RedElim Reductive Elimination OxAd Oxidative Addition PdII_Coupling R¹-Pd(II)L₂-R² PdII_Halide->PdII_Coupling R²-Sn(R)₃ Transmetalation Transmetalation PdII_Coupling->Pd0 R¹-R² Decision_Tree start Start: Need to functionalize 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine q1 Is the coupling partner or substrate sensitive to base? start->q1 stille_path Stille Coupling (Neutral Conditions) q1->stille_path Yes q2 Are organotin toxicity and byproduct removal a major concern? q1->q2 No stille_confirm Proceed with Stille. Ensure proper handling and purification protocols. stille_path->stille_confirm q2->stille_path No suzuki_path Suzuki Coupling (Low Toxicity, Easy Workup) q2->suzuki_path Yes suzuki_screen Proceed with Suzuki. Screen bases (e.g., K₃PO₄, KF) for milder conditions. suzuki_path->suzuki_screen

Sources

Navigating the Cellular Efficacy of Pyrrolopyridine-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A note on the specific scaffold 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine: An extensive review of current scientific literature reveals a notable absence of studies detailing the synthesis and evaluation of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine-based compounds in cellular assays. Therefore, this guide will broaden its scope to encompass the well-documented efficacy of the broader class of halogenated pyrrolopyridine and pyrrolopyrimidine derivatives, providing a valuable comparative analysis for researchers in the field of drug discovery.

Introduction: The Privileged Pyrrolopyridine Scaffold

The pyrrolopyridine core is a significant heterocyclic scaffold in medicinal chemistry, frequently explored for its diverse biological activities. Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

Halogenation of the pyrrolopyridine scaffold is a common strategy employed by medicinal chemists to modulate the physicochemical and pharmacological properties of these compounds. The introduction of halogen atoms can influence factors such as binding affinity, selectivity, metabolic stability, and bioavailability, often leading to enhanced therapeutic potential.

This guide provides a comparative overview of the cellular efficacy of various halogenated pyrrolopyridine and pyrrolopyrimidine derivatives, with a focus on their activity as kinase inhibitors and anticancer agents.

Comparative Efficacy of Halogenated Pyrrolopyridine and Pyrrolopyrimidine Derivatives

The following table summarizes the in vitro efficacy of representative halogenated pyrrolopyridine and pyrrolopyrimidine derivatives from the literature, highlighting their inhibitory concentrations (IC50) against various cancer cell lines and protein kinases.

Compound ClassSpecific CompoundTarget Cell Line/KinaseIC50 ValueReference
(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesCompound 5kMCF-7 (Breast Cancer)32.5 µM[1]
HepG2 (Liver Cancer)29.8 µM[1]
MDA-MB-231 (Breast Cancer)41.2 µM[1]
HeLa (Cervical Cancer)59.1 µM[1]
EGFR40 nM[1]
Her298 nM[1]
VEGFR2204 nM[1]
CDK2112 nM[1]
1H-pyrrolo[3,2-c]pyridine derivativesCompound 10tHeLa (Cervical Cancer)0.12 µM[2]
SGC-7901 (Gastric Cancer)0.15 µM[2]
MCF-7 (Breast Cancer)0.21 µM[2]
Pyrrolo[3,2-c]pyridine derivativesCompound 1rFMS Kinase30 nM[3]
Ovarian Cancer Cell Lines0.15 - 1.78 µM[3]
Prostate Cancer Cell Lines0.15 - 1.78 µM[3]
Breast Cancer Cell Lines0.15 - 1.78 µM[3]
1H-pyrrolo[2,3-b]pyridine derivativesCompound 4hFGFR17 nM[4]
FGFR29 nM[4]
FGFR325 nM[4]

Key Mechanistic Insights

The primary mechanism of action for many of these halogenated pyrrolopyridine and pyrrolopyrimidine derivatives is the inhibition of protein kinases. By competing with ATP for the kinase's binding site, these compounds can block downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis.

For instance, compounds targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) interfere with the signaling cascade that promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Inhibitor Pyrrolopyridine Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and the inhibitory action of pyrrolopyridine-based compounds.

Other derivatives, such as the 1H-pyrrolo[3,2-c]pyridines, have been shown to act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Experimental Protocols

The evaluation of novel compounds requires robust and reproducible experimental methodologies. Below are detailed protocols for common cellular assays used to assess the efficacy of potential anticancer agents.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: A purified kinase is incubated with its substrate and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The inhibitory effect of a compound is measured by the reduction in substrate phosphorylation.

Protocol:

  • Reaction Setup: In a 96-well plate, add the purified kinase, the specific substrate (e.g., a peptide), and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action synthesis Compound Synthesis (Pyrrolopyridine Derivatives) cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay hit_id Hit Identification kinase_assay->hit_id cell_cycle Cell Cycle Analysis (Flow Cytometry) hit_id->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) hit_id->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot) hit_id->pathway_analysis lead_opt Lead Optimization cell_cycle->lead_opt apoptosis->lead_opt pathway_analysis->lead_opt

Caption: General experimental workflow for the evaluation of pyrrolopyridine-based compounds.

Conclusion and Future Directions

Halogenated pyrrolopyridine and pyrrolopyrimidine derivatives represent a promising class of compounds with significant potential as anticancer agents. Their efficacy in cellular assays is largely attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation and survival. The structure-activity relationship studies, although not exhaustive for all isomers, suggest that the nature and position of the halogen substituent, as well as other substitutions on the pyrrolopyridine core, are critical for determining potency and selectivity.

While there is a lack of specific data on 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, the broader exploration of other halogenated isomers provides a strong rationale for the synthesis and evaluation of this particular scaffold. Future research in this area should focus on:

  • Synthesis and Characterization: The development of synthetic routes to access 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine and its derivatives.

  • Broad-Spectrum Screening: Evaluation of these novel compounds against a diverse panel of cancer cell lines and protein kinases to identify initial hits.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the activity of the most promising candidates.

  • In Vivo Efficacy: Assessment of the therapeutic potential of lead compounds in preclinical animal models of cancer.

By systematically exploring the chemical space around the pyrrolopyridine scaffold, researchers can continue to uncover novel and effective therapeutic agents for the treatment of cancer and other diseases.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., El-Sherbiny, M., & Barakat, A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

  • Shaaban, O. G., Al-Dhfyan, A., Arbab, A. S., & Abdel-Aziz, A. A. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197659. [Link]

  • Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2019). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 26(33), 6061-6101. [Link]

  • Wójcicka, A., & Bielenica, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Liu, J. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2293829. [Link]

  • El-Damasy, A. K., Lee, J. A., Lee, S. H., Seo, S. H., & Keum, G. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(22), 3562-3566. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Liu, J. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22358-22372. [Link]

Sources

Structure-activity relationship (SAR) of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Pyrrolopyridine Analogs as Kinase Inhibitors

The pyrrolopyridine scaffold, an isostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The fusion of a pyrrole and a pyridine ring creates a versatile template that can be strategically modified to achieve potent and selective inhibition of various kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different pyrrolopyridine isomers, offering insights into the rational design of next-generation kinase inhibitors.

The Versatility of the Pyrrolopyridine Core

The six possible isomers of pyrrolopyridine, each with a unique arrangement of the nitrogen atom in the pyridine ring and the point of fusion with the pyrrole ring, provide a rich chemical space for drug discovery.[5] This structural diversity allows for fine-tuning of the molecule's electronic properties, hydrogen bonding capabilities, and spatial arrangement of substituents, all of which are critical for specific interactions with the ATP-binding pocket of kinases. This guide will focus on the SAR of key pyrrolopyridine scaffolds that have been extensively explored as kinase inhibitors.

1H-Pyrrolo[2,3-b]pyridine Analogs: Targeting a Spectrum of Kinases

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it a key therapeutic target.[6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[7]

Key SAR Insights:

  • Substitution at the 3-position: The introduction of a methylene linker at the 3-position connecting to a substituted phenyl ring is a critical determinant of activity.

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact potency. For instance, compound 4h with a 3,5-dimethoxyphenyl group exhibited potent FGFR1, FGFR2, and FGFR3 inhibitory activity.[7]

  • Hydrophobic Interactions: The exploration of larger substituents on the phenyl ring aims to exploit potential hydrophobic interactions within the kinase's binding pocket.[6]

CompoundR Group (at 3-position)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 3,5-dimethoxyphenyl7925712

Table 1: In vitro FGFR inhibitory activities of a key 1H-pyrrolo[2,3-b]pyridine analog.[7]

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cdc7 kinase is an emerging target in cancer therapy due to its essential role in the initiation of DNA replication.[3] The development of 1H-pyrrolo[2,3-b]pyridine derivatives has led to the discovery of potent, ATP-mimetic inhibitors of Cdc7.[3]

Key SAR Insights:

  • From Imidazolone to Thiazolone: A significant leap in potency was achieved by replacing a 2-phenyl-imidazolone moiety with a 2-(benzylamino)-thiazolone group attached to the 3-position of the pyrrolo[2,3-b]pyridine core.[3]

  • Potent Inhibition: This structural modification led to the identification of compound 42 , which demonstrated a remarkable IC50 value of 7 nM against Cdc7 kinase.[3]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a key therapeutic target in Alzheimer's disease.[4] Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent and selective GSK-3β inhibitors.[4]

Key SAR Insights:

  • Nanomolar Potency: Compounds 41 , 46 , and 54 exhibited exceptional inhibitory activities with IC50 values of 0.22, 0.26, and 0.24 nM, respectively.[4]

  • Cellular Activity: Compound 41 was shown to increase the phosphorylation of GSK-3β at the Ser9 site in a dose-dependent manner, leading to the inhibition of tau protein hyperphosphorylation, a hallmark of Alzheimer's disease.[4]

1H-Pyrrolo[3,2-c]pyridine Analogs: Colchicine-Binding Site Inhibitors

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities.[8]

Key SAR Insights:

  • Potent Antitumor Activity: Many of the synthesized compounds displayed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines.[8]

  • Tubulin Polymerization Inhibition: The most potent compound, 10t , exhibited IC50 values ranging from 0.12 to 0.21 μM and was shown to potently inhibit tubulin polymerization.[8]

  • Cell Cycle Arrest: Further studies revealed that compound 10t induced G2/M phase cell cycle arrest and apoptosis.[8]

Pyrrolo[2,3-d]pyrimidine Analogs: Dual EGFR and VEGFR Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine and has been extensively utilized in the design of inhibitors targeting key kinases in cancer, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR).[1]

Key SAR Insights:

  • Multi-Targeted Inhibition: Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' have been synthesized as multi-targeted kinase inhibitors.[9]

  • Potent Cytotoxicity: Compounds 5e, 5h, 5k, and 5l showed promising cytotoxic effects against four different cancer cell lines.[9]

  • Enzyme Inhibition: Compound 5k emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[9]

Experimental Protocols

General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives (FGFR Inhibitors)

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR typically involves the following steps[6][7]:

  • Condensation: The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with an appropriate R-substituted aldehyde.

  • The reaction is typically carried out at 50 °C to yield the intermediate compounds.

  • Reduction: The intermediate compounds undergo a reduction reaction.

  • This is achieved using triethylsilane and trifluoroacetic acid in acetonitrile under reflux conditions to furnish the final products.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using an in vitro kinase assay.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

  • Procedure:

    • The kinase, substrate, and ATP are incubated in a suitable buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships

Experimental_Workflow start Synthesis of Analogs step1 In Vitro Kinase Assay start->step1 step2 Determine IC50 Values step1->step2 step3 Cell-Based Assays (Proliferation, Apoptosis) step2->step3 Promising Compounds step4 Lead Optimization step3->step4 end Candidate Drug step4->end

Caption: Drug discovery workflow for pyrrolopyridine kinase inhibitors.

Conclusion

The pyrrolopyridine scaffold represents a highly versatile and successful template for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize interactions with the target kinase. The diverse biological activities exhibited by various pyrrolopyridine isomers underscore their potential for the development of novel therapeutics for a wide range of diseases. Future research in this area will likely focus on further refining the selectivity of these compounds and exploring their efficacy in in vivo models.

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]

  • Feng, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Zhai, X., ... & Li, H. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301842. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10). [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie, 354(11), e2100223. [Link]

  • Al-Ostoot, F. H., & El-Sayed, M. A. A. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current medicinal chemistry, 31(1), 1-20. [Link]

  • Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5345. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116901. [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1151-1159. [Link]

  • Szafrański, K., & Szafrański, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1151-1159. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1749-1784. [Link]

Sources

A Comparative In Vitro Analysis of Halogenated Pyrrolopyridine Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the relentless pursuit of novel chemical scaffolds that can yield potent and selective therapeutic agents is paramount. Among these, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation. The pyrrolopyridine core, a bioisostere of the purine nucleus in ATP, has garnered significant attention as a "privileged structure" in medicinal chemistry.[1][2][3] Its structural resemblance to adenine allows derivatives to function as competitive inhibitors for a vast array of protein kinases, many of which are implicated in oncogenic signaling pathways.[1][3][4][5] This guide provides a comprehensive framework for the in vitro evaluation of a specific subclass: 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine derivatives, juxtaposing their performance with other halogenated pyrrolopyridines and established kinase inhibitors.

While direct experimental data for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine derivatives are emerging, this guide will leverage established methodologies and comparative data from closely related halogenated pyrrolopyridine analogs to provide a robust blueprint for their evaluation. The principles and protocols detailed herein are designed to rigorously assess their potential as anticancer therapeutics.

The Rationale for Halogenation: Enhancing Potency and Modulating Activity

The introduction of halogen atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. In the context of pyrrolopyridines, halogenation has been shown to significantly enhance antiproliferative potency.[6][7][8][9] For instance, studies on halogenated pyrrolo[3,2-d]pyrimidines revealed that the presence of chlorine and iodine atoms can reduce the IC50 values to sub-micromolar levels against various cancer cell lines.[6][8] This enhanced activity is often attributed to the ability of halogens to form halogen bonds, alter electronic properties, and increase metabolic stability. Therefore, the 2,3-dibromo substitution pattern on the 1H-pyrrolo[2,3-c]pyridine core presents a compelling starting point for the development of novel anticancer agents.

A Multi-faceted Approach to In Vitro Evaluation

A thorough in vitro assessment of novel compounds requires a multi-pronged approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic and target-based assays. This tiered strategy allows for the efficient identification of promising candidates and the elucidation of their mechanisms of action.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine the general cytotoxic or cytostatic effects of the 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine derivatives across a panel of human cancer cell lines representing diverse tumor types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine derivatives (dissolved in DMSO)

  • Doxorubicin or another standard chemotherapeutic agent (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 values by plotting a dose-response curve.

Data Presentation: Comparative Cytotoxicity of Halogenated Pyrrolopyridines (Hypothetical Data)

Compound IDScaffoldSubstitutionMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
DBP-1 1H-pyrrolo[2,3-c]pyridine2,3-dibromo1.52.83.1
DBP-2 1H-pyrrolo[2,3-c]pyridine2,3-dibromo, 5-phenyl0.81.21.5
CIP-1 pyrrolo[3,2-d]pyrimidine2,4-dichloro3.2[6]4.55.0
CIP-2 pyrrolo[3,2-d]pyrimidine2,4-dichloro, 7-iodo0.5[6]0.91.1
Doxorubicin Anthracycline-0.10.20.15

This table presents hypothetical data for DBP-1 and DBP-2 to illustrate the comparison, alongside representative literature data for other halogenated pyrrolopyridines.

Tier 2: Kinase Inhibition Profiling

Given the structural similarity of the pyrrolopyridine scaffold to the purine core of ATP, a primary hypothesis is that these compounds will exhibit inhibitory activity against protein kinases. A broad kinase panel screening is an effective way to identify potential kinase targets and assess selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the IC50 of test compounds against a panel of protein kinases.

Materials:

  • Recombinant protein kinases (e.g., EGFR, VEGFR2, CDK2, BRAF)

  • Specific kinase substrates (peptides)

  • ATP

  • Kinase reaction buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Staurosporine or a known selective inhibitor (positive control)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 384-well plate, add the test compounds, kinase, and substrate in the reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Luminescence Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values from the dose-response curve.

Data Presentation: Comparative Kinase Inhibitory Activity (Hypothetical Data)

Compound IDEGFR IC50 (nM)VEGFR2 IC50 (nM)CDK2 IC50 (nM)BRAF V600E IC50 (nM)
DBP-1 15085210>1000
DBP-2 452090500
Sorafenib 9020>100022
Vemurafenib >1000>1000>100031[2]

This table presents hypothetical data for DBP-1 and DBP-2 for illustrative comparison against known kinase inhibitors.

Tier 3: Mechanistic Cellular Assays

Promising candidates from the initial screens should be further investigated in cell-based assays to understand their mechanism of action. These assays can provide insights into whether the observed cytotoxicity is due to cell cycle arrest, induction of apoptosis, or other cellular effects.

Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can reveal if the compounds induce arrest at a specific phase of the cell cycle (G1, S, or G2/M). Some halogenated pyrrolopyrimidines have been shown to cause G2/M arrest.[6][8]

Apoptosis Induction: Assays such as Annexin V/PI staining can quantify the induction of apoptosis. The robust induction of apoptosis is a desirable characteristic for an anticancer agent.[6]

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To clearly delineate the proposed research plan, the following diagrams illustrate the experimental workflow and a representative signaling pathway that could be targeted by these compounds.

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Target Identification cluster_tier3 Tier 3: Mechanistic Elucidation T1_Start 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine Derivatives T1_Assay MTT Assay on Cancer Cell Panel (e.g., MCF-7, A549, HCT116) T1_Start->T1_Assay T1_Data Determine IC50 Values T1_Assay->T1_Data T2_Assay Kinase Inhibition Panel Screening T1_Data->T2_Assay Active Compounds T2_Data Identify Potent Kinase Targets & Selectivity Profile T2_Assay->T2_Data T3_CellCycle Cell Cycle Analysis (Flow Cytometry) T2_Data->T3_CellCycle Promising Candidates T3_Apoptosis Apoptosis Assay (Annexin V/PI Staining) T2_Data->T3_Apoptosis T3_Outcome Understand Cellular Mechanism of Action T3_CellCycle->T3_Outcome T3_Apoptosis->T3_Outcome

Caption: Tiered approach for the in vitro evaluation of novel compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine Derivative Compound->RTK Inhibition Compound->RAF Inhibition

Caption: Potential inhibition of the MAPK and PI3K/AKT signaling pathways.

Conclusion and Future Directions

The 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel anticancer agents, leveraging the established potential of halogenated pyrrolopyridines as kinase inhibitors. The systematic in vitro evaluation pipeline detailed in this guide, encompassing cytotoxicity screening, kinase profiling, and mechanistic cellular assays, provides a robust framework for identifying and characterizing lead compounds. By comparing the performance of these new derivatives against relevant benchmarks, researchers can effectively gauge their therapeutic potential. Future work should focus on elucidating the precise molecular targets, exploring structure-activity relationships through further chemical modifications, and ultimately progressing the most promising candidates to in vivo models.

References

  • Seley-Radtke, K. L., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4349-4355. [Link]

  • Warkentin, M., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. Chemistry & Biodiversity, 15(4), e1700539. [Link]

  • Seley-Radtke, K. L., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed Central. [Link]

  • Warkentin, M., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. [Link]

  • El-Sayed, M. A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(19), 6128-6133. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300975. [Link]

  • Routier, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19974. [Link]

  • Li, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21553. [Link]

  • Pin, F., et al. (2011). Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors. MedChemComm, 2(9), 899-903. [Link]

  • Various Authors. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6296. [Link]

  • Gummadi, M. R., & Sunkari, S. (2021). Azaindole Therapeutic Agents. Molecules, 26(16), 4995. [Link]

  • Schenone, S., et al. (2019). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Reddy, T. S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

Sources

A Senior Application Scientist's Guide to Dihalogenated Heterocycles: A Comparative Analysis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Heterocycles

In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational pillars. Their rigid frameworks and ability to engage in specific, directional interactions (like hydrogen bonding) make them ideal scaffolds for bioactive molecules.[1] Among these, the pyrrolopyridine (azaindole) core is a "privileged structure," appearing in numerous FDA-approved drugs, particularly as kinase inhibitors.[1][2][3][4] The introduction of halogen atoms onto these scaffolds is a transformative synthetic strategy. Halogens serve not only as critical functional groups that modulate a molecule's physicochemical properties but also as versatile synthetic handles for elaboration via metal-catalyzed cross-coupling reactions.[5]

This guide provides an in-depth comparison of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine , a 6-azaindole derivative, with other synthetically crucial dihalogenated heterocycles. We will move beyond a simple catalog of reactions to explore the underlying principles of reactivity and regioselectivity, offering field-proven insights into why certain experimental choices are made and how to strategically leverage these building blocks for complex molecule synthesis.

The Heterocyclic Landscape: Structural and Electronic Comparison

The reactivity of a dihalogenated heterocycle is fundamentally dictated by the electronic nature of its core structure. The position of the nitrogen atom(s) dramatically influences the electron density at each carbon, thereby governing the site of electrophilic attack or oxidative addition in cross-coupling catalysis.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Structural relationships between the primary topic and comparator heterocycles.

  • 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (6-Azaindole): The pyridine nitrogen at position 6 strongly withdraws electron density from the entire ring system, but its effect is most pronounced at the C4 and C5 positions. The pyrrole ring remains comparatively electron-rich.

  • 2,3-dibromo-1H-pyrrolo[2,3-b]pyridine (7-Azaindole): With the nitrogen at position 7, the electronic pull is redirected, making the C2 and C3 positions of the pyrrole ring more electron-deficient than in a standard indole. This isomer is one of the most extensively studied azaindoles.[6][7]

  • 2,3-dibromo-1H-indole: Lacking the pyridine nitrogen, the reactivity is governed primarily by the inherent electronic properties of the pyrrole ring fused to a benzene ring.[8]

  • 2,4-dibromopyridine: A classic example where reactivity is dictated by the electron-deficient nature of the pyridine ring. The C2 position is generally more electrophilic and susceptible to oxidative addition than the C4 position.[9]

Regioselectivity in Cross-Coupling: The Decisive Factor

For a dihalogenated substrate, the paramount question is: which halogen reacts first? This site-selectivity is the key to building molecular complexity in a controlled manner. Several factors are at play, creating a nuanced landscape that can be manipulated by the savvy chemist.

Key Factors Governing Regioselectivity:

  • Carbon-Halogen Bond Strength: The bond dissociation energy (BDE) follows the trend C-I < C-Br < C-Cl. Consequently, in a molecule with mixed halides, the heavier halogen will typically undergo oxidative addition first.[10] For di-bromo compounds, this factor is constant, placing emphasis on other effects.

  • Electronic Effects: Palladium-catalyzed cross-couplings are initiated by oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step is favored at more electrophilic (electron-poor) carbon centers. In azaindoles, the electron-withdrawing nature of the pyridine ring makes adjacent carbons more electrophilic.[11]

  • Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium center can dramatically influence the outcome. Bulky, electron-rich ligands can favor oxidative addition at less sterically hindered sites or alter the electronic preference of the catalyst. In some cases, ligand choice can even reverse the "natural" site selectivity.[12]

  • Reaction Mechanism: The specific cross-coupling reaction (Suzuki, Heck, Sonogashira) can have different rate-limiting steps, which may be influenced differently by the substrate's electronics.

Comparative Reactivity Analysis
HeterocyclePredicted Major Site of Mono-CouplingRationale
2,3-dibromo-1H-pyrrolo[2,3-c]pyridine C2The C2 position is alpha to the pyrrole nitrogen and influenced by the electron-withdrawing pyridine ring, making it a highly electrophilic site prone to oxidative addition.
2,3-dibromo-1H-pyrrolo[2,3-b]pyridine C3 > C2While both are active, studies on tri-halogenated 7-azaindoles show a preference for C3 iodination and subsequent coupling, indicating its high reactivity. The C2 position is also readily functionalized.[13]
2,3-dibromo-1H-indole C2The C2 position is generally more reactive in electrophilic substitutions and cross-coupling reactions due to stabilization of the transition state by the pyrrole nitrogen.
2,4-dibromopyridine C2The C2 position is significantly more electron-deficient than C4 due to its proximity to the ring nitrogen, making it the preferred site for oxidative addition with standard catalysts.[9] However, this selectivity can be overturned with specific catalyst systems.[12]

Experimental Protocols and Data

Trustworthy protocols are self-validating. The following workflows are designed to provide a robust starting point for researchers, with explanations for key steps.

Workflow: General Suzuki-Miyaura Cross-Coupling

G

Protocol 1: Selective Mono-arylation of a Dihalo-Azaindole (Representative)

This protocol is adapted from methodologies for the selective coupling of dihalogenated azaindoles and pyridines.[9][13]

Objective: To selectively couple an arylboronic acid at the more reactive position of a dihalo-azaindole.

Materials:

  • 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)2] (0.03 equiv)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)

  • Potassium phosphate (K3PO4), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and K3PO4.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times. This is a critical step to ensure an oxygen-free environment, as the active Pd(0) species is oxygen-sensitive.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, briefly mix the Pd(OAc)2 and SPhos ligand in a small amount of the reaction solvent. This allows for the pre-formation of the active catalytic complex.

  • Reaction Assembly: Add the degassed dioxane/water solvent mixture to the Schlenk flask containing the solids. Then, add the catalyst premix via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Rationale for Choices:

  • Catalyst System (Pd(OAc)2/SPhos): This is a powerful, modern catalyst system highly effective for cross-coupling reactions involving heteroaryl chlorides and bromides. The bulky, electron-rich SPhos ligand promotes efficient oxidative addition and reductive elimination, often leading to higher yields and cleaner reactions than older catalysts like Pd(PPh3)4.[11]

  • Base (K3PO4): A strong inorganic base that is effective in Suzuki couplings and generally shows good functional group tolerance.

  • Solvent (Dioxane/Water): A common solvent system that effectively solubilizes both the organic and inorganic reagents required for the reaction.

Comparative Experimental Data

The following table summarizes typical outcomes for Suzuki-Miyaura couplings on various dihalogenated heterocycles, compiled from literature precedents.

SubstrateHalogen PositionsTypical Catalyst/LigandMajor Mono-arylation SiteApprox. Yield (Mono-arylated)Reference
3-Iodo-6-chloro-7-azaindoleC3 (I), C6 (Cl)Pd2(dba)3 / SPhosC388%[13]
2,4-dibromopyridineC2, C4Pd(OAc)2 / PPh3 (low ratio)C4~60% (ratio dependent)[12]
2,4-dibromopyridineC2, C4Pd(PPh3)4C2>70%[9]
2,4-diiodooxazoleC2, C4Pd2(dba)3 / XantphosC4High Selectivity[10][14]
4-chloro-2-iodo-7-azaindoleC2 (I), C4 (Cl)Pd(PPh3)4C2Good to Excellent[15]

This data illustrates the principle that reactivity is a function of the halogen, its position, and the specific catalytic system employed.

Strategic Applications in Synthesis

The ability to selectively functionalize one position of a dihalogenated heterocycle while leaving the other halogen intact is a powerful synthetic tool. It enables sequential, or "one-pot," cross-coupling reactions to build highly decorated and complex molecular architectures from a single starting material.

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Sequential functionalization strategy for dihalogenated heterocycles.

This step-wise approach is fundamental in medicinal chemistry for generating libraries of related compounds to explore structure-activity relationships (SAR). For example, in the development of kinase inhibitors, one aryl group might be designed to bind in a "hinge" region of the enzyme, while the second functional group at the adjacent position can be varied to explore interactions with a solvent-exposed region or a hydrophobic pocket.[3] The pyrrolo[2,3-b]pyridine scaffold, for instance, is a core component of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2][3]

Conclusion

2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is a valuable, albeit electronically complex, building block for chemical synthesis. Its reactivity is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. When compared to other dihalogenated heterocycles, its behavior can be predicted based on established principles of regioselectivity in cross-coupling reactions.

  • vs. 7-Azaindole Isomers: The position of the pyridine nitrogen is the single most critical determinant of reactivity, altering the electrophilicity of the C2 and C3 positions.

  • vs. Indole: The lack of the pyridine nitrogen in indole makes its dihalo-derivatives generally more electron-rich and potentially more challenging to couple without catalyst deactivation, often requiring more specialized ligand systems.

  • vs. Dihalopyridines: These simpler systems provide a foundational understanding of how electronics dictate site selectivity, a lesson that can be directly applied to the more complex azaindole scaffolds.

Ultimately, the choice of which dihalogenated heterocycle to employ is a strategic decision. By understanding the electronic biases of each core and the power of catalyst selection to modulate or even override those biases, researchers can unlock efficient and controlled pathways to novel, highly functionalized molecules for pharmaceutical and materials science applications.

References

  • Arthuis, P., et al. (2009). A new process for the synthesis of 2-aroylindoles and 2-heteroaroylindoles.
  • de Oliveira, R. N., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.[Link]

  • Leboho, T. C., et al. (2014). Acid-catalyzed synthesis of 7-azaindoles. Molecules, 19(8), 12593-12607.[Link]

  • Cenini, S., et al. (1986). Synthesis of indoles by metal-catalyzed reductive cyclization reaction of organic nitro compounds. Journal of Molecular Catalysis, 37(2-3), 135-144.[Link]

  • Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6684-6705.[Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.[Link]

  • Organic Chemistry Portal. Synthesis of indoles. organic-chemistry.org.[Link]

  • Al-Matar, H. M., et al. (2010). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 15(7), 4643-4654.[Link]

  • Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6684-6705.[Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9436–9448.[Link]

  • Gevorgyan, V., et al. (2019). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with... ResearchGate.[Link]

  • Han, B., et al. (2025). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications.[Link]

  • Kim, S., et al. (2022). Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. Chemical Science, 13(37), 11036-11044.[Link]

  • Khaled, M. H., et al. (2022). NOVEL PYRRolo[2,3-b]PYRIDINE AND PYRRolo[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. ResearchGate.[Link]

  • Kumar, S., et al. (2020). Palladium-Catalyzed Barluenga-Valdes Type Cross-Coupling Reaction: Alkenylation of 7-Azaindoles. ResearchGate.[Link]

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8696.[Link]

  • Fairlamb, I. J. S., et al. (2022). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 144(4), 1737-1752.[Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19655-19666.[Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.[Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11, 19655.[Link]

  • Wang, Z., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(16), 4995.[Link]

  • Szeliga, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[Link]

  • Lv, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300583.[Link]

  • El-Gendy, A. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Organic and Medicinal Chemistry Letters, 1(1), 1-7.[Link]

  • Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.[Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 7-10.[Link]

  • Abuelizz, H. A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3353.[Link]

  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239.[Link]

  • Wang, Y., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092.[Link]

  • Zhidkova, O. B., et al. (2018). Suzuki cross-coupling reactions of 4,7-dibromo[10][11][16]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate.[Link]

  • Sharma, P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 1-21.[Link]

  • Larsson, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4296.[Link]

  • Tumkevicius, S., & Dodonova, J. (2012). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds, 48(2), 244-263.[Link]

  • Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.[Link]

  • Szeliga, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and functionalization of novel heterocyclic scaffolds are paramount. The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a privileged structure in medicinal chemistry. Its dihalogenated derivative, 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, presents a versatile starting material for the synthesis of a diverse library of compounds through various cross-coupling reactions. However, the presence of two reactive bromine atoms on the pyrrole ring introduces a critical challenge: regioselectivity. The ability to control and subsequently confirm the precise position of substitution is essential for establishing structure-activity relationships (SAR).

This guide provides an in-depth comparison of experimental strategies to unequivocally determine the structure of products arising from reactions of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine. We will delve into the mechanistic rationale behind common cross-coupling reactions and present a robust analytical workflow for structural elucidation, supported by experimental data from analogous systems.

The Challenge of Regioselectivity in the Functionalization of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

The pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine system is electron-rich, and the electronic properties of the fused pyridine ring influence the reactivity of the C2 and C3 positions. In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br bonds at the C2 and C3 positions will dictate the major product. This reactivity can be influenced by several factors, including the nature of the palladium catalyst, the ligands employed, the reaction conditions, and the electronic and steric properties of the coupling partner.

Generally, in electron-rich pyrrole systems, the C2 position is more susceptible to electrophilic attack and often more reactive in certain palladium-catalyzed cross-coupling reactions. However, the nuanced electronic effects of the fused pyridine ring and the specific reaction conditions can lead to mixtures of isomers or even a reversal of selectivity. Therefore, rigorous structural confirmation is not just a formality but a critical step in the research and development process.

Comparative Analysis of Structural Elucidation Techniques

A multi-faceted analytical approach is essential to confidently assign the structure of the reaction products. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the most powerful tool for determining the constitution of organic molecules in solution.[1] For differentiating between 2- and 3-substituted isomers of 1H-pyrrolo[2,3-c]pyridine, a combination of 1D and 2D NMR experiments is employed.

Key NMR Experiments for Isomer Differentiation:

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide initial clues. The proton at the C2 or C3 position of the pyrrole ring will have a characteristic chemical shift. Upon substitution, the disappearance of this signal is a primary indicator of the reaction site.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrrolo[2,3-c]pyridine core are sensitive to the substitution pattern.[2] Comparison of the ¹³C NMR spectra of the starting material and the product will show a significant shift for the carbon atom that has undergone substitution.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as 1D NOE difference spectroscopy or 2D NOESY, are invaluable for confirming regiochemistry.[3][4][5][6] By irradiating a proton on the newly introduced substituent, one can observe through-space correlations to nearby protons on the pyrrolopyridine core, providing unambiguous evidence of the substitution site. For instance, an NOE between a proton on an aryl substituent and the H4 or H5 proton of the pyridine ring would strongly suggest C3 substitution.

Experimental Protocol: Distinguishing 2- vs. 3-Aryl-1H-pyrrolo[2,3-c]pyridine using 1D NOE Difference Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.

  • Acquisition of a Standard ¹H NMR Spectrum: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

  • Selection of Target Protons for Irradiation:

    • To confirm C2-substitution, select a proton on the substituent that is spatially close to the H7 proton of the pyridine ring.

    • To confirm C3-substitution, select a proton on the substituent that is spatially close to the H4 proton of the pyridine ring.

  • Acquisition of 1D NOE Difference Spectra:

    • Set up a 1D NOE difference experiment.

    • In separate experiments, irradiate the selected proton on the substituent and the relevant pyrrolopyridine protons (H4, H5, H7).

    • Acquire a control spectrum with the irradiation frequency set off-resonance.

  • Data Processing and Analysis:

    • Subtract the off-resonance control spectrum from the on-resonance spectrum to obtain the NOE difference spectrum.

    • A positive enhancement of a proton signal in the difference spectrum indicates a spatial proximity to the irradiated proton.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a single crystal of the product can be obtained, single-crystal X-ray diffraction provides the absolute and definitive structure.[7][8][9][10][11][12][13][14] It reveals the precise spatial arrangement of all atoms in the molecule, leaving no ambiguity about the regiochemistry of the substitution.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and atomic coordinates.

Mass Spectrometry (MS): A Supportive Technique

Mass spectrometry provides information about the molecular weight of the product and its fragmentation pattern. While MS alone cannot definitively distinguish between regioisomers, it serves as a crucial confirmation of the successful reaction and can sometimes offer clues about the substitution pattern based on fragmentation analysis.[15][16][17][18]

Expected Fragmentation Patterns:

The fragmentation of substituted pyrrolopyridines upon electron impact can involve cleavage of the bond between the pyrrolopyridine core and the substituent, as well as fragmentation of the heterocyclic system itself. While the primary fragmentation may be similar for both isomers, subtle differences in the relative abundance of fragment ions might be observed.

Comparison of Common Cross-Coupling Reactions and Expected Products

Let's consider three of the most powerful palladium-catalyzed cross-coupling reactions for the functionalization of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

A. Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[19][20] The regioselectivity will depend on the relative rates of oxidative addition of the palladium catalyst to the C2-Br and C3-Br bonds.

Illustrative Reaction Scheme:

Suzuki_Coupling 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Products Products 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine->Products ArB(OH)2, Pd catalyst, Base 2-Aryl-3-bromo-1H-pyrrolo[2,3-c]pyridine 2-Aryl-3-bromo-1H-pyrrolo[2,3-c]pyridine Products->2-Aryl-3-bromo-1H-pyrrolo[2,3-c]pyridine Major/Minor 3-Aryl-2-bromo-1H-pyrrolo[2,3-c]pyridine 3-Aryl-2-bromo-1H-pyrrolo[2,3-c]pyridine Products->3-Aryl-2-bromo-1H-pyrrolo[2,3-c]pyridine Major/Minor Buchwald_Hartwig_Amination 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Products Products 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine->Products R2NH, Pd catalyst, Ligand, Base 2-Amino-3-bromo-1H-pyrrolo[2,3-c]pyridine 2-Amino-3-bromo-1H-pyrrolo[2,3-c]pyridine Products->2-Amino-3-bromo-1H-pyrrolo[2,3-c]pyridine Major/Minor 3-Amino-2-bromo-1H-pyrrolo[2,3-c]pyridine 3-Amino-2-bromo-1H-pyrrolo[2,3-c]pyridine Products->3-Amino-2-bromo-1H-pyrrolo[2,3-c]pyridine Major/Minor Sonogashira_Coupling 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine Products Products 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine->Products Terminal Alkyne, Pd catalyst, Cu(I) salt, Base 2-Alkynyl-3-bromo-1H-pyrrolo[2,3-c]pyridine 2-Alkynyl-3-bromo-1H-pyrrolo[2,3-c]pyridine Products->2-Alkynyl-3-bromo-1H-pyrrolo[2,3-c]pyridine Major/Minor 3-Alkynyl-2-bromo-1H-pyrrolo[2,3-c]pyridine 3-Alkynyl-2-bromo-1H-pyrrolo[2,3-c]pyridine Products->3-Alkynyl-2-bromo-1H-pyrrolo[2,3-c]pyridine Major/Minor

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and drug development are intrinsically linked to a paramount commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine demand more than just procedural compliance; they require a deep understanding of the material's chemical nature and the regulatory landscape. This guide provides a comprehensive, technically grounded framework for the proper disposal of this halogenated heterocyclic compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile & Immediate Safety Precautions

Immediate Actions & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all engineering controls are functioning correctly and the appropriate PPE is worn.[5] The primary goal is to prevent any direct contact, inhalation, or ingestion.

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves. Consider double-gloving.Provides a barrier against skin absorption. Nitrile gloves have poor compatibility with some halogenated solvents, so checking manufacturer compatibility charts is crucial.[4][6]
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation or damage.[7][8]
Body Protection A fully buttoned, flame-retardant laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Use only within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[6][9]

Always wash hands thoroughly after handling the substance, even if gloves were worn.[10] Contaminated PPE must be treated as hazardous waste itself and disposed of accordingly.[11][12]

Waste Identification and Regulatory Classification

Proper disposal begins with correct classification. Due to its chemical structure, 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine waste is categorized as Hazardous Waste .

  • Federal Classification : Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is considered a halogenated organic compound.[13][14] Wastes containing such compounds are subject to stringent management and disposal regulations to protect human health and the environment.[14][15]

  • Institutional Policy : Your institution's Environmental Health and Safety (EHS) office will have specific protocols that align with federal, state, and local regulations.[5] Always consult your EHS office to ensure full compliance.[5]

Key Principle: Waste Segregation The most critical step in laboratory waste management is segregation at the point of generation.[5][11] Never mix halogenated waste with non-halogenated waste.[16][17] Doing so contaminates the entire volume, drastically increasing disposal costs and complexity.

On-Site Waste Collection & Handling Protocol

Step 1: Select the Appropriate Waste Container Use a dedicated, compatible container for halogenated organic waste.[4] Polyethylene or glass containers are typically suitable.[4] The container must be in good condition, free of leaks, and have a secure, tightly sealing cap to prevent the release of vapors.[16]

Step 2: Proper Labeling Proper labeling is a non-negotiable safety and regulatory requirement.[12][15] The moment the first drop of waste enters the container, it must be labeled.[6] The label should include:

  • The words "Hazardous Waste"

  • A clear, unabbreviated list of all chemical constituents (e.g., "Waste 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine in Dichloromethane").[16]

  • The accumulation start date.[5]

  • Appropriate hazard warnings (e.g., "Toxic," "Irritant").[5]

Step 3: Safe Accumulation Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5] This area must be well-ventilated, such as inside a chemical fume hood or in a designated flammable storage cabinet.[4] Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][6]

Disposal Decision Workflow

The path from waste generation to final disposal involves several key decision points. This workflow ensures that all safety and regulatory checks are completed before the waste leaves the laboratory.

G cluster_lab In the Laboratory cluster_ehs EHS & Disposal Facility A Waste Generation (2,3-dibromo-1H-pyrrolo[2,3-c]pyridine) B Select Dedicated Halogenated Waste Container A->B C Is Container Properly Labeled? (Contents, Date, Hazards) B->C D Affix Complete Hazardous Waste Label C->D No E Add Waste to Container C->E Yes D->E F Store in Designated SAA (Fume Hood / Cabinet) E->F G Is Container Full or Project Complete? F->G G->F No H Arrange for Pickup by EHS G->H Yes I EHS Transports Waste to Central Accumulation Area H->I J Waste Manifested & Transported by Licensed Hauler I->J K Final Disposal at Permitted TSDF (e.g., Incineration) J->K

Caption: Disposal workflow for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine waste.

Primary Disposal Method: High-Temperature Incineration

For most halogenated organic compounds, the preferred disposal method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][12]

The Chemistry of Destruction Incineration breaks down the organic molecule into simpler, less harmful components. However, the combustion of brominated compounds presents a specific challenge: the formation of hydrogen bromide (HBr), a corrosive and hazardous gas.[3]

C₇H₅Br₂N₂ (s) + O₂ (g) --(High Temp)--> CO₂ (g) + H₂O (g) + N₂ (g) + 2HBr (g)

Because of this, the TSDF must be equipped with specialized flue gas scrubbers.[3][18] These scrubbers neutralize the acidic HBr gas, typically with a basic solution, before it can be released into the atmosphere. This technology is essential for the environmentally sound disposal of brominated waste.[3]

Landfilling is not a suitable option for this type of waste, as the compound could potentially leach into the soil and groundwater, causing long-term environmental contamination.[14]

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Small Spill (manageable within 10 minutes by trained personnel):

  • Alert personnel in the immediate area.

  • Wearing the full PPE described in Section 1, absorb the spill with an inert, non-combustible material like vermiculite, sand, or a commercial solvent adsorbent.[6][19]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[18][20]

  • Clean the spill area thoroughly.

  • Report the incident to your supervisor or Principal Investigator.[6]

Large Spill:

  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if necessary.

  • Call your institution's emergency number or 911.

  • Provide responders with the name of the chemical and any available SDS for related compounds.

  • Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Regulatory Compliance Summary

Adherence to these procedures ensures compliance with key federal regulations:

  • OSHA 29 CFR 1910.1450 ("Lab Standard"): Requires employers to implement a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[9]

  • OSHA 29 CFR 1910.1200 ("Hazard Communication"): Mandates that chemical hazards are communicated to workers through labels, SDSs, and training.[9]

  • EPA 40 CFR Parts 260-273 (RCRA): Governs the management of hazardous waste from its "cradle-to-grave," including generation, transport, treatment, storage, and disposal.[15]

By integrating these expert-validated protocols into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance. This commitment not only protects your team and the environment but also upholds the integrity of your research endeavors.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]

  • Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Bromination Process for Disposal of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Halogenated Solvents Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Lab Alley. Retrieved from [Link]

  • Halogenated Solvents Safety Procedures. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • Safety Data Sheet: 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (2025, July 13). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet: Pyrrole. (2023, September 21). Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine Production Wastes Final Rule (40 CFR Parts 261 and 271). (1998, May). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC). Retrieved from [Link]

  • Safety Data Sheet: 4-Bromo-1H-pyrrolo[2,3-b]pyridine. (2023, April 14). Georganics. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Safety Principles

The foundational principle of this guide is risk mitigation through informed precaution . Every step, from receipt of the compound to its final disposal, must be executed with a comprehensive understanding of the potential hazards and the corresponding safety measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for ensuring personal safety. The following table outlines the minimum required PPE for handling 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[2][3][4]Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).[2]These materials offer good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure due to tears or punctures. Always inspect gloves for integrity before use.
Body Protection A flame-resistant laboratory coat, preferably with long sleeves and a closed front.[3][5]Protects skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[2][5]Prevents inhalation of fine dust particles which can cause respiratory irritation.

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and preventing contamination.

3.1. Preparation and Engineering Controls

  • Work Area Designation : All handling of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine should be conducted within a certified chemical fume hood to ensure adequate ventilation.[6]

  • Emergency Preparedness : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7] Have appropriate spill cleanup materials, such as an inert absorbent, readily available.[6][8]

  • Gathering Materials : Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is inside the fume hood to minimize movement in and out of the controlled area.

3.2. Weighing and Aliquoting

  • Don PPE : Put on all required PPE as outlined in the table above.

  • Tare the Balance : Place a clean piece of weighing paper or a suitable container on the analytical balance and tare it.

  • Dispense the Compound : Carefully dispense the desired amount of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine onto the weighing paper. Avoid creating dust by using gentle movements.

  • Seal and Store : Tightly close the primary container of the compound and store it in a cool, dry, and well-ventilated area away from incompatible materials.[5][7]

  • Clean Up : Carefully fold the weighing paper and transfer the compound to its destination vessel. Dispose of the weighing paper in the designated halogenated waste container. Clean any residual dust from the balance and surrounding area with a damp cloth, which should also be disposed of as hazardous waste.

3.3. In-Experiment Handling

  • Always handle solutions containing 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine within the fume hood.

  • Avoid heating the compound in an open vessel.

  • If transferring solutions, use a syringe or a cannula to minimize the risk of spills and aerosol generation.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine and any associated waste is a critical final step. As a brominated organic compound, it falls under the category of halogenated organic waste .[9]

4.1. Waste Segregation

  • Halogenated vs. Non-Halogenated : It is crucial to segregate halogenated waste from non-halogenated waste streams.[10][11] Co-mingling can lead to complications and increased costs in the disposal process.[11]

  • Solid vs. Liquid Waste : Collect solid waste (e.g., contaminated gloves, weighing paper) and liquid waste in separate, clearly labeled containers.

4.2. Waste Collection and Labeling

  • Container Selection : Use only approved, leak-proof containers for hazardous waste collection.[11]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "2,3-dibromo-1H-pyrrolo[2,3-c]pyridine" and any solvents used.[6][8] Do not use abbreviations.

  • Closure : Keep waste containers securely closed at all times, except when adding waste.[6][8]

4.3. Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine or its waste down the drain or in the regular trash.[8][10]

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. If the spill is large or you are not comfortable cleaning it up, contact your EHS office. For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as halogenated waste.[6][8]

Visual Workflow for Handling 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Full PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_emergency Verify Emergency Equipment prep_fume_hood->prep_emergency handling_weigh Weigh Compound prep_emergency->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve disposal_segregate Segregate Halogenated Waste handling_dissolve->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_contact Contact EHS for Pickup disposal_label->disposal_contact

Caption: Workflow for the safe handling of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine.

References

  • Hazardous Waste Segregation. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • 7.2 Organic Solvents - Cornell EHS. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
  • Safety Data Sheet. (2024, December 19).
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 5).
  • Protective Equipment - American Chemistry Council. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • SAFETY DATA SHEET. (2009, October 2).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 3-Bromo-1H-pyrrolo[2,3-c]pyridine - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 21).
  • 5-Bromo-7-azaindole - AK Scientific, Inc. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dibromo-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.